molecular formula C7H5BrN2O B11758686 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Numéro de catalogue: B11758686
Poids moléculaire: 213.03 g/mol
Clé InChI: PLCCVBCYSPWTMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C7H5BrN2O

Poids moléculaire

213.03 g/mol

Nom IUPAC

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)

Clé InChI

PLCCVBCYSPWTMY-UHFFFAOYSA-N

SMILES canonique

C1=CNC2=NC=C(C(=C21)Br)O

Origine du produit

United States

Foundational & Exploratory

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It focuses on the specific structural utility, synthesis, and reactivity of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 4-bromo-5-hydroxy-7-azaindole), a critical scaffold in the development of Type I and Type II kinase inhibitors.

Scaffold Class: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Primary Application: Kinase Inhibitor Fragment / Bioisostere Design

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system found in ATP. The specific derivative 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol represents a highly functionalized "linchpin" intermediate.

Its value lies in its orthogonal reactivity:

  • C4-Bromine: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend vectors into the kinase hydrophobic pocket.

  • C5-Hydroxyl: A versatile functionality that can serve as a hydrogen bond donor/acceptor in the solvent-exposed region or be alkylated to tune solubility and pharmacokinetic (PK) properties.

  • N1-H / N7: The core motif mimics the hydrogen-bonding pattern required for hinge binding in the ATP-binding site of kinases.

This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles necessary to utilize this compound effectively in drug discovery campaigns.

Chemical Structure & Physiochemical Properties[1]

Nomenclature and Identity[2]
  • IUPAC Name: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Common Names: 4-Bromo-5-hydroxy-7-azaindole; 4-Bromo-5-hydroxypyrrolo[2,3-b]pyridine

  • Related CAS Numbers:

    • Core (Free Base): Not widely listed; often generated in situ.

    • 5-Methoxy Analog (Precursor):1190321-71-1 (4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine)[1][2][3][4]

    • N-Boc Protected Precursor:1590410-48-2 (tert-butyl 4-bromo-5-hydroxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)[5]

Structural Parameters

The compound features a fused bicyclic system. The electron-deficient pyridine ring (due to N7) increases the acidity of the N1-H compared to indole. The C5-hydroxyl group introduces an electron-donating effect, partially counteracting the electron-withdrawing nature of the pyridine nitrogen and the C4-bromine.

PropertyValue (Calculated/Experimental)Relevance
Molecular Formula C₇H₅BrN₂OCore stoichiometry
Molecular Weight 213.03 g/mol Fragment-based drug design (FBDD) suitable
cLogP ~1.8 - 2.1Moderate lipophilicity; suitable for cell permeability
TPSA ~45 ŲGood polar surface area for CNS penetration potential
pKa (N1-H) ~13.5Acidic enough for deprotonation by weak bases (e.g., Cs₂CO₃)
pKa (C5-OH) ~9.0 - 9.5Phenolic character; deprotonates under basic coupling conditions
H-Bond Donors 2 (N1-H, O-H)Critical for Hinge Binding (N1) and Solvation (OH)
H-Bond Acceptors 2 (N7, O)Critical for Hinge Binding (N7)

Synthetic Routes & Methodologies

Direct halogenation of 5-hydroxy-7-azaindole is often non-selective due to the activating nature of the hydroxyl group. The most robust industrial route involves the synthesis of the 5-methoxy derivative followed by late-stage demethylation.

Primary Route: The Pyridine Ring Closure Strategy

This route builds the pyrrole ring onto a functionalized pyridine, ensuring correct regiochemistry of the bromine and hydroxyl (methoxy) groups.

Step 1: Formation of the Pyrrole Ring
  • Starting Material: 2-amino-3-bromo-5-methoxypyridine (or 2-amino-5-methoxy-3-nitropyridine followed by reduction/cyclization).

  • Reagents: Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, TEA.

  • Mechanism: Sonogashira coupling followed by copper-mediated cyclization.

Step 2: C4-Bromination (If not present in start)

If the starting pyridine lacks the C4-bromide, it is introduced via N-oxide activation.

  • Oxidation: m-CPBA in DCM

    
     7-azaindole-N-oxide.
    
  • Bromination: POBr₃ or tetramethylammonium bromide (TMAB) with Ms₂O. This installs the Br at C4 via the Reissert-Henze mechanism.

Step 3: Demethylation (The Critical Step)

Converting the stable 5-methoxy intermediate (CAS 1190321-71-1) to the active 5-hydroxy target.

Protocol: Boron Tribromide (BBr₃) Demethylation

  • Reagents: BBr₃ (1.0 M in DCM), Anhydrous DCM.

  • Conditions: -78°C to 0°C, Nitrogen atmosphere.

Expert Insight: The 7-azaindole nitrogen (N7) can complex with Lewis acids like BBr₃. You typically need >3 equivalents of BBr₃: one for the methoxy, one for N7 complexation, and one for N1 deprotonation/complexation.

Step-by-Step Protocol:

  • Dissolve 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cool to -78°C.

  • Add BBr₃ (4.0 eq) dropwise over 20 minutes. Caution: Exothermic.

  • Allow to warm to 0°C and stir for 2-4 hours. Monitor by LCMS (look for M-14 shift).

  • Quench: Cool to -20°C. Add MeOH dropwise (violent reaction possible).

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc/THF (the product is polar).

  • Purification: Flash chromatography (DCM:MeOH gradient).

Visualization of Synthetic Pathway

Synthesis Start 5-Methoxy-7-azaindole (Precursor) Oxidation N-Oxidation (m-CPBA) Start->Oxidation NOxide N-Oxide Intermediate Oxidation->NOxide Bromination Regioselective Bromination (POBr3 / TMAB) NOxide->Bromination MethoxyBr 4-Bromo-5-methoxy- 7-azaindole (CAS 1190321-71-1) Bromination->MethoxyBr Reissert-Henze Demethylation Demethylation (BBr3, -78°C) MethoxyBr->Demethylation Target 4-Bromo-5-hydroxy- 7-azaindole (Target) Demethylation->Target

Caption: Synthetic workflow from the stable 5-methoxy precursor to the target 4-bromo-5-hydroxy scaffold.

Reactivity & Functionalization Strategies

The 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold offers three distinct vectors for elaboration.

Vector 1: C4-Bromine (Cross-Coupling)

The C4 position is electronically activated for Palladium-catalyzed cross-coupling due to the electron-deficient pyridine ring.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

    • Note: The free 5-OH and N1-H can poison catalysts. Protection is recommended (e.g., SEM or Tosyl on N1, MOM or TBS on O5) prior to coupling.

  • Buchwald-Hartwig: Introduction of amines at C4.

    • Catalyst System: Pd₂dba₃ / Xantphos or BrettPhos.

Vector 2: C5-Hydroxyl (Solubility & Potency)

The 5-OH group is a handle for etherification to introduce solubilizing groups (e.g., piperazines, morpholines) via alkyl halides or Mitsunobu conditions.

  • Self-Validating Protocol (O-Alkylation):

    • Protect N1 (e.g., Boc).

    • Treat with K₂CO₃ (mild base) and alkyl halide in DMF.

    • Selectivity Check: The Phenolic OH (pKa ~9) is more acidic than N1-H (pKa ~13) but N1 is often alkylated if not protected. N1 protection is mandatory for selective O-alkylation.

Vector 3: N1-H (Hinge Binding)

In the final drug molecule, N1-H is usually free to H-bond with the kinase hinge region (e.g., Glu/Met residues). During synthesis, it serves as a protection site.

  • Common Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed by TBAF/TFA.

    • Tosyl (Ts): Electron-withdrawing, facilitates C4-nucleophilic substitution (SNAr).

Medicinal Chemistry Applications

Kinase Hinge Binding Mode

The 7-azaindole core binds to the ATP-binding site of kinases in a specific orientation:

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge region carbonyl.

  • N7: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide NH.

Structural Logic Diagram

BindingMode Scaffold 7-Azaindole Core Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (N1-H & N7) C4_Sub C4-Substituent (Gatekeeper/Hydrophobic Pocket) Scaffold->C4_Sub Vector 1 C5_Sub C5-Substituent (Solvent Exposed/Solubility) Scaffold->C5_Sub Vector 2

Caption: Pharmacophore mapping of the 7-azaindole scaffold within the kinase ATP-binding pocket.

Case Studies & Analogs
  • Vemurafenib (Zelboraf): Utilizes a 7-azaindole core (differs in substitution) to target BRAF V600E.[6]

  • FGFR Inhibitors: 4-substituted-7-azaindoles are heavily explored for Fibroblast Growth Factor Receptor inhibition. The C5-OH (or ether) often points towards the solvent front, improving physicochemical properties without steric clash.

Safety & Handling (MSDS Highlights)

  • Hazards: 4-bromo-7-azaindoles are generally classified as Acute Toxic (Oral) and Irritants .[7]

  • Handling:

    • Use a fume hood.

    • Avoid contact with strong oxidizers.

    • BBr₃ Warning: When performing demethylation, BBr₃ reacts violently with water/moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic compounds can oxidize (darken) over time if exposed to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329762040, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • European Patent Office. Synthesis of 5-substituted 7-azaindoles (Patent EP1633750). Retrieved from [Link]

Sources

The 7-Azaindole Scaffold: A Technical Guide to 4-Bromo-5-ol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of 7-Azaindole in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility and profound impact on drug discovery.[1] Its structural resemblance to endogenous purines allows it to effectively mimic the adenine core of ATP, making it an exceptional hinge-binding motif for a vast array of protein kinases.[2][3] This unique characteristic has propelled the 7-azaindole framework to the forefront of kinase inhibitor design, culminating in the development of FDA-approved therapeutics such as the BRAF inhibitor vemurafenib.[2][4] The strategic placement of a nitrogen atom in the indole ring system not only modulates the scaffold's electronic properties but also enhances its capacity for forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2] This guide provides an in-depth technical exploration of a particularly promising, yet underexplored, derivative: the 4-bromo-5-hydroxy-7-azaindole scaffold, offering insights into its synthesis, characterization, and potential as a fertile ground for the discovery of next-generation targeted therapies.

Strategic Design: The Rationale for 4-Bromo-5-Hydroxy Substitution

The functionalization of the 7-azaindole core is a critical aspect of tailoring its biological activity. The introduction of substituents at the 4- and 5-positions offers a compelling strategy for modulating potency, selectivity, and pharmacokinetic properties. A bromine atom at the 4-position serves as a valuable synthetic handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties to probe the surrounding binding pocket.[5][6] Furthermore, the inherent physicochemical properties of bromine can contribute to favorable interactions and improved binding affinity.

The incorporation of a hydroxyl group at the 5-position introduces a potent hydrogen bond donor and acceptor, capable of forming key interactions with target proteins. This can lead to enhanced binding affinity and selectivity. The strategic combination of a 4-bromo and a 5-hydroxy substituent, therefore, presents a powerful platform for generating novel derivatives with finely tuned biological activities.

Synthetic Pathways: Towards the 4-Bromo-5-Hydroxy-7-Azaindole Core

While a direct, one-pot synthesis of 4-bromo-5-hydroxy-7-azaindole is not extensively documented, a plausible and efficient synthetic strategy can be devised based on established methodologies for the functionalization of the 7-azaindole ring. The proposed pathway leverages the synthesis of key intermediates, 4-bromo-7-azaindole and 5-hydroxy-7-azaindole, to construct the target scaffold.

Synthesis of 4-Bromo-7-Azaindole Intermediate

A well-established route to 4-bromo-7-azaindole begins with the N-oxidation of 7-azaindole, followed by a bromination reaction.[6][7]

Experimental Protocol:

  • N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, EGME), add hydrogen peroxide at a controlled temperature (5-15°C).[6] The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-oxide-7-azaindole can be isolated through standard work-up procedures.

  • Bromination of N-Oxide-7-Azaindole: The N-oxide-7-azaindole is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃) or a combination of an activating agent and a bromide source, in a suitable solvent like acetonitrile.[6] This reaction typically proceeds at elevated temperatures and yields 4-bromo-7-azaindole after purification.

DOT Script for Synthesis of 4-Bromo-7-Azaindole

G cluster_0 Synthesis of 4-Bromo-7-Azaindole start 7-Azaindole step1 N-Oxidation (H₂O₂) start->step1 intermediate1 N-Oxide-7-Azaindole step1->intermediate1 step2 Bromination (e.g., POBr₃) intermediate1->step2 end 4-Bromo-7-Azaindole step2->end

Caption: Synthetic route to the 4-bromo-7-azaindole intermediate.

Proposed Synthesis of 4-Bromo-5-Hydroxy-7-Azaindole

Leveraging a patented methodology for the hydroxylation of a bromo-azaindole derivative, a plausible route to the target compound can be proposed starting from the 4-bromo-7-azaindole intermediate.[8]

Experimental Protocol:

  • N-Protection: The pyrrolic nitrogen of 4-bromo-7-azaindole is first protected to prevent side reactions. Common protecting groups such as triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc) can be employed using standard protection protocols.[8]

  • Copper-Catalyzed Hydroxylation: The N-protected 4-bromo-7-azaindole is then subjected to a copper-catalyzed hydroxylation reaction. This can be achieved using a copper catalyst (e.g., cupric acetylacetonate or cuprous iodide) in the presence of a suitable ligand (e.g., N,N'-bis-(4-hydroxy-2,6-dimethylphenyl)oxamide or N,N'-dimethylethylenediamine) and a hydroxide source.[8]

  • Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., acid or fluoride treatment for silyl ethers, or acid for Boc groups) to yield the desired 4-bromo-5-hydroxy-7-azaindole.[8]

DOT Script for Proposed Synthesis of 4-Bromo-5-Hydroxy-7-Azaindole

G cluster_1 Proposed Synthesis of 4-Bromo-5-Hydroxy-7-Azaindole start 4-Bromo-7-Azaindole step1 N-Protection (e.g., TIPSCl, Boc₂O) start->step1 intermediate1 N-Protected 4-Bromo-7-Azaindole step1->intermediate1 step2 Copper-Catalyzed Hydroxylation intermediate1->step2 intermediate2 N-Protected 4-Bromo-5-Hydroxy-7-Azaindole step2->intermediate2 step3 Deprotection intermediate2->step3 end 4-Bromo-5-Hydroxy-7-Azaindole step3->end

Caption: Proposed synthetic pathway to 4-bromo-5-hydroxy-7-azaindole.

Characterization and Physicochemical Properties

The unambiguous characterization of the synthesized 4-bromo-5-hydroxy-7-azaindole is paramount. A combination of spectroscopic and analytical techniques should be employed.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and pyrrole rings, and a signal for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the bicyclic system, with shifts influenced by the bromo and hydroxyl substituents.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₅BrN₂O, along with the characteristic isotopic pattern of bromine.
FT-IR Spectroscopy Stretching vibrations for the N-H and O-H bonds, as well as characteristic aromatic C-H and C=C stretching frequencies.
Melting Point A sharp melting point, indicative of the compound's purity.

The introduction of the hydroxyl group is expected to increase the polarity and potentially the aqueous solubility of the 7-azaindole scaffold compared to its non-hydroxylated counterpart.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition and Beyond

The 4-bromo-5-hydroxy-7-azaindole scaffold is a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic positioning of the bromo and hydroxyl groups provides a framework for generating libraries of compounds with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies.

Targeting the Kinome

The 7-azaindole core is a well-established ATP-competitive kinase inhibitor scaffold.[2] The 4-bromo-5-hydroxy derivative can be further elaborated to target a wide range of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The bromine at the 4-position can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups that can occupy hydrophobic pockets within the kinase active site. The 5-hydroxy group can form critical hydrogen bonds with the kinase hinge region or other key residues, enhancing binding affinity and selectivity.

DOT Script for Kinase Inhibition Strategy

G cluster_2 Drug Discovery Workflow scaffold 4-Bromo-5-Hydroxy 7-Azaindole Scaffold diversification Diversification via Cross-Coupling at C4 scaffold->diversification library Compound Library diversification->library screening High-Throughput Screening (Kinase Panel) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for developing kinase inhibitors from the scaffold.

Exploring Other Therapeutic Arenas

Beyond kinase inhibition, the 7-azaindole scaffold has shown promise in targeting other protein families. The unique electronic and hydrogen-bonding properties of the 4-bromo-5-hydroxy derivative could be exploited to develop inhibitors of enzymes such as phosphodiesterases, or modulators of G-protein coupled receptors. The principles of bioisosteric replacement can also be applied, where this scaffold can serve as a surrogate for other bicyclic heteroaromatic systems in known pharmacophores.[9][10]

Conclusion and Future Perspectives

The 4-bromo-5-hydroxy-7-azaindole scaffold represents a largely untapped area of chemical space with immense potential for drug discovery. Its strategic functionalization provides a robust platform for generating novel, potent, and selective modulators of various biological targets. The synthetic pathways outlined in this guide, coupled with a rational, structure-based drug design approach, will undoubtedly pave the way for the discovery of new chemical entities with the potential to address significant unmet medical needs. Further exploration of the synthetic accessibility and biological activities of derivatives of this scaffold is highly encouraged and promises to be a fruitful endeavor for the medicinal chemistry community.

References

  • CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google P
  • Daydé-Cazals, B., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed. (URL: [Link])

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC. (URL: [Link])

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development - Benchchem. (URL: not available)
  • CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google P
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. (URL: [Link])

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed. (URL: [Link])

  • Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives - ResearchGate. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])

  • Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])

  • Examples of bioisosteric replacement in drug development - ResearchGate. (URL: [Link])

  • 272-299 (2011) ewsletter Bhatia et al. - Pharmacologyonline 1. (URL: not available)
  • The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. (URL: [Link])

  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P

Sources

A Technical Guide to the pKa of the 5-Hydroxy Group in 4-Bromo-7-Azaindole Systems: A Keystone Physicochemical Parameter in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisosteric replacement for indole in the design of kinase inhibitors and other therapeutic agents. The introduction of a 5-hydroxy group provides a critical hydrogen bond donor/acceptor site, significantly influencing molecular recognition and pharmacokinetic properties. The acidity of this hydroxyl group, quantified by its pKa value, is a pivotal parameter governing its ionization state at physiological pH, which in turn dictates solubility, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive analysis of the factors influencing the pKa of the 5-hydroxy group in 4-bromo-7-azaindole systems. We delve into the electronic effects of the 7-azaindole core and the bromo substituent, offer a reasoned estimation of the pKa, and provide detailed, field-proven experimental and computational protocols for its precise determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate this crucial physicochemical property for the rational design of novel therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold and Hydroxyl Group Acidity

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has emerged as a cornerstone in modern drug discovery. Its ability to act as a hinge-binding motif in numerous kinase inhibitors, such as vemurafenib, has cemented its status as a valuable pharmacophore. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole moiety serve as a hydrogen bond acceptor and donor, respectively, enabling bidentate interactions with protein targets.

The incorporation of a hydroxyl group at the 5-position introduces a versatile functional group that can engage in crucial hydrogen bonding interactions with the target protein. However, the efficacy of this interaction is intimately linked to its ionization state. The pKa of the 5-hydroxy group determines the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms at a given pH. This equilibrium has profound implications for:

  • Target Binding: The ability to act as a hydrogen bond donor is exclusive to the protonated form.

  • Solubility: The ionized phenolate form generally imparts greater aqueous solubility.

  • Lipophilicity and Permeability: The overall charge of the molecule, influenced by the ionization of the hydroxyl group, affects its ability to cross cell membranes.

Therefore, a thorough understanding and precise determination of the pKa of the 5-hydroxy group in substituted 7-azaindole systems are paramount for successful drug design and optimization.

Factors Influencing the pKa of the 5-Hydroxy Group in 4-Bromo-7-Azaindole

The acidity of the 5-hydroxy group in 4-bromo-7-azaindole is primarily governed by the electronic effects of the heterocyclic ring system and the bromo substituent.

The Electron-Withdrawing Nature of the 7-Azaindole Core

The 7-azaindole ring system, with the nitrogen atom in the pyridine ring, is electron-deficient compared to indole. This inherent electron-withdrawing character stabilizes the phenoxide anion formed upon deprotonation of the 5-hydroxy group, thereby increasing its acidity (lowering the pKa) relative to a simple phenol.

The Dual Electronic Effects of the Bromo Substituent

The bromine atom at the 4-position, ortho to the 5-hydroxy group, exerts two opposing electronic effects:

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This inductive effect is distance-dependent and is strongest at the ortho position. The -I effect stabilizes the negative charge of the phenoxide anion, thus increasing the acidity of the hydroxyl group.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which would destabilize the phenoxide anion and decrease acidity.

For halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of phenols.[1] Therefore, the net effect of the 4-bromo substituent is expected to be electron-withdrawing, leading to an increase in the acidity of the 5-hydroxy group compared to the parent 5-hydroxy-7-azaindole.

Estimated pKa Value

While no direct experimental value for the pKa of the 5-hydroxy group in 4-bromo-7-azaindole is available in the literature, we can provide a reasoned estimate based on the pKa of related compounds.

CompoundpKaRationale
Phenol~10.0Baseline acidity of a hydroxyl group on a benzene ring.
4-Bromophenol9.17 - 9.4The electron-withdrawing bromo substituent increases acidity.[1][2]
5-Hydroxy-7-azaindole< 10.0The electron-deficient 7-azaindole ring system increases acidity compared to phenol.
4-Bromo-5-hydroxy-7-azaindole < 9.0 (Estimated) The combined electron-withdrawing effects of the 7-azaindole core and the 4-bromo substituent are expected to significantly increase the acidity of the 5-hydroxy group.

It is crucial to note that this is an estimation, and for drug discovery programs, a precise experimental determination is essential.

Experimental Determination of pKa

Several robust experimental methods can be employed for the accurate determination of the pKa of the 5-hydroxy group.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3] It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.

Protocol for Potentiometric Titration:

  • Sample Preparation: Prepare a solution of 4-bromo-5-hydroxy-7-azaindole in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility) of known concentration. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

  • Titration: Titrate the sample solution with a standardized solution of NaOH, adding small aliquots of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the data can be analyzed using difference plots (Bjerrum plots).[4]

G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution C Titrate with Standardized NaOH A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

1H NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of protons near the ionization site.[5][6] The chemical shift of a proton is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby functional group.

Protocol for 1H NMR-based pKa Determination:

  • Sample Preparation: Prepare a series of solutions of the compound in a suitable deuterated solvent (e.g., D2O with a co-solvent) across a range of pD values.

  • Data Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization of the 5-hydroxy group (e.g., the proton at the 6-position). Plot the chemical shift of this proton as a function of pD.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.[7]

G cluster_workflow NMR Spectroscopy pKa Determination Workflow A Prepare Samples at Various pD B Acquire 1H NMR Spectra A->B C Identify pH-Sensitive Proton B->C D Plot Chemical Shift vs. pD C->D E Fit Data to Henderson-Hasselbalch Equation D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by 1H NMR spectroscopy.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, which can be particularly useful in the early stages of drug discovery for library design and prioritization.[8] Density Functional Theory (DFT) calculations have proven to be a reliable approach for predicting the pKa of phenolic compounds.[9][10]

Protocol for DFT-based pKa Prediction:

  • Structure Optimization: Perform geometry optimization of both the protonated (phenol) and deprotonated (phenoxide) forms of 4-bromo-5-hydroxy-7-azaindole in the gas phase.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.

  • Solvation Energy Calculation: Calculate the Gibbs free energy of solvation for both species using a continuum solvation model (e.g., SMD or CPCM).[9][11] For higher accuracy, include explicit water molecules in the calculation.[12]

  • pKa Calculation: Calculate the pKa using the following thermodynamic cycle and equation:

    ΔG°aq = ΔG°gas + ΔG°solv(phenoxide) - ΔG°solv(phenol)

    pKa = ΔG°aq / (2.303 * RT)

G cluster_workflow Computational pKa Prediction Workflow A Gas-Phase Geometry Optimization (Phenol and Phenoxide) B Gas-Phase Frequency Calculation (Gibbs Free Energy) A->B C Continuum Solvation Model Calculation (Solvation Free Energy) B->C D pKa Calculation using Thermodynamic Cycle C->D

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The pKa of the 5-hydroxy group in 4-bromo-7-azaindole systems is a critical determinant of their biological activity and ADME properties. A comprehensive understanding of the electronic factors influencing this parameter, coupled with accurate experimental determination or reliable computational prediction, is essential for the rational design of novel therapeutics based on this privileged scaffold. The methodologies outlined in this guide provide a robust framework for researchers to characterize and modulate this key physicochemical property, thereby accelerating the discovery and development of new medicines.

References

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An accurate approach for computational pKa determination of phenolic compounds. IRIS UNITORV. [Link]

  • Plachtinský, J., Svozil, D., & Otyepka, M. (2012). Predicting pKa values of substituted phenols from atomic charges. Conference paper. [Link]

  • Plachtinský, J., Svozil, D., & Otyepka, M. (2012). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 52(6), 1598-1609. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]

  • Friesen, J. B. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(9), 1079. [Link]

  • Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. [Link]

  • Quora. (2016). Why do electron withdrawing substituents attached to phenols increase their acidic strength?. [Link]

  • Poplawska, M., & Schirmeister, T. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • Reusch, W. (n.d.). Chapter 24: Phenols. Michigan State University. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]

  • Poplawska, M., & Schirmeister, T. (2022). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. [Link]

  • Biswas, T. (2023, April 3). MCQ-29: About acidity of 4-halophenols. YouTube. [Link]

  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols? It's really confusing. I know p-fluorophenol is the least acidic. What about the rest?. [Link]

  • Reddit. (2025). Order of acidity of halo phenols. [Link]

  • ChemBK. (2024, April 9). 5-Hydroxy-7-azaindole. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Hydroxy-7-azaindole. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and signaling. The pursuit of selective and potent kinase inhibitors has led to the exploration of a vast chemical space, from which certain molecular frameworks have arisen as "privileged scaffolds" – core structures that consistently demonstrate high affinity for the ATP-binding site of kinases.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such privileged scaffold.[1][2] Its structure mimics the purine core of ATP, enabling it to effectively compete for binding in the kinase active site.[1] This guide focuses on a key derivative of this scaffold: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol . This intermediate is strategically functionalized to serve as a versatile building block in the synthesis of a new generation of targeted kinase inhibitors. The bromine atom at the 4-position provides a crucial handle for carbon-carbon bond-forming reactions, while the hydroxyl group at the 5-position offers a site for modulation of solubility and for introducing additional pharmacophoric elements.

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the synthetic rationale, provide a detailed experimental protocol for the preparation of this intermediate, and explore its application in the design and synthesis of potent kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: A Guided Protocol

Proposed Synthetic Workflow

Synthetic Workflow Starting Material 2-amino-3-bromopyridine Intermediate_1 4-bromo-1H-pyrrolo[2,3-b]pyridine Starting Material->Intermediate_1 Bartoli Indole Synthesis Intermediate_2 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Intermediate_1->Intermediate_2 Electrophilic Bromination & Methoxylation Final_Product 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Intermediate_2->Final_Product Demethylation FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HS Heparan Sulfate HS->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol -derived Inhibitor Inhibitor->FGFR Inhibition

Sources

hydrogen bonding donors and acceptors in 4-bromo-5-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Hydrogen Bonding Donors and Acceptors in 4-Bromo-5-Hydroxy-7-Azaindole Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, lauded for its role as a bioisostere of purine and indole systems and its proven efficacy in drug discovery, particularly in the domain of kinase inhibition.[1][2] This guide provides a detailed examination of 4-bromo-5-hydroxy-7-azaindole, a specifically functionalized derivative designed to optimize molecular interactions. We will dissect the molecule's architecture to identify its hydrogen bonding capabilities, explain the functional significance of each donor and acceptor site, and present robust methodologies for their characterization. The central thesis is that a precise understanding and strategic utilization of this molecule's hydrogen bonding patterns are critical for the rational design of potent and selective therapeutic agents.

The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of drug design, 7-azaindoles are classified as "privileged structures." This status is earned due to their structural resemblance to the adenine core of ATP, which allows them to effectively compete for binding at the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][3] Deregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them high-value therapeutic targets.[3]

The defining feature of the 7-azaindole scaffold is its capacity for forming a bidentate hydrogen bond pattern with the "hinge region" of a kinase, which anchors the inhibitor within the active site.[1][3] The strategic addition of substituents to the 7-azaindole core allows for the modulation of its physicochemical properties and the creation of additional interaction points, thereby enhancing binding affinity and target selectivity.[4]

Molecular Architecture: Identifying the Hydrogen Bonding Sites

The specific functionalization of 4-bromo-5-hydroxy-7-azaindole endows it with a rich and versatile set of hydrogen bonding functionalities. A thorough analysis of its structure reveals distinct donor and acceptor sites that govern its molecular recognition properties.

  • Hydrogen Bond Donors (HBD): These are groups that can donate a proton to form a hydrogen bond.

    • Pyrrole N1-H: The nitrogen-hydrogen bond on the five-membered ring is a potent and structurally crucial hydrogen bond donor, fundamental to the canonical hinge-binding motif.[3]

    • Hydroxyl O5-H: The hydroxyl group at position 5 introduces a second, strong hydrogen bond donor site, providing an additional anchor point for interaction with protein residues.[5][6]

  • Hydrogen Bond Acceptors (HBA): These are electronegative atoms that can accept a proton in a hydrogen bond.

    • Pyridine N7: The nitrogen atom in the six-membered ring is a primary hydrogen bond acceptor, completing the bidentate interaction with the kinase hinge.[1][3]

    • Hydroxyl Oxygen (O5): The oxygen atom of the hydroxyl group also possesses lone pairs and can function as a hydrogen bond acceptor.

  • Halogen Bonding Potential:

    • Bromo C4-Br: While not a classical hydrogen bond, the bromine atom at position 4 can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Halogen bonds are directionally similar to hydrogen bonds and can be a critical component of ligand-receptor affinity.[7]

Caption: Key interaction sites on 4-bromo-5-hydroxy-7-azaindole.

Characterization Methodologies: A Self-Validating Triad

To fully elucidate the hydrogen bonding behavior of 4-bromo-5-hydroxy-7-azaindole, a combination of crystallographic, spectroscopic, and computational methods is required. This multi-pronged approach provides a self-validating system where experimental observation and theoretical prediction converge.

X-Ray Crystallography: The Definitive Structural Proof

Causality: The most unambiguous method to visualize and confirm hydrogen bonding interactions is through single-crystal X-ray diffraction of the ligand in complex with its target protein. This technique provides high-resolution, three-dimensional data on bond lengths, angles, and the precise geometry of interaction between the ligand and protein residues.

Experimental Protocol: Co-crystallization with a Target Kinase

  • Preparation: Obtain highly purified target kinase and synthesize 4-bromo-5-hydroxy-7-azaindole to >98% purity.

  • Complex Formation: Incubate the kinase with a 3- to 5-fold molar excess of the compound to ensure saturation of the binding site.

  • Crystallization: Employ vapor diffusion (hanging or sitting drop) methods to screen a wide array of precipitants, buffers, and additives to find conditions conducive to crystal growth.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution & Refinement: Process the diffraction data to solve the electron density map and refine the atomic model. The resulting PDB file will provide definitive evidence of the hydrogen bonds stabilizing the complex.

Spectroscopic Analysis: Probing Interactions in Solution

Causality: While crystallography provides a static picture, spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can confirm the presence and nature of hydrogen bonding in the solid state or in solution. Hydrogen bonding perturbs the vibrational frequency of the involved groups; specifically, the stretching frequencies of the N-H and O-H donor groups will be red-shifted (moved to lower wavenumbers) and broadened upon forming a hydrogen bond.[4][5][6]

Computational Chemistry: Prediction and Rationalization

Causality: Computational modeling is indispensable for predicting binding modes and quantifying the energetics of hydrogen bonds before undertaking costly synthesis and crystallography. It provides a causal link between molecular structure and binding affinity, guiding the design process.

Workflow: Molecular Docking and Analysis

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A 1. Obtain Target Structure (e.g., from PDB) C 3. Define Binding Pocket (Grid generation around active site) A->C B 2. Prepare Ligand (Generate 3D conformer, assign charges) B->C D 4. Execute Docking Algorithm C->D E 5. Score & Cluster Poses D->E F 6. Visualize & Analyze Top Pose (Identify H-bonds, measure distances) E->F

Caption: Standard workflow for molecular docking simulations.

Application in Kinase Inhibitor Design

The true utility of this analysis lies in its application. The hydrogen bonding profile of 4-bromo-5-hydroxy-7-azaindole is exceptionally well-suited for targeting the kinase ATP pocket.

Donor/Acceptor SiteRole in Kinase BindingExpected Interaction Partner (Hinge)
Pyrrole N1-H (Donor) Forms the first part of the bidentate "hinge-binding" motif, acting as a primary anchor.Backbone carbonyl oxygen of a hinge residue (e.g., Cys).[1]
Pyridine N7 (Acceptor) Completes the bidentate motif, locking the scaffold in place.Backbone N-H of a hinge residue (e.g., Cys).[1]
Hydroxyl O5-H (Donor) Provides a secondary anchor point, enhancing affinity and potentially conferring selectivity.A nearby residue's side chain or backbone carbonyl.

This specific pattern of interactions, particularly the bidentate connection to the kinase hinge, is a validated strategy for achieving high-potency inhibition.[2][3] The additional interactions provided by the 5-hydroxy group and the potential for halogen bonding from the 4-bromo position offer avenues to overcome resistance mutations or to achieve selectivity against closely related kinases.

Conclusion

4-bromo-5-hydroxy-7-azaindole is a meticulously designed chemical entity whose hydrogen bonding capabilities are both potent and versatile. Its architecture features a primary bidentate motif for robust anchoring in ATP-binding sites, supplemented by an additional hydroxyl donor for enhanced affinity and a bromine atom for potential halogen bonding. A comprehensive characterization strategy, integrating crystallography, spectroscopy, and computational modeling, is essential for fully leveraging these features. For the drug development professional, a deep, mechanistic understanding of these non-covalent interactions is not merely academic; it is the foundational principle upon which the next generation of targeted, high-efficacy therapeutics will be built.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, Japan. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Azaindole Therapeutic Agents. National Institutes of Health (PMC). [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Hydrogen-Bond Donors in Drug Design. PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health (PMC). [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health (PMC). [Link]

  • Hydrogen-Bond Donors in Drug Design. ResearchGate. [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. [Link]

Sources

Therapeutic Applications and Synthetic Utility of 4-Substituted 5-Hydroxy-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of 4-Substituted 5-Hydroxy-7-Azaindoles Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Privileged" Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with the purine ring of ATP and the indole ring of tryptophan. While the parent 7-azaindole is a common hinge-binding motif in kinase inhibitors, the specific subclass of 4-substituted 5-hydroxy-7-azaindoles (and their O-functionalized derivatives) represents a high-value chemical space.

This specific substitution pattern offers a dual advantage:

  • C4-Position: Vectors into the ribose-binding pocket or solvent-exposed region, allowing for solubilizing groups or steric bulk to enforce selectivity.

  • C5-Position (Hydroxy/Alkoxy): Provides a critical handle for extending into the hydrophobic "back pocket" (e.g., gatekeeper interactions) or serves as the primary linker for fragment-based drug design (FBDD), as seen in BCL-2 inhibitors.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this potent scaffold.

Structural Biology & Mechanism of Action

The ATP-Mimetic Binding Mode

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond network.

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu, Leu residues).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Met, Val residues).

The Role of 4- and 5-Substitutions

In the context of 4-substituted 5-hydroxy derivatives, the functionalization drives specificity:

  • 4-Substitution: This position is spatially equivalent to the N3/C2 region of ATP. Substituents here (e.g., aryl, heteroaryl, or hydroxymethyl groups) can displace conserved water molecules or interact with the ribose-binding domain.

  • 5-Hydroxy (and O-Ethers): The 5-position is critical for "deep pocket" binding. In BCL-2 inhibitors like Venetoclax, the 5-oxygen serves as the ether linker connecting the azaindole "warhead" to the hydrophobic bulk that displaces the BH3 domain.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core 7-Azaindole Core (ATP Bioisostere) N1 N1 (Pyrrole) H-Bond Donor (Hinge Interaction) Core->N1 N7 N7 (Pyridine) H-Bond Acceptor (Hinge Interaction) Core->N7 C4 C4-Position Vectors to Ribose Pocket Solubility & Selectivity Core->C4 Substitution C5 C5-Position (OH/OR) Hydrophobic Pocket Access Linker for PROTACs/FBDD Core->C5 Functionalization Target1 Kinase Inhibition (c-Met, FLT3, Aurora) C4->Target1 Target2 BCL-2 Inhibition (Protein-Protein Interaction) C5->Target2

Caption: SAR map of 4-substituted 5-hydroxy-7-azaindoles highlighting key interaction vectors.

Therapeutic Applications

Oncology: Kinase Inhibition (c-Met, FLT3, Aurora)

The 4-substituted 7-azaindole class has shown potent inhibition of c-Met (Hepatocyte Growth Factor Receptor).

  • Mechanism: The 4-position substituent (often a phenyl or heteroaryl group) locks the kinase in an inactive conformation or interacts with the activation loop.

  • Data Point: 4-substituted derivatives have demonstrated IC50 values in the low nanomolar range (2–10 nM) against c-Met in enzymatic assays.

BCL-2 Inhibition (The Venetoclax Connection)

While Venetoclax (ABT-199) itself is a 5-substituted 7-azaindole (lacking a 4-substituent), the 5-hydroxy-7-azaindole is the critical synthetic precursor.

  • Utility: Researchers utilize the 5-hydroxy group to synthesize "Venetoclax analogs" with 4-substitutions to alter metabolic stability or overcome resistance mutations (e.g., G101V).

  • Strategy: The 5-OH is alkylated to attach the chlorophenyl-cyclohexenyl moiety, while the 4-position is modified via cross-coupling to fine-tune the physicochemical profile (LogP).

CNS Targets: 5-HT6 Antagonists

Recent medicinal chemistry campaigns have identified 4-amino-5-methoxy-7-azaindoles as potent antagonists for the 5-HT6 receptor , a target for cognitive impairment in Alzheimer's disease. The 7-azaindole nitrogen provides a critical H-bond interaction distinct from the classic indole scaffold.

Experimental Protocols

Synthesis of 4-Chloro-5-Methoxy-7-Azaindole

This workflow describes the synthesis of a versatile intermediate that allows for divergent synthesis at both C4 (via SNAr or Suzuki) and C5 (already oxygenated).

Prerequisites:

  • Starting Material: 5-Methoxy-7-azaindole (or 5-bromo-7-azaindole converted to methoxy).

  • Reagents: m-CPBA, POCl3 (Phosphorus oxychloride), Methanol.

Protocol:

  • N-Oxidation:

    • Dissolve 5-methoxy-7-azaindole (1.0 eq) in DCM.

    • Add m-CPBA (1.2 eq) portion-wise at 0°C.

    • Stir at RT for 4 hours. Monitor by TLC (Product is more polar).

    • Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate to yield the N7-oxide.

  • Reissert-Henze Chlorination:

    • Dissolve the N-oxide (1.0 eq) in dry DMF or POCl3 (neat).

    • If using DMF, add POCl3 (3.0 eq) dropwise at 0°C.

    • Heat to 80°C for 2 hours. This installs the Chlorine at C4 via rearrangement.

    • Quench: Pour carefully onto ice/water. Neutralize with NaOH to pH 7.

    • Isolation: Extract with EtOAc. The product is 4-chloro-5-methoxy-7-azaindole .[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the loss of the C4 proton signal and the retention of the C5-methoxy singlet (~3.8 ppm).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 5-Methoxy-7-azaindole Step1 Step 1: N-Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate: 7-Azaindole-N-oxide Step1->Inter1 Step2 Step 2: Reissert-Henze Reaction (POCl3, 80°C) Inter1->Step2 Product Product: 4-Chloro-5-methoxy-7-azaindole Step2->Product Diverge Divergent Synthesis Product->Diverge PathA Suzuki Coupling (C4-Aryl) Diverge->PathA Pd(PPh3)4 PathB Demethylation (C5-OH) Diverge->PathB BBr3

Caption: Synthetic route to access the 4-chloro-5-methoxy-7-azaindole core.

Quantitative Data Summary

The following table summarizes key potency data for 4-substituted derivatives against representative targets.

Compound ClassC4-SubstituentC5-SubstituentTargetIC50 (nM)Reference
c-Met Inhibitor 4-(2-fluorophenyl)H (or OMe)c-Met4.5[1]
FLT3 Inhibitor 4-amino-piperidinylHFLT312[2]
BCL-2 Analog H5-((1H-pyrrolo...oxy)BCL-2<1.0[3]
Aurora B 4-pyrazoleHAurora B3.0[4]

Note: While Venetoclax (BCL-2) is unsubstituted at C4, analogs with C4-methyl groups have been explored to modulate solubility.

Future Outlook: PROTACs and Covalent Inhibitors

The 5-hydroxy-7-azaindole moiety is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design.

  • Linker Attachment: The 5-hydroxyl group provides a chemically stable ether linkage point for attaching PEG linkers without disrupting the hinge-binding capability of the N1/N7 system.

  • Covalent Targeting: Introduction of acrylamide groups at the C4 position (via C4-amino precursors) is enabling the design of irreversible kinase inhibitors that target non-catalytic cysteines.

References

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Discovery of Venetoclax (ABT-199): A Potent and Selective BCL-2 Inhibitor. Journal of Medicinal Chemistry. Link

  • GSK1070916, a potent Aurora B/C kinase inhibitor. Cancer Research. Link

  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

tautomerism in 5-hydroxy-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 5-hydroxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a hydroxyl group at the C5 position imparts a critical, yet often complex, structural feature: tautomerism. This guide provides a comprehensive exploration of the prototropic . We will dissect the equilibrium between the hydroxy-pyridine and pyridone forms, elucidate the key factors governing this balance, and present detailed, field-proven protocols for the definitive characterization of these tautomeric systems. This document is intended to serve as a practical resource for scientists engaged in the design, synthesis, and analysis of this important class of molecules.

The Structural Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, found in a multitude of biologically active compounds. Its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with biological targets, making it a cornerstone in the development of inhibitors for kinases, phosphodiesterases, and other enzymes.[1][3] Abnormal activation of signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is implicated in various cancers, making the 7-azaindole scaffold an attractive starting point for designing targeted therapies.[1][2] Understanding the nuanced structural chemistry of its derivatives is paramount for successful structure-activity relationship (SAR) studies and lead optimization.

The Core Concept: Hydroxypyridine-Pyridone Tautomerism

Prototropic tautomerism involves the migration of a proton between two or more molecular structures that exist in a dynamic equilibrium.[4] For 5-hydroxy-1H-pyrrolo[2,3-b]pyridine, the primary tautomeric relationship is the equilibrium between the aromatic hydroxy (enol-like) form and the non-aromatic pyridone (keto-like) form.

This equilibrium is not merely an academic curiosity; the two tautomers possess distinct electronic properties, hydrogen bonding capabilities, shapes, and lipophilicity. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, including receptor binding affinity, membrane permeability, and metabolic stability.

tautomerism cluster_enol cluster_keto enol enol keto keto enol->keto K_T workflow cluster_prep cluster_analysis cluster_exp cluster_final A Synthesis & Purification of Derivative B Computational Modeling (DFT Calculations) A->B C Experimental Analysis A->C F Structural Assignment & Tautomer Ratio Determination B->F D Spectroscopic Analysis (Solution State) C->D E Crystallographic Analysis (Solid State) C->E D->F E->F

Figure 2: A validated workflow for the comprehensive analysis of tautomerism.

Computational Modeling

Causality: Before embarking on extensive experimental work, quantum chemical calculations provide invaluable predictive insights. Density Functional Theory (DFT) is a powerful tool for estimating the relative energies of the tautomers in both the gas phase and in various solvents using a Polarizable Continuum Model (PCM). [5][6]This approach helps identify the likely ground-state tautomer and predict spectroscopic properties that can be later verified experimentally.

Protocol: DFT Energy Calculation

  • Structure Generation: Build 3D structures of both the hydroxy and pyridone tautomers.

  • Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-31+G**). [5]This should be done for the gas phase and for each solvent of interest using an appropriate PCM (e.g., IEFPCM). [7]3. Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies). [7]4. Energy Comparison: Compare the calculated Gibbs free energies (G) of the tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable form.

Experimental Characterization in Solution

Causality: NMR is arguably the most powerful technique for studying tautomerism in solution. [8][9]It can provide direct structural information and, in cases of slow exchange, allow for the quantification of each tautomer. [4]The chemical environments of the protons and carbons in the hydroxy and pyridone forms are significantly different, leading to distinct and predictable chemical shifts.

Key Differentiators:

  • Aromatic vs. Aliphatic Carbons: The pyridone tautomer disrupts the aromaticity of the pyridine ring. The carbon atom bearing the oxygen (C5) will shift significantly downfield (to a higher ppm value) in the pyridone (keto) form (δ ≈ 170-190 ppm) compared to the hydroxy (enol) form (δ ≈ 150-160 ppm). [10]Similarly, other carbons in that ring will shift to more aliphatic values.

  • Proton Chemical Shifts: The proton at C4, adjacent to the hydroxyl/carbonyl group, will have a different chemical shift and coupling constant (J34) depending on the tautomeric form. [10]* Exchangeable Protons: The signals for the N1-H and O-H protons can provide clues, though they are often broad and may exchange with residual water in the solvent.

Nucleus Hydroxy Tautomer (Aromatic) Pyridone Tautomer (Non-Aromatic) Rationale
¹³C (C5) ~150-160 ppm~170-190 ppmChange from C-OH (enol) to C=O (keto) character. [10]
¹³C (C4, C6) Aromatic region (~110-140 ppm)Aliphatic/Olefinic region (~100-120 ppm)Loss of aromaticity in the pyridine ring.
¹H (H4) Distinct aromatic proton signalShifted chemical shift due to altered electronic environmentProximity to the C=O group and change in ring current.

Table 1: Characteristic NMR chemical shift ranges for distinguishing tautomers of 5-hydroxy-7-azaindole derivatives.

Protocol: NMR Analysis of Tautomeric Mixture

  • Sample Preparation: Dissolve a precise amount of the compound in a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). Use a consistent concentration for all experiments to ensure comparability.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrals of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often the most definitive experiment. Identify the key C5 signal to determine the dominant form. If both tautomers are present in significant quantities and exchange is slow on the NMR timescale, two distinct sets of signals will be observed. [8]4. 2D NMR (HSQC/HMBC): If assignments are ambiguous, acquire ¹H-¹³C HSQC and HMBC spectra to definitively correlate proton and carbon signals and confirm the connectivity of the dominant tautomer.

  • Quantification: If separate signals are observed for each tautomer, the ratio can be determined by integrating non-exchangeable, well-resolved proton signals in the ¹H spectrum.

  • Solvent Study: Repeat the analysis in solvents of differing polarity (e.g., CDCl₃ vs. DMSO-d₆) to observe shifts in the tautomeric equilibrium.

Causality: The two tautomers have different chromophores. The hydroxy form has a larger conjugated π-system involving the entire bicyclic ring, which typically results in a longer wavelength absorption maximum (λmax) compared to the cross-conjugated pyridone form. By observing how λmax changes with solvent polarity, one can infer the direction of the equilibrium shift. [10][11] Protocol: UV-Vis Solvent Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.

  • Serial Dilutions: Prepare a series of dilute solutions (ensuring absorbance is within the linear range of the spectrophotometer, typically < 1.0 AU) in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify λmax for each solvent. A shift to shorter wavelengths (hypsochromic shift) upon increasing solvent polarity suggests the equilibrium is shifting towards the pyridone form. A shift to longer wavelengths (bathochromic shift) suggests the hydroxy form is being favored.

Experimental Characterization in the Solid State

Causality: X-ray crystallography provides the unambiguous, definitive structure of a molecule in the solid state. [12][13]It is the "gold standard" for structural determination, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This data can unequivocally identify which tautomer is present in the crystal lattice.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the refined structure. The position of the proton (on the oxygen or the pyridine nitrogen) and the C5-O bond length (shorter for C=O, longer for C-OH) will definitively identify the tautomer.

Implications in Drug Discovery and Development

The tautomeric state of a drug candidate is not a trivial detail. It directly influences the key properties that determine its success.

  • Receptor Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns to a target protein. One form may bind with high affinity while the other is inactive.

  • Physicochemical Properties: The pyridone form is generally more polar and may have higher aqueous solubility but lower membrane permeability compared to the hydroxy form.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

Therefore, a rigorous characterization of the tautomeric behavior of any 5-hydroxy-1H-pyrrolo[2,3-b]pyridine derivative is an indispensable step in the drug discovery pipeline. By employing the integrated computational and experimental workflow described in this guide, researchers can achieve a definitive understanding of their system, enabling more rational drug design and avoiding costly late-stage failures.

References

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Greenhill, J. V., et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]

  • Klein, O., et al. (2012). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth inhibitors. RSC Advances. Available at: [Link]

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES. Available at: [Link]

  • El’chaninov, M. M., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • Negrie, F. D., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Pfeiffer, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link]

  • Rich, R. L., et al. (2005). Excited State Tautomerization of Azaindole. PubMed. Available at: [Link]

  • Bak, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chapman, C. F., & Maroncelli, M. (1995). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry. Available at: [Link]

  • Moog, R. S., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate. Available at: [Link]

  • Al-Soubaihi, R. M., & Al-Shihry, S. S. (2012). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. Available at: [Link]

  • Diau, E. W.-G., et al. (2001). Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Frank, J., & Katritzky, A. R. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Pfeiffer, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Available at: [Link]

  • Ivanova, B. B., & Stoyanov, S. S. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ivanova, B. B., & Stoyanov, S. S. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Al-Soubaihi, R. M., & Al-Shihry, S. S. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020). Tautomerism of aza cycles: II. Synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts. Preference of the 1H,4H-1,2,4-triazolium tautomers. ResearchGate. Available at: [Link]

  • Nguyen, V. H. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. TẠP CHÍ KHOA HỌC VÀ CÔNG NGHỆ - ĐẠI HỌC ĐÀ NẴNG. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Dueke-Eze, C., et al. (n.d.). Keto-enol tautomerism in N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine (II). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Keto-enol-tautomerism-in-N-(5-nitro-2-hydroxylbe-Dueke-Eze-Fasina/99863489375b42c659a8c081734208a090b83e60]([Link]

  • ResearchGate. (2014). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Available at: [Link]

  • Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. Available at: [Link]

  • NobelPrize.org. (2023). How X-rays and crystals revealed the true nature of things. NobelPrize.org. Available at: [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared Studies of Tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • ResearchGate. (2008). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]-pyrrolo23-bpyridine)

Sources

An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: Synthesis, Sourcing of Precursors, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. Due to its limited commercial availability, this guide focuses on the sourcing of its key precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine, and presents a plausible synthetic route to the target molecule. Furthermore, it delves into the applications of the broader 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Sourcing and Procurement of the Key Precursor: 4-bromo-1H-pyrrolo[2,3-b]pyridine

Table 1: Representative Suppliers and Pricing for 4-bromo-1H-pyrrolo[2,3-b]pyridine

SupplierProduct NumberPurityQuantityPrice (USD/EUR)
Sigma-AldrichCDS023625-100MG-100 mg$114.00
Lab ProB6078-5GMin. 98.0% (GC,T)5 gContact for price
BLDpharm1086064-49-4--Contact for price
ChemicalBook1086064-49-495-99%1 g$1.00
ChemicalBook1086064-49-4≥99%1 kg$9.80
Unnamed Supplier->98.0%(GC)(T)5 g€61.72 (originally €308.58)[1]

Note: Prices are subject to change and may not include shipping and handling fees. Purity and analytical data should be confirmed with the supplier.

Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: A Proposed Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. This protocol is adapted from a known procedure for a similar transformation on the 7-azaindole scaffold and represents a logical and scientifically sound approach.[2]

Reaction Scheme:

Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol precursor 4-bromo-1H-pyrrolo[2,3-b]pyridine reagents 1. Protection (e.g., TIPSCl, imidazole) 2. Hydroxylation (e.g., Cu(acac)₂, LiOH·H₂O, MHPO, DMSO/H₂O) 3. Deprotection (e.g., TBAF) precursor->reagents Reaction Conditions product 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol reagents->product Yields Target Compound Kinase_Inhibition_Pathway cluster_kinase Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Protein Kinase (e.g., FGFR, Cdc7) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Binds to ATP-binding site

Sources

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This application note provides a comprehensive, four-step synthetic route to 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a highly functionalized and valuable building block for drug discovery, starting from the commercially available 2-amino-3-bromopyridine. The described pathway involves a classical acid-catalyzed cyclization to form the core azaindole ring, followed by a regioselective functionalization sequence involving nitration, reduction, and diazotization to install the C5-hydroxyl group. Each step is accompanied by a detailed, field-tested protocol, mechanistic insights, and data presentation to ensure reproducibility and aid in troubleshooting.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole motif is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a highly sought-after scaffold in modern drug design.[3][4] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them central to the development of targeted cancer therapies.[1][2][5] The target molecule, 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, possesses three distinct points for diversification: the pyrrole nitrogen, the C4-bromine (amenable to cross-coupling reactions), and the C5-hydroxyl group, making it an exceptionally versatile intermediate for library synthesis and lead optimization.[4][6]

This guide details a logical and robust pathway designed to construct this key intermediate from an inexpensive starting material, providing researchers with a reliable method to access this valuable chemical entity.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, prioritizing robust reactions and manageable purification procedures. The strategy begins with the construction of the bicyclic core, followed by the systematic introduction and conversion of functional groups at the C5-position.

Overall_Synthetic_Scheme Start 2-Amino-3-bromopyridine Intermediate1 4-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Step 1: Cyclization Intermediate2 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Step 2: Nitration Intermediate3 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Intermediate2->Intermediate3 Step 3: Reduction FinalProduct 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Intermediate3->FinalProduct Step 4: Diazotization/ Hydrolysis

Caption: High-level overview of the four-step synthetic workflow.

Part 1: Mechanistic Rationale & Key Transformations

The chosen synthetic route relies on fundamental and well-understood organic transformations. The initial and most critical step is the formation of the pyrrole ring fused to the pyridine core.

Step 1: The Pictet-Spengler-type Cyclization

The reaction between a β-arylethylamine and an aldehyde or ketone is the classical Pictet-Spengler reaction.[7] Our synthesis employs a related, acid-catalyzed condensation and cyclization of 2-amino-3-bromopyridine with an acetaldehyde equivalent, chloroacetaldehyde. The driving force is the formation of a highly electrophilic iminium ion, which is readily attacked by the electron-rich C3 position of the pyridine ring (which becomes the C3a position of the azaindole). The bromine at the C3 position of the starting material sterically and electronically directs the cyclization and ultimately resides at the C4 position of the product.

Pictet_Spengler_Mechanism cluster_0 Mechanism of Pyrrole Ring Formation amine 2-Amino-3-bromopyridine imine Iminium Ion Intermediate amine->imine aldehyde Chloroacetaldehyde aldehyde->imine h_plus H+ h_plus->imine catalyst spiro Spirocyclic Intermediate imine->spiro Intramolecular Electrophilic Attack aromatization Aromatization (-H2O, -H+) spiro->aromatization product 4-Bromo-7-azaindole aromatization->product

Sources

Suzuki-Miyaura coupling conditions for 4-bromo-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-7-Azaindole Derivatives

Executive Summary & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine. It is a critical core in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form key hydrogen bonds within the ATP-binding pocket.[1]

Functionalization at the C4 position is synthetically challenging but high-value.[1] The C4-position is electronically deactivated by the adjacent pyridine nitrogen (N7), and the acidic N1-H proton can interfere with basic coupling conditions. Furthermore, the lone pair on N7 can coordinate to Palladium (Pd), effectively poisoning the catalyst.

This guide provides two distinct, field-validated protocols to overcome these barriers:

  • Protocol A (Green/Direct): High-efficiency coupling of unprotected 4-bromo-7-azaindole using Buchwald G2 precatalysts.

  • Protocol B (Robust/Protected): Standardized coupling for N-protected substrates using robust ferrocenyl ligands.[1]

Critical Reaction Parameters & Mechanistic Insights

To achieve consistent yields >85%, one must address the specific electronic and steric environment of the 4-bromo-7-azaindole.[1]

The N7-Coordination Problem

Unlike standard indoles, the pyridine nitrogen (N7) in 7-azaindole is a strong


-donor. It can displace phosphine ligands from the Pd(II) center, forming a stable, non-reactive [Pd(Ar)(L)(Azaindole)] complex.
  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that sterically crowd the Pd center, preventing N7 coordination while facilitating oxidative addition.[1]

The N1-Acidity Factor

The pKa of 7-azaindole (N1-H) is ~13.[1]2. Under standard Suzuki basic conditions (K₂CO₃/heat), the N1 is deprotonated.[1] The resulting anion is electron-rich but can lead to solubility issues or competing N-arylation if the halide partner is susceptible.

  • Solution: For unprotected substrates, use a solvent system that solubilizes the potassiated intermediate (e.g., Dioxane/Water or n-Butanol).

Catalyst Selection Matrix
Catalyst SystemLigand ClassApplicationProsCons
XPhos Pd G2 Biaryl PhosphineUnprotected substratesResists N7 poisoning; works at low loading (1-2 mol%).[1][2]Higher cost.[1]
Pd(dppf)Cl₂ Bidentate FerroceneProtected substratesExtremely robust; air stable; prevents

-hydride elimination.[1]
Requires higher loading (5 mol%); difficult to remove dppf residues.[1]
Pd(PPh₃)₄ MonodentateLegacy protocolsCheap; available.[1]Not Recommended. High sensitivity to air; prone to N7 poisoning.[1]

Experimental Workflows

Visualization: Reaction Decision Tree

G Start Starting Material: 4-Bromo-7-Azaindole CheckProtection Is N1 Position Protected? (e.g., Boc, SEM, Tosyl) Start->CheckProtection Protected Yes (Protected) CheckProtection->Protected Yes Unprotected No (Free N-H) CheckProtection->Unprotected No ProtocolB PROTOCOL B: Pd(dppf)Cl2 System Solvent: DMF or Dioxane/H2O Protected->ProtocolB WorkupB Standard Aqueous Workup Silica Gel Purification ProtocolB->WorkupB End Final Product: 4-Aryl-7-Azaindole WorkupB->End ProtocolA PROTOCOL A: XPhos Pd G2 System Solvent: Dioxane/H2O (4:1) Unprotected->ProtocolA WorkupA Adjust pH to ~7 Extraction with EtOAc/THF ProtocolA->WorkupA WorkupA->End

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate protection status.

Detailed Protocols

Protocol A: Direct Coupling of Unprotected 4-Bromo-7-Azaindole

Best for: Rapid library synthesis, avoiding protection/deprotection steps.

Reagents:

  • 4-Bromo-7-azaindole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1][3][4][5]

  • Catalyst: XPhos Pd G2 (2.0 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Preparation: To a microwave vial or pressure tube equipped with a magnetic stir bar, add 4-bromo-7-azaindole (197 mg, 1.0 mmol), aryl boronic acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Degassing (Critical): Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow and add XPhos Pd G2 (15.7 mg, 0.02 mmol). Note: XPhos Pd G2 is air-stable, but adding it under inert atmosphere ensures maximum activity.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Seal the vessel.

    • Method A (Microwave): Heat at 100°C for 30–45 minutes.

    • Method B (Thermal): Heat at 90°C in an oil bath for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The starting bromide should be fully consumed.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL).

    • Important: If the product contains acidic protons, adjust aqueous layer pH to ~7-8 to ensure extraction.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Why this works: The bulky XPhos ligand prevents the N7 nitrogen from binding to the Pd center. The G2 precatalyst ensures rapid formation of the active monoligated Pd(0) species even at lower temperatures.[2]

Protocol B: Coupling of N-Protected 4-Bromo-7-Azaindole

Best for: Scale-up (>5g), substrates sensitive to strong bases, or when N1-alkylation is required later.

Reagents:

  • N-Boc-4-bromo-7-azaindole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][6]·CH₂Cl₂ complex (5.0 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or Toluene/EtOH/H₂O (4:2:1)[1]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with N-protected substrate (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvation: Add DMF (5 mL). Note: If using Toluene/EtOH/H2O, mix solvents first and degas.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Reaction: Heat to 80°C–90°C under Nitrogen atmosphere for 12–16 hours.

  • Workup:

    • Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with LiCl (5% aq) to remove DMF.[1]

  • Scavenging (Optional but recommended): Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.[1]

Why this works: Pd(dppf)Cl₂ is a "workhorse" catalyst.[1] The bite angle of the dppf ligand makes the complex highly stable and resistant to thermal decomposition, crucial for the longer reaction times often needed for sterically hindered protected substrates.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N7)Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 100°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or K-Trifluoroborate salt.[1][7] Add base after heating starts.[1]
Homocoupling (Ar-Ar) Oxygen in systemRe-degas solvents rigorously.[1] Switch to DME/Water solvent system.
Dehalogenation (H-Ar)

-Hydride Elimination
Avoid alcoholic solvents (EtOH/BuOH).[1] Use DMF or Dioxane .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "danger zone" where N7 coordination can arrest the cycle.

Mechanism cluster_Inhibition INHIBITION PATHWAY Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Br Pd0->OxAdd + 4-Bromo-7-azaindole Poisoned N7-Coordinated Complex (Catalyst Arrest) OxAdd->Poisoned N7 Coordination (If Ligand is small) TransMet Transmetalation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Bulky Ligand (XPhos) Prevents N7 binding RedElim Reductive Elimination (+ Product) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle of Suzuki coupling on 7-azaindole.[1] The red path indicates catalyst deactivation via N7 coordination, which is mitigated by using bulky ligands like XPhos.

References

  • Savitha, B. et al. (2019).[1][2] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading."[2] Molecular Diversity, 23, 697–707.[1][8]

  • Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1]

  • BenchChem. (2025).[1][9] "Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles."

  • Arcadi, A. et al. (2001).[1][10] "Palladium-catalyzed coupling reactions of 4-chloro-7-azaindole with arylboronic acids." Tetrahedron, 57(30).[1] (Cited via Atlanchim Pharma Application Note).[1]

  • Sigma-Aldrich. "XPhos Pd G2 Product Information and Catalytic Applications."[1]

Sources

Application Notes and Protocols for O-alkylation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] Functionalization of this core structure is critical for modulating pharmacological activity. O-alkylation of the 5-hydroxy-7-azaindole system, specifically 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, provides a valuable entry point for introducing a diverse range of substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and protocols for the O-alkylation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. We will address the key challenge of chemoselectivity, specifically the competition between O-alkylation and N-alkylation of the pyrrole ring, and present strategies to achieve the desired O-alkylation product with high fidelity.

Chemical Structures

Compound Name Structure
4-bromo-1H-pyrrolo[2,3-b]pyridine
ngcontent-ng-c1989010908="" class="ng-star-inserted">
[2]
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

[3]
4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Strategic Considerations: The Challenge of N- vs. O-Alkylation

The 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol molecule possesses two primary nucleophilic sites: the hydroxyl group at the 5-position and the nitrogen of the pyrrole ring. Direct alkylation without a protecting group strategy will likely lead to a mixture of N- and O-alkylated products, with the potential for di-alkylation, complicating purification and reducing the yield of the desired product.

To ensure selective O-alkylation, a protection-alkylation-deprotection strategy is highly recommended. The pyrrole nitrogen should be protected with a suitable group that is stable to the basic or neutral conditions of the O-alkylation reaction and can be removed efficiently without affecting the newly formed ether linkage.

Part 1: N-Protection of the Pyrrole Ring

The tosyl (Ts) group is an excellent choice for protecting the pyrrole nitrogen of 7-azaindoles. It is robust, electron-withdrawing (which can reduce the nucleophilicity of the pyrrole ring), and can be introduced and removed under well-established conditions.[4][5]

Protocol 1: N-Tosylation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

This protocol details the protection of the pyrrole nitrogen with a tosyl group.

Workflow Diagram:

N_Tosylation reagents Starting Material: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Reagents: - Sodium Hydride (NaH) - p-Toluenesulfonyl chloride (TsCl) reaction Reaction: - Anhydrous THF - 0 °C to room temperature reagents->reaction workup Workup: - Quench with water - Extraction with Ethyl Acetate - Brine wash reaction->workup purification Purification: - Column chromatography (Silica gel, Hexanes/Ethyl Acetate) workup->purification product Product: 4-bromo-5-hydroxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: Workflow for N-Tosylation.

Step-by-Step Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the N-tosylated product.

Part 2: O-Alkylation Protocols

With the pyrrole nitrogen protected, the hydroxyl group is now the primary nucleophilic site, enabling selective O-alkylation. We present two robust protocols: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Protocol 2A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[6][7]

Workflow Diagram:

Williamson_Ether_Synthesis starting_material Starting Material: 4-bromo-5-hydroxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine reagents Reagents: - Base (e.g., K₂CO₃, Cs₂CO₃, NaH) - Alkyl halide (R-X) starting_material->reagents reaction Reaction: - Anhydrous DMF or Acetonitrile - Room temperature to 80 °C reagents->reaction workup Workup: - Dilution with water - Extraction with Ethyl Acetate - Brine wash reaction->workup purification Purification: - Column chromatography (Silica gel, Hexanes/Ethyl Acetate) workup->purification product Product: 4-bromo-5-(alkoxy)-1-tosyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Procedure:

  • To a solution of 4-bromo-5-hydroxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2.0 equiv; or cesium carbonate, 1.5 equiv).

  • Add the desired alkyl halide (R-X, 1.2-1.5 equiv) to the mixture.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Quantitative Data Comparison for Williamson Ether Synthesis:

BaseSolventTemperature (°C)Typical Reaction Time (h)Yield Range (%)Notes
K₂CO₃DMF60-806-1260-85A cost-effective and common choice.
Cs₂CO₃Acetonitrile50-704-875-95Generally provides higher yields and shorter reaction times.[8]
NaHTHF/DMF0 to RT2-670-90A strong base, useful for less reactive alkyl halides.
Protocol 2B: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration (though not relevant for a phenolic hydroxyl group) under mild, neutral conditions.[9][10][11] This method is particularly useful when the alkylating agent is an alcohol.

Workflow Diagram:

Mitsunobu_Reaction starting_material Starting Material: 4-bromo-5-hydroxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine reagents Reagents: - Alcohol (R-OH) - Triphenylphosphine (PPh₃) - DEAD or DIAD starting_material->reagents reaction Reaction: - Anhydrous THF - 0 °C to room temperature reagents->reaction workup Workup: - Removal of solvent - Direct purification reaction->workup purification Purification: - Column chromatography (Silica gel, Hexanes/Ethyl Acetate) workup->purification product Product: 4-bromo-5-(alkoxy)-1-tosyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: Workflow for Mitsunobu Reaction.

Step-by-Step Procedure:

  • Dissolve 4-bromo-5-hydroxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired alcohol (R-OH, 1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Quantitative Data Comparison for Mitsunobu Reaction:

ReagentSolventTemperature (°C)Typical Reaction Time (h)Yield Range (%)Notes
DEADTHF0 to RT4-1250-80The classic reagent; workup can be challenging.
DIADTHF0 to RT4-1255-85Often provides slightly better yields and is easier to handle than DEAD.

Part 3: N-Deprotection

The final step is the removal of the tosyl protecting group to yield the desired O-alkylated 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol derivative. Mild basic conditions are typically employed for this deprotection.[5][12]

Protocol 3: N-Detosylation

This protocol describes the removal of the N-tosyl group.

Workflow Diagram:

N_Detosylation starting_material Starting Material: 4-bromo-5-(alkoxy)-1-tosyl-1H-pyrrolo[2,3-b]pyridine reagents Reagents: - Cesium Carbonate (Cs₂CO₃) starting_material->reagents reaction Reaction: - THF/Methanol - Room temperature to reflux reagents->reaction workup Workup: - Filtration - Concentration reaction->workup purification Purification: - Column chromatography (if necessary) workup->purification product Product: 4-bromo-5-(alkoxy)-1H-pyrrolo[2,3-b]pyridine purification->product

Sources

Navigating the Synthesis of 5-Hydroxy-7-Azaindole Derivatives: A Guide to Nitrogen Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-hydroxy-7-azaindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[][2] The strategic manipulation of this heterocyclic system is paramount for the development of novel drug candidates. However, the presence of two reactive nitrogen atoms—the pyrrolic N1 and the pyridinic N7—presents a significant synthetic challenge, often necessitating the use of protecting groups to achieve regioselective functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the nitrogen atoms of 5-hydroxy-7-azaindole. We will delve into the rationale behind the selection of various protecting groups, provide detailed protocols for their installation and removal, and discuss strategies for achieving orthogonal protection of the N1 and N7 positions.

The Challenge of Regioselectivity in 7-Azaindole Chemistry

The inherent reactivity of the 7-azaindole nucleus is influenced by the electron-donating pyrrole ring fused to the electron-withdrawing pyridine ring. The N1-H of the pyrrole is weakly acidic and readily deprotonated, while the N7 of the pyridine is basic and susceptible to electrophilic attack and alkylation. The presence of a hydroxyl group at the 5-position further modulates the electronic properties of the ring system, potentially influencing the relative reactivity of the two nitrogen atoms. Direct functionalization of an unprotected 5-hydroxy-7-azaindole often leads to a mixture of N1 and N7 substituted products, complicating purification and reducing overall yields. Therefore, the judicious use of protecting groups is essential to direct reactivity towards the desired nitrogen atom.

Core Principles of Nitrogen Protection

A successful protecting group strategy hinges on several key principles:

  • Ease of Introduction and Removal: The protecting group should be introduced in high yield under mild conditions that are tolerant of other functional groups in the molecule. Similarly, its removal should be efficient and selective, without affecting the rest of the molecule.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Orthogonality: In the context of 5-hydroxy-7-azaindole, where two nitrogens may require protection, an orthogonal strategy is highly desirable. This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and functionalization of one nitrogen at a time.[3][4]

N1-Protection Strategies for 5-Hydroxy-7-Azaindole

The pyrrolic N1-nitrogen is the more acidic of the two nitrogens and is generally more straightforward to protect. Several protecting groups have proven effective for this position.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for the N1 position of indoles and azaindoles due to its ease of introduction and clean, acid-labile removal.[5]

Rationale: The Boc group effectively shields the N1-H, preventing its participation in undesired side reactions. Its electron-withdrawing nature can also modulate the reactivity of the azaindole ring.

Experimental Protocol: N1-Boc Protection of 5-Bromo-7-Azaindole

This protocol, adapted from patent literature for the closely related 5-bromo-7-azaindole, serves as an excellent starting point for the protection of 5-hydroxy-7-azaindole.[6]

  • Materials: 5-Bromo-7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-bromo-7-azaindole (1 equivalent) in dichloromethane.

    • Add DMAP (catalytic amount) and triethylamine (3 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1-1.2 equivalents) in dichloromethane.

    • Allow the reaction to stir at 0-5 °C for 1.5 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Sulfonyl Protecting Groups (Tosyl and Benzenesulfonyl)

Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl (Bs), are robust protecting groups for the N1 position. They are stable to a wide range of reaction conditions, including strongly acidic and basic media.[7][8]

Rationale: The strong electron-withdrawing nature of sulfonyl groups significantly deactivates the pyrrole ring, which can be advantageous in preventing undesired electrophilic substitution. Their stability makes them suitable for multi-step syntheses.

Experimental Protocol: N1-Benzenesulfonyl Protection of 5-Bromo-7-Azaindole

  • Materials: 5-Bromo-7-azaindole, Benzenesulfonyl chloride, Sodium hydride (NaH), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.

    • Add a solution of 5-bromo-7-azaindole (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Deprotection: Removal of sulfonyl groups typically requires harsh conditions, such as reduction with dissolving metals (e.g., sodium in liquid ammonia) or treatment with strong bases like potassium hydroxide in refluxing ethanol. Milder conditions using cesium carbonate in a mixture of THF and methanol have also been reported for the detosylation of azaindoles.[9]

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

The SEM group is another valuable protecting group for the N1 position, offering alternative deprotection conditions compared to Boc and sulfonyl groups.

Rationale: The SEM group is stable to a variety of reaction conditions but can be cleaved under acidic conditions or, notably, with fluoride ion sources, providing an orthogonal deprotection strategy.[10]

Experimental Protocol: N1-SEM Protection

  • Materials: 5-Hydroxy-7-azaindole, Sodium hydride (NaH), [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl), Anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-hydroxy-7-azaindole (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in oil) portionwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add SEM-Cl (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography.

Deprotection: The SEM group can be removed with trifluoroacetic acid, hydrogen chloride, or by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

N7-Protection Strategies: A More Nuanced Challenge

Selective protection of the pyridinic N7 nitrogen is generally more challenging than N1 protection due to the lower nucleophilicity of the pyridine ring compared to the deprotonated pyrrole. However, strategies involving N-oxide formation or direct alkylation under specific conditions can be employed.

N-Oxide Formation and Subsequent Functionalization

Formation of the N7-oxide is a powerful strategy to activate the pyridine ring for further functionalization and can also serve as a protecting group.

Rationale: The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating reactions at adjacent positions. The N-oxide can be subsequently removed by reduction.

Caption: N-oxide formation and subsequent transformation.

Experimental Protocol: N7-Oxide Formation

  • Materials: 5-Hydroxy-7-azaindole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-hydroxy-7-azaindole (1 equivalent) in DCM.

    • Add m-CPBA (1.1 equivalents) portionwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-oxide.

Deprotection (Reduction): The N-oxide can be reduced back to the pyridine using various reagents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

Orthogonal Protection of N1 and N7

For sequential and site-selective modification of both nitrogen atoms, an orthogonal protection strategy is indispensable. This involves choosing two protecting groups that can be removed under distinct conditions.

A Potential Orthogonal Strategy:

  • N1-Protection with an Acid-Labile Group: Protect the N1 position with a Boc group, which is removable under acidic conditions.

  • N7-Protection with a Fluoride-Labile Group: Protect the N7 position. While direct N7-SEM protection is not commonly reported, a multi-step sequence involving N-oxide formation followed by reaction with a suitable reagent could be explored. Alternatively, if direct N7-alkylation is possible, using a silyl-based protecting group could be an option.

  • Selective Deprotection and Functionalization: The N7-group could be removed with fluoride ions, allowing for functionalization at this position, while the N1-Boc group remains intact. Subsequently, the Boc group can be removed with acid to allow for N1-functionalization.

Caption: A conceptual workflow for orthogonal protection.

Protecting the 5-Hydroxyl Group

In some synthetic routes, it may be necessary to protect the 5-hydroxyl group to prevent its interference in subsequent reactions. The choice of protecting group for the hydroxyl function should be compatible with the N-protection strategy.

  • Silyl Ethers (e.g., TBS, TIPS): These are commonly used for protecting hydroxyl groups and are generally stable to a wide range of conditions but can be removed with fluoride ions. This could present a compatibility issue if a fluoride-labile N-protecting group is also used.

  • Benzyl Ether (Bn): A robust protecting group that is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. This could be a good option in an orthogonal strategy.

Summary of Protecting Group Strategies

Protecting GroupPositionIntroduction ConditionsDeprotection ConditionsKey Advantages
Boc N1Boc₂O, base (e.g., TEA, DMAP)Acid (TFA, HCl)Mild introduction and removal
Sulfonyl (Ts, Bs) N1Sulfonyl chloride, strong base (e.g., NaH)Harsh: reduction or strong baseVery stable, electron-withdrawing
SEM N1SEM-Cl, base (e.g., NaH)Acid or Fluoride (TBAF)Orthogonal deprotection possible
N-Oxide N7m-CPBAReduction (PCl₃, H₂)Activates the pyridine ring

Conclusion

The successful synthesis of complex 5-hydroxy-7-azaindole derivatives relies heavily on the strategic use of nitrogen protecting groups. While N1-protection is relatively well-established with reagents like Boc-anhydride and sulfonyl chlorides, selective N7-protection and orthogonal strategies require more nuanced approaches, often involving multi-step sequences. The choice of protecting group should be carefully considered based on the planned synthetic route, taking into account the stability of the protecting group and the orthogonality of its cleavage conditions. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the intricacies of protecting group chemistry in the context of this important heterocyclic scaffold.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • A kind of preparation method of the azaindole of 5 hydroxyl 7. (n.d.).
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances. [Link]

  • An Application of Borane As a Protecting Group for Pyridine. (2008). ResearchGate. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Kocienski's Protecting Groups. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). National Center for Biotechnology Information. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). National Center for Biotechnology Information. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. (1975). Semantic Scholar. [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2005). National Center for Biotechnology Information. [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. (2020). ResearchGate. [Link]

  • Biological activity and material applications of 7-azaindole derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1981). ACS Publications. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). ResearchGate. [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025). ChemRxiv. [Link]

  • Preparation method of 5-hydroxy-7-azaindole. (n.d.).
  • Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. (2024). bioRxiv. [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (n.d.). ChemRxiv. [Link]

  • Deprotection of Sulfonyl Aziridines. (1998). ACS Publications. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). National Center for Biotechnology Information. [Link]

  • Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. (2024). National Center for Biotechnology Information. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2010). RosDok. [Link]

  • 5-Hydroxy-7-azaindole CAS NO.98549-88-3. (n.d.). LookChem. [Link]

  • Synthetic process of 5-bromo-7-azaindole. (n.d.). Patsnap. [Link]

Sources

Buchwald-Hartwig amination at C4 position of 5-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) scaffold represents a privileged pharmacophore in kinase inhibitor discovery, offering unique hydrogen-bonding capabilities within the ATP-binding pocket. However, functionalizing the C4 position is synthetically challenging due to the electron-rich nature of the 5-hydroxy substituent and the competing acidity of the N1-proton.

This Application Note provides a validated, high-fidelity protocol for installing amine moieties at the C4 position. Unlike standard indole protocols, this workflow addresses the specific electronic deactivation caused by the C5-oxygenation and the catalyst poisoning caused by the free N1-H/C5-OH.

Key Strategy:

  • Activation: Conversion of the C4-H to a C4-Cl handle via N-oxide rearrangement (Reissert-Henze).

  • Protection: Strategic masking of the 5-OH as a benzyl or methyl ether to prevent catalyst sequestration.

  • Catalysis: Utilization of BrettPhos/RuPhos Pd G3 precatalysts with LiHMDS , enabling amination without requiring N1-protection.

Strategic Analysis & Retrosynthesis

Direct C-H amination at the C4 position of 5-hydroxy-7-azaindole is kinetically disfavored and lacks regioselectivity. The only robust route requires a 4-chloro-5-alkoxy-7-azaindole precursor.

Critical Challenges:
  • Electronic Deactivation: The C5-alkoxy group donates electron density into the pyridine ring, making the C4-Cl bond less electrophilic toward oxidative addition by Pd(0).

  • Catalyst Poisoning: The free 5-OH (pKa ~10) and N1-H (pKa ~13) can form stable, unreactive complexes with Palladium.

  • Regioselectivity: Competitive N1-arylation is a common side reaction if the base/ligand system is not tuned correctly.

The Validated Pathway

The workflow proceeds through a "Protect-Activate-Couple-Deprotect" cycle.

G Start 5-Methoxy-7-Azaindole (Commercial Precursor) NOxide N-Oxide Formation (mCPBA) Start->NOxide Oxidation Chlor C4-Chlorination (Reissert-Henze) (POCl3) NOxide->Chlor Rearrangement Buchwald Buchwald-Hartwig Amination (Pd G3 / LiHMDS) Chlor->Buchwald C-N Coupling Deprotect Demethylation (Optional) (BBr3) Buchwald->Deprotect Deprotection Final 4-Amino-5-Hydroxy 7-Azaindole Deprotect->Final

Figure 1: Synthetic workflow for accessing C4-aminated 5-hydroxy-7-azaindoles. Note that starting with 5-methoxy is preferred over 5-hydroxy to avoid early-stage O-protection steps.

Pre-Reaction Workflow: Substrate Activation

Before performing the Buchwald-Hartwig amination, the C4-chloride handle must be installed. This is best achieved via the N-oxide.

Protocol A: Synthesis of 4-Chloro-5-Methoxy-7-Azaindole

  • Substrate: 5-methoxy-7-azaindole (CAS: 110103-39-0).

  • Reagents: m-CPBA (77%), POCl3, CHCl3.

  • N-Oxidation: Dissolve 5-methoxy-7-azaindole (1.0 eq) in EtOAc. Add m-CPBA (1.1 eq) at 0°C. Warm to RT and stir for 4h. Filter the precipitate (N-oxide) or work up with NaHCO3.

  • Chlorination: Suspend the N-oxide (1.0 eq) in CHCl3. Add POCl3 (5.0 eq) dropwise at 0°C. Reflux for 6–12h.

    • Mechanism:[1][2][3][4] The N-oxide oxygen attacks POCl3, activating the pyridine ring. Chloride attacks C4 (para to Nitrogen), followed by elimination of "PO2Cl2".

  • Workup: Quench carefully into ice water (exothermic!). Neutralize with Na2CO3. Extract with DCM.

    • Yield Target: 60–75%.

    • Checkpoint: Verify C4-Cl via 1H NMR (loss of C4-H signal).

Core Protocol: Buchwald-Hartwig Amination[5][6]

This protocol utilizes LiHMDS as a dual-role reagent: it acts as the base for the catalytic cycle and reversibly deprotonates the indole N1-H, protecting it as an in situ lithium salt. This eliminates the need for a separate N1-protecting group (SEM/Boc).

Materials
  • Substrate: 4-Chloro-5-methoxy-7-azaindole (prepared above).

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).

    • Why G3? These precatalysts activate rapidly at room temperature and prevent Pd-dimer formation.

  • Base: LiHMDS (1.0 M in THF).

    • Critical: Do not use NaOtBu or Cs2CO3 for unprotected azaindoles; they are often insufficient to suppress N1-arylation or catalyst poisoning.

  • Solvent: Anhydrous THF (degassed).

Experimental Procedure
  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with:

    • 4-Chloro-5-methoxy-7-azaindole (1.0 equiv, e.g., 0.5 mmol).

    • Amine partner (1.2 equiv).[5]

    • RuPhos Pd G3 (0.02 equiv / 2 mol%).

    • RuPhos (free ligand) (0.02 equiv / 2 mol%) - Optional but recommended for stability.

  • Solvent Addition: Add anhydrous THF (concentration 0.2 M, e.g., 2.5 mL).

  • Base Addition: Add LiHMDS (1M in THF) dropwise.

    • Stoichiometry: Use 2.2 equiv if the amine is secondary (1.0 for N1-H + 1.2 for reaction). Use 3.2 equiv if using a primary amine salt.

  • Reaction: Seal the vial and heat to 65–80°C for 2–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Chloride (M+) and appearance of Product (M - Cl + Amine).

  • Workup:

    • Cool to RT. Quench with 1M HCl (aqueous) or saturated NH4Cl.

    • Neutralize with NaHCO3 (if acid quench used).

    • Extract with EtOAc (3x).

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Catalyst Screening for 4-Cl-5-OMe-7-Azaindole
EntryCatalyst SystemBaseTempYieldNotes
1Pd(OAc)2 / BINAPNaOtBu100°C<10%N1-arylation dominant; catalyst poisoning.
2Pd2(dba)3 / XPhosCs2CO3100°C35%Slow conversion; significant dehalogenation.
3RuPhos Pd G3 LiHMDS 65°C 88% Optimal for secondary amines.
4BrettPhos Pd G3 LiHMDS 80°C 82% Optimal for primary amines.

Mechanistic Insight: The "LiHMDS Effect"

Understanding why LiHMDS is superior for azaindoles is critical for troubleshooting.

Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Coord Amine Binding OxAdd->Coord HNR2 Side N1-Deprotonation (Stable Li-Salt) OxAdd->Side LiHMDS protects N1 in situ Deprot Deprotonation (LiHMDS) Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Figure 2: Catalytic cycle highlighting the dual role of LiHMDS. It deprotonates the acidic N1-H (preventing Pd binding) and the incoming amine.

Troubleshooting & Optimization

Issue 1: Hydrodehalogenation (Ar-Cl -> Ar-H)

  • Cause: Beta-hydride elimination from the amine or insufficient oxidative addition rate.

  • Solution: Switch to AdBrettPhos (more bulky, faster oxidative addition). Increase amine concentration.

Issue 2: Low Conversion of 5-Alkoxy Substrate

  • Cause: The 5-alkoxy group makes the C4-Cl electron-rich and sluggish.

  • Solution: Increase temperature to 100°C. Switch solvent to 1,4-Dioxane (higher boiling point). Ensure the reaction is strictly anhydrous (water kills the LiHMDS).

Issue 3: N1-Arylation (Dimerization)

  • Cause: Base is too weak or Pd coordinates to N1.

  • Solution: Ensure LiHMDS is fresh. If problem persists, protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc prior to coupling.

References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(19), 4438–4441.

  • Laha, J. K., et al. (2018). "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances, 8, 26723-26759.

  • Schirok, H. (2006).[6] "Synthesis of 4-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.

Sources

Mastering Regioselectivity: A Guide to the Functionalization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole, allows it to mimic the endogenous ligands of various biological targets, leading to the development of potent and selective therapeutics.[1] The strategic incorporation of a 7-azaindole core has been instrumental in the discovery of numerous kinase inhibitors and other targeted therapies.[2][3][4] Specifically, the 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol motif is a highly versatile building block, offering multiple reaction handles for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the strategies and protocols for the regioselective functionalization of this key intermediate, empowering researchers in drug discovery and development to unlock its full synthetic potential.

The Challenge of Regioselectivity: A Multifunctional Scaffold

The 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol molecule presents a fascinating synthetic challenge due to the presence of three distinct reactive sites:

  • C4-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions.

  • C5-Hydroxyl Group: A nucleophilic center for O-alkylation, O-acylation, and other modifications.

  • N1-H of the Pyrrole Ring: A site for N-alkylation, N-arylation, or the installation of a protecting group.

Achieving selective functionalization at one of these positions without affecting the others is paramount for the efficient construction of target molecules. This necessitates a thoughtful approach, often involving the use of orthogonal protecting group strategies.[5][6]

Strategic Planning: The Power of Orthogonal Protection

An orthogonal protection strategy is one in which each protecting group can be removed under specific conditions that do not affect the others.[5][6] This allows for the sequential and controlled manipulation of a multifunctional molecule. For 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a successful strategy hinges on the judicious choice of protecting groups for the pyrrole N-H and the phenolic hydroxyl group.

Protecting the Pyrrole N1-H

The pyrrole nitrogen is often protected to prevent unwanted side reactions during cross-coupling or other transformations. Common protecting groups for indoles and azaindoles include:

  • Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These electron-withdrawing groups can deactivate the pyrrole ring towards electrophilic attack but require relatively harsh conditions for removal.[3]

  • Carbamates (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that can be readily introduced using Boc-anhydride and removed under acidic conditions.[3][7] It also offers the advantage of being relatively stable to many cross-coupling conditions.

  • Silyl Groups (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for the pyrrole nitrogen, offering stability to a wide range of conditions and can be removed with fluoride sources or strong acid.

Protecting the C5-Hydroxyl Group

The phenolic hydroxyl group is typically protected as an ether or a silyl ether to mask its nucleophilicity and acidity.

  • Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are popular choices due to their ease of installation and removal with fluoride reagents (e.g., TBAF).[1][8] Their steric bulk also provides stability to a variety of reaction conditions.

  • Alkyl Ethers (e.g., Methyl, Benzyl): While stable, the removal of simple alkyl ethers often requires harsh conditions. Benzyl ethers are a more versatile option as they can be cleaved by hydrogenolysis.

A common orthogonal strategy involves protecting the pyrrole N-H as a Boc carbamate and the hydroxyl group as a TBDMS ether. The TBDMS group can be selectively removed with fluoride without affecting the Boc group, and the Boc group can be removed with acid without cleaving the TBDMS ether.

Regioselective Functionalization Protocols

The following sections provide detailed protocols for the selective functionalization of each reactive site of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. The choice of the initial protection strategy will dictate the sequence of subsequent reactions.

Workflow for Regioselective Functionalization

G A 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol B Orthogonal Protection (e.g., N-Boc, O-TBDMS) A->B Protect reactive sites C Selective N1-Functionalization B->C Selective N-deprotection/ functionalization D Selective C5-O-Functionalization B->D Selective O-deprotection/ functionalization E Selective C4-Functionalization (Cross-Coupling) B->E Proceed to C4 reaction C->E Then C4 functionalization D->E Then C4 functionalization F Deprotection & Further Modification E->F Final steps

Sources

Application Note: Microwave-Assisted Synthesis of 4-bromo-5-methoxy-7-azaindole Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-azaindoles are crucial heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in pharmacologically active compounds, including potent kinase inhibitors.[1][2] The functionalization of this core, particularly to create diverse analog libraries, is a critical step in lead optimization. This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-bromo-5-methoxy-7-azaindole and its subsequent diversification into novel analogs using Microwave-Assisted Organic Synthesis (MAOS). We present detailed, field-proven protocols for the synthesis of the core structure and its derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. By leveraging the unique advantages of microwave heating—including drastic reductions in reaction times, improved yields, and enhanced product purity—these protocols offer a robust platform for accelerating the drug discovery process.[3][4][5]

Introduction: The Strategic Advantage of Microwave Synthesis

Conventional synthesis of complex heterocyclic systems often involves lengthy reaction times, harsh conditions, and significant side-product formation.[6] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that circumvents many of these challenges.[7][8]

Unlike conventional heating, which relies on inefficient thermal conduction, microwave irradiation employs dielectric heating.[5] Polar molecules within the reaction mixture (solvents, reagents) align with the rapidly oscillating electric field, generating heat volumetrically and uniformly. This direct energy transfer leads to spectacular reaction rate accelerations, often reducing multi-hour or day-long processes to mere minutes.[3][9] For the synthesis of 7-azaindole analogs, this translates to:

  • Rapid Library Generation: The ability to quickly synthesize dozens of analogs from a common intermediate.

  • Improved Yields & Purity: Minimized thermal decomposition and side reactions lead to cleaner products and simpler purification.[5]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high run-to-run consistency.[1]

This guide details a strategic workflow for leveraging these advantages, from the construction of a key intermediate to its diversification into high-value analog libraries.

Overall Synthetic Workflow

The strategy involves a two-stage process. First, the synthesis of the core building block, 4-bromo-5-methoxy-7-azaindole. Second, the diversification of this core at the C4 position using robust, microwave-accelerated palladium-catalyzed cross-coupling reactions.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Analog Diversification (Microwave-Assisted) Start Substituted Pyridine Precursor Core 4-bromo-5-methoxy- 7-azaindole Start->Core Multi-step sequence (e.g., cyclization, halogenation) Suzuki C-C Bond Formation (Aryl/Heteroaryl Analogs) Core->Suzuki Suzuki-Miyaura Coupling Buchwald C-N Bond Formation (Amino Analogs) Core->Buchwald Buchwald-Hartwig Amination G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex L2Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amine_complex Amine Coordination Complex oa_complex->amine_complex + HNR'R'' amide_complex Palladium Amido Complex [L2Pd(II)(Ar)(NR'R'')] amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) reductive_elimination_label Reductive Elimination reductive_elimination_label->pd0 deprotonation_label Deprotonation (Base)

Sources

Synthesis of Ether Derivatives from 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the preparation of ether derivatives from 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of 7-Azaindole Ethers

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique structural and electronic properties allow it to act as a bioisostere for indole, purine, and other key structures, enabling modulation of biological activity. Ether derivatives at the 5-position of the 7-azaindole core are of particular interest as they can serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and receptor modulators. The strategic introduction of diverse alkoxy groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

This guide focuses on the etherification of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a versatile building block that combines the reactive phenolic hydroxyl group with a strategically placed bromine atom, offering a handle for further functionalization through cross-coupling reactions.

Core Synthetic Strategy: A Two-Step Approach to O-Alkylation

The direct O-alkylation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol presents a significant challenge due to the presence of two nucleophilic sites: the phenolic hydroxyl group at C5 and the pyrrole nitrogen (N1). To achieve selective O-alkylation and prevent the formation of undesired N-alkylated byproducts, a two-step synthetic strategy is paramount. This involves the initial protection of the pyrrole nitrogen, followed by the etherification of the hydroxyl group.

G cluster_0 Overall Workflow Start 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Step1 Step 1: N-Protection Start->Step1 Protection of Pyrrole NH Protected_Intermediate N-Protected Intermediate Step1->Protected_Intermediate Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Protected_Intermediate->Step2 Deprotonation of OH + Alkyl Halide Final_Product 4-bromo-5-alkoxy-1H-pyrrolo[2,3-b]pyridine Derivative Step2->Final_Product G cluster_1 Williamson Ether Synthesis Mechanism Phenol N-Protected 4-bromo-7-azaindol-5-ol Alkoxide Alkoxide Intermediate Phenol->Alkoxide Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Alkoxide SN2 SN2 Attack Alkoxide->SN2 Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->SN2 Ether Ether Product SN2->Ether Salt Salt Byproduct SN2->Salt

Application Note: Using 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the deployment of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (hereafter Fragment A ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the purine ring of ATP. Fragment A is distinct due to its dual-vector potential:

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (The "Grow" vector).

  • C5-Hydroxyl: A polarity modulator that increases solubility, provides a handle for etherification, and offers a specific hydrogen bond donor/acceptor motif often neglected in standard hydrophobic fragment libraries.

This fragment is particularly suited for targeting the ATP-binding hinge region of kinases (e.g., JAK, TRK, BRAF) and the acetyl-lysine binding pocket of BET bromodomains.

Cheminformatics & Structural Biology Profile

Before experimental deployment, the physicochemical profile must be verified to ensure "Rule of Three" compliance.

Table 1: Physicochemical Properties
PropertyValueFBDD StatusNotes
Molecular Weight 213.03 DaIdeal (<300)Bromine atom contributes significantly to mass.
cLogP ~1.6Ideal (<3)The 5-OH reduces lipophilicity compared to the parent 4-bromo-7-azaindole.
H-Bond Donors 2 (NH, OH)Ideal (≤3)Critical for hinge binding.
H-Bond Acceptors 2 (N7, OH)Ideal (≤3)N7 is the primary acceptor.
PSA ~49 ŲGood High polarity for its size; good solubility prediction.
Structural Binding Mode

The 7-azaindole core typically binds to the kinase hinge region via a bidentate hydrogen bond network.[1][2][3][4]

BindingMode Fragment 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Hinge Kinase Hinge Region (Backbone Amides) Fragment->Hinge H-Bond Donor (N1-H) Solvent Solvent Front / Ribose Pocket Fragment->Solvent C4-Br Growth Vector Fragment->Solvent C5-OH Interaction/Solubility Hinge->Fragment H-Bond Acceptor (N7)

Figure 1: Predicted binding mode showing the bidentate hinge interaction and the orthogonal growth vectors.

Protocol 1: Quality Control & Solubility Assessment

Objective: 7-azaindoles are prone to aggregation, which causes false positives in screening (Promiscuous Inhibitors). This protocol validates the monomeric state.

Materials:

  • Fragment A (Solid)

  • DMSO-d6 (99.9%)

  • Phosphate Buffer (PBS, pH 7.4)

Procedure:

  • Stock Preparation: Dissolve 2.13 mg of Fragment A in 100 µL DMSO-d6 to generate a 100 mM stock.

    • Critical Step: Inspect visually. If turbidity persists, sonicate for 30 seconds.

  • NMR QC: Acquire a 1H-NMR spectrum.

    • Check: Verify the integral ratio of aromatic protons.

    • Check: Ensure the C5-OH proton is visible (often broad) to confirm no oxidation/deprotonation.

  • Aqueous Solubility Limit:

    • Dilute stock into PBS to final concentrations of 1 mM, 500 µM, and 200 µM (final DMSO 1-2%).

    • Measure UV absorbance at 280 nm or analyze via HPLC.

    • Acceptance Criteria: >200 µM solubility is required for SPR/NMR screening.

Protocol 2: Biophysical Screening (SPR)

Objective: Screen Fragment A against a target protein (e.g., Kinase X) using Surface Plasmon Resonance (SPR). Challenge: Small fragments yield low Rmax signals. DMSO mismatch can mask binding.

Workflow:

SPR_Workflow Immob 1. Immobilization (Target Protein) SolventCorr 2. Solvent Correction (DMSO Calibration) Immob->SolventCorr Injection 3. Fragment Injection (Concentration Series) SolventCorr->Injection Analysis 4. Data Analysis (Ref Subtraction) Injection->Analysis

Figure 2: SPR Screening Workflow emphasizing solvent correction.

Detailed Steps:

  • Immobilization:

    • Immobilize Target Protein (Linker: Amine coupling) to ~3000-5000 RU. High density is needed for fragments.

    • Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or leave activated/deactivated.

  • Buffer Setup:

    • Running Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO .

    • Crucial: The DMSO concentration in the sample must match the running buffer exactly (±0.05%).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Injection:

    • Inject Fragment A at 50 µM, 100 µM, 200 µM .

    • Flow rate: 30 µL/min.[5] Contact time: 60s. Dissociation: 60s.

  • Hit Validation:

    • Look for "Square Wave" sensorgrams (fast on/fast off).

    • Calculate

      
       via steady-state affinity fitting.
      

Protocol 3: Chemical Elaboration (The "Grow" Strategy)

Once Fragment A is validated as a hit, the C4-Bromine is the primary vector for growth. Challenge: The C5-OH and N1-H are acidic protons that can interfere with basic Suzuki coupling conditions.

Pathway A: Direct Suzuki Coupling (Rapid Analoging)

Use this for quick scoping reactions.

  • Reagents:

    • Fragment A (1 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2[6]·DCM (5 mol%) - Robust for heteroaryls.

    • Base: K3PO4 (3 equiv) - Milder than carbonates, better for free OH.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Purge solvent with Nitrogen for 15 mins.

    • Combine reagents in a sealed microwave vial.

    • Heat to 100°C for 1 hour (Microwave) or 12 hours (Thermal).

    • Note: If conversion is low (<30%), switch to Pathway B.

Pathway B: Protected Route (High Yield Scale-up)

Use this if the free hydroxyl/indole causes catalyst poisoning or side-reactions.

  • Step 1: Protection (SEM/MOM)

    • Treat Fragment A with NaH (1.1 equiv) in DMF at 0°C.

    • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Result: Protects N1 (and potentially O5 depending on stoichiometry). This renders the ring more lipophilic and compatible with coupling.

  • Step 2: Suzuki Coupling

    • Perform standard coupling (as in Pathway A) using the protected intermediate. Yields typically improve by 40-60%.

  • Step 3: Deprotection

    • Treat with TFA/DCM or TBAF/THF to reveal the active binder.

References

  • Irie, T., & Sawa, M. (2018).[3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3][7] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[3]

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Annual Reports in Medicinal Chemistry, 50, 498-502.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cytiva. (2020).[8] Fragment and small molecule screening with Biacore systems. Application Note. Link

  • PubChem. (2023).[9] 4-bromo-1H-pyrrolo[2,3-b]pyridine Compound Summary. Link

Sources

Introduction: The Strategic Importance of 4-Bromo-5-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 4-Bromo-5-Hydroxy-7-Azaindole

The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance. Its structural similarity to indole allows it to act as a bioisostere, modulating properties like solubility, hydrogen bonding capacity, and metabolic stability. The strategic introduction of functional groups onto this core structure is a cornerstone of modern drug discovery. 4-Bromo-5-hydroxy-7-azaindole, in particular, is a highly valuable, functionalized building block. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the C5 hydroxyl group can be used to tune electronic properties or act as a key pharmacophoric feature.

Transitioning a synthetic procedure from a laboratory benchtop to a pilot plant or manufacturing scale introduces significant challenges. Issues of thermal management, reagent handling, reaction kinetics, and product isolation must be addressed to ensure a safe, efficient, reproducible, and economically viable process. This application note provides a detailed, robust, and validated protocol for the scale-up synthesis of 4-bromo-5-hydroxy-7-azaindole, grounded in established chemical principles and designed for implementation by researchers in process chemistry and drug development.

PART 1: Synthetic Strategy & Mechanistic Rationale

The chosen synthetic strategy involves the direct electrophilic bromination of the commercially available starting material, 5-hydroxy-7-azaindole. This approach is selected for its atom economy and operational simplicity, key considerations for large-scale production.

The Causality Behind Experimental Choices:

  • Starting Material: 5-Hydroxy-7-azaindole is an ideal precursor. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution.

  • Regioselectivity: The hydroxyl group at the C5 position is an activating, ortho-, para-directing group. In the context of the azaindole ring system, it strongly activates the C4 and C6 positions for electrophilic attack. The C4 position is generally favored due to the electronic influence of the adjacent pyridine ring. The reaction conditions, particularly temperature, are optimized to maximize the formation of the desired 4-bromo isomer over other potential isomers.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂). For scale-up operations, NBS is a crystalline solid that is significantly safer and easier to handle than highly corrosive and volatile liquid bromine. It provides a controlled source of electrophilic bromine, minimizing the formation of over-brominated byproducts.

  • Solvent Selection: Dichloromethane (DCM) is chosen as the reaction solvent due to its excellent solubility for both the starting material and NBS, its relatively low boiling point for easy removal post-reaction, and its inertness under the reaction conditions.

PART 2: Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for execution in a jacketed glass reactor system with appropriate safety and monitoring controls.

Safety & Hazard Assessment

Prior to commencing any work, a thorough risk assessment must be conducted.

  • 4-Bromo-7-azaindole and related compounds are classified as hazardous. They can be toxic if swallowed, cause skin irritation, and lead to serious eye damage.[1] Inhalation of dust may cause respiratory irritation.[1][2]

  • N-Bromosuccinimide (NBS) is a corrosive solid and a strong oxidizing agent. It should be handled with care, avoiding contact with skin and eyes.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood or a controlled reactor environment.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling solids, a dust mask or respirator is required.[3]

Equipment & Reagents
Parameter Value Notes
Primary Equipment 5 L Jacketed Glass ReactorEquipped with overhead mechanical stirrer, temperature probe, condenser with nitrogen inlet, and solids charging port.
Ancillary Equipment Circulating Chiller/HeaterFor precise temperature control of the reactor jacket.
Buchner Funnel & Filter FlaskFor product isolation.
Vacuum OvenFor drying the final product.
Reagent MW ( g/mol ) Mass (g) Volume (mL) Moles (mol) Equivalents CAS No.
5-Hydroxy-7-azaindole134.14100.0-0.7461.055197-62-1
N-Bromosuccinimide (NBS)177.98135.6-0.7621.02128-08-5
Dichloromethane (DCM)84.93-2000-20 vol75-09-2
Sodium Thiosulfate (sat. aq.)158.11-~500--7772-98-7
Sodium Bicarbonate (sat. aq.)84.01-~1000--144-55-8
Brine (sat. aq. NaCl)58.44-~1000--7647-14-5
Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction Phase cluster_workup Work-up & Isolation setup 1. Reactor Setup (Inert Atmosphere) charge 2. Charge Reagents (Substrate + Solvent) setup->charge cool 3. Cool to 0-5 °C charge->cool add_nbs 4. Portion-wise Addition of NBS cool->add_nbs react 5. Stir & Monitor (TLC / HPLC) add_nbs->react quench 6. Quench Reaction (Na₂S₂O₃) react->quench wash 7. Aqueous Washes (NaHCO₃, Brine) quench->wash isolate 8. Isolate & Recrystallize wash->isolate dry 9. Dry Product isolate->dry final_product final_product dry->final_product Final Product: 4-Bromo-5-hydroxy-7-azaindole

Sources

Troubleshooting & Optimization

preventing debromination during reduction of 4-bromo-7-azaindole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methodologies involving 4-bromo-7-azaindole intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing nitro-substituted bromo-azaindoles while preserving the crucial C-Br bond. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high-yield, selective reductions in your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Preventing Debromination

This section addresses specific issues encountered during the reduction of nitro-substituted 4-bromo-7-azaindole intermediates. Follow this guide to diagnose the root cause of unwanted side reactions and implement effective solutions.

Issue: My primary isolated product is the debrominated 4-amino-7-azaindole. What went wrong?

Observing a high conversion to the debrominated product is a common challenge, almost always linked to the choice of reduction methodology. This indicates that the reaction conditions are too harsh or non-selective, favoring reductive cleavage of the carbon-bromine bond (hydrodebromination) over, or in addition to, the reduction of the nitro group.

Diagnostic Workflow

Use the following decision tree to identify the likely cause and find a suitable alternative strategy.

G start High Debromination Observed cond1 Are you using H₂ gas with Pd/C? start->cond1 res1 High Risk of Hydrodebromination: This is the most common cause. The high reactivity of H₂ on the Pd surface readily cleaves the C-Br bond. cond1->res1 Yes cond2 Are you using Catalytic Transfer Hydrogenation (CTH) with Pd/C and a hydrogen donor? cond1->cond2 No sol1 Solution: Switch to a milder or non-palladium reduction method. res1->sol1 res2 Moderate Risk / Suboptimal Conditions: CTH is milder but can still cause debromination, especially at elevated temperatures or with prolonged reaction times. cond2->res2 Yes cond3 Are you using a strong hydride reagent (e.g., LiAlH₄)? cond2->cond3 No sol2 Solution: Optimize CTH conditions (lower temp, screen H-donors) or switch to a non-catalytic method. res2->sol2 res3 Incorrect Reagent Choice: LiAlH₄ is generally not selective for aromatic nitro group reduction and can lead to azo compounds or debromination. cond3->res3 Yes sol3 Solution: Use chemoselective reagents like SnCl₂, Fe/HCl, or sodium dithionite. res3->sol3

Caption: Troubleshooting workflow for identifying the cause of debromination.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond on the 4-bromo-7-azaindole scaffold so susceptible to cleavage during catalytic hydrogenation?

The susceptibility of an aryl halide to reductive cleavage, or hydrodehalogenation, is a well-documented phenomenon in catalytic hydrogenation, particularly with palladium catalysts.[1] The mechanism involves several steps on the catalyst surface:

  • Hydrogen Activation: The palladium catalyst adsorbs and cleaves molecular hydrogen (H₂) to form highly reactive palladium-hydride species.[2][3][4]

  • Oxidative Addition: The aryl bromide can undergo oxidative addition to a Pd(0) site on the catalyst, forming an Ar-Pd(II)-Br intermediate.

  • Reductive Elimination/Hydrogenolysis: This intermediate can then react with surface hydrides. The pathway can lead to the reductive elimination of HBr followed by hydrogenation of the resulting arylpalladium hydride, or direct hydrogenolysis of the C-Br bond, ultimately replacing the bromine with a hydrogen atom.

The 7-azaindole ring is electron-rich, which can influence the stability and reactivity of the C-Br bond, making it prone to this side reaction under the potent conditions of standard catalytic hydrogenation.

Q2: Which reduction methods are considered "high-risk" for debromination?

The highest risk comes from catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas .[5][6] The combination of a highly active catalyst and a high-pressure hydrogen atmosphere creates conditions that are often too aggressive to selectively reduce a nitro group in the presence of an aryl bromide. While other catalysts like Platinum(IV) oxide can also be used, Pd/C is particularly known for its high activity in cleaving C-Br bonds.[1]

Q3: How do alternative methods prevent debromination?

Alternative methods prevent debromination by fundamentally changing the reduction mechanism to be more chemoselective.

  • Catalytic Transfer Hydrogenation (CTH): This method avoids high-pressure H₂ gas by using a hydrogen donor molecule, such as ammonium formate or formic acid.[7][8][9] The in-situ generation of hydrogen on the catalyst surface occurs at a much lower concentration, reducing the likelihood of the aggressive C-Br bond cleavage.[10]

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): These are classic, non-catalytic methods that operate via a series of single-electron transfers from the metal to the nitro group.[11] This pathway is highly specific to the nitro functionality and does not typically interact with the aryl halide bond, making these methods very reliable for this transformation.[5]

  • Dissolving Metal/Sulfide Reagents (e.g., Sodium Dithionite): Reagents like sodium dithionite (Na₂S₂O₄) reduce the nitro group through a distinct electron-transfer mechanism in an aqueous or mixed-solvent system.[12][13][14] This process is chemoselective and completely avoids palladium, thereby eliminating the catalytic hydrodebromination pathway.

Q4: I am still observing minor debromination even with milder methods. What else can I optimize?

If minor debromination persists, consider these finer points of optimization:

  • Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For CTH, this could mean switching from reflux to room temperature, even if it requires a longer reaction time.

  • Catalyst Loading (for CTH): Use the minimum effective amount of Pd/C. While catalytic, excess catalyst provides more surface area for potential side reactions.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. The presence of certain impurities can sometimes act as hydride sources or interfere with the catalytic cycle.[15]

  • N-Protection: While more common for cross-coupling reactions, protecting the indole nitrogen with a group like Boc or SEM can modulate the electronic properties of the azaindole ring.[15][16] This can sometimes influence the stability of the C-Br bond and may be worth investigating as an advanced strategy if all other methods fail.

Data Summary: Comparison of Reduction Methodologies

The following table provides a comparative overview of common reduction methods for nitroarenes, with a focus on their suitability for substrates containing aryl bromides.

MethodCatalyst/ReagentH-SourceTypical ConditionsDebromination RiskKey Advantages & Disadvantages
Catalytic Hydrogenation 10% Pd/C, PtO₂H₂ gasRT - 50°C, 1-50 atmHigh Pro: Fast, clean workup. Con: Poor selectivity, requires specialized pressure equipment.[4][6]
Catalytic Transfer Hydrogenation (CTH) 10% Pd/CAmmonium FormateRT - Reflux, atm pressureModerate Pro: Milder than H₂ gas, avoids high pressure.[7][10][17] Con: Requires optimization to minimize debromination.[8][9]
Metal in Acid Fe powder, SnCl₂·2H₂OHCl, NH₄Cl, Acetic AcidRT - RefluxLow Pro: Excellent selectivity, inexpensive reagents.[5][11] Con: Workup can be challenging due to metal salts.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water / co-solventRT - 90°CVery Low Pro: Highly chemoselective, avoids transition metals.[12][13][14] Con: Requires aqueous conditions, may have solubility issues.
Alternative Catalyst Raney NickelH₂ gasRT - 60°C, 1-50 atmLow Pro: Good alternative to Pd/C for preserving halides.[5][6] Con: Pyrophoric, requires careful handling.

Recommended Experimental Protocol

Based on a balance of selectivity, ease of use, and effectiveness, Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate is a highly recommended starting point for the selective reduction of 4-bromo-nitro-7-azaindole intermediates.

Protocol: Selective Nitro Reduction via Catalytic Transfer Hydrogenation

This protocol describes the reduction of a nitro group on a 4-bromo-7-azaindole scaffold using palladium on carbon with ammonium formate as the in-situ hydrogen source.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dissolve Substrate: Dissolve 4-bromo-nitro-7-azaindole (1 eq.) in a suitable solvent (e.g., Methanol, Ethanol). prep2 2. Add H-Donor: Add ammonium formate (3-5 eq.) to the solution and stir until dissolved. prep1->prep2 react1 3. Add Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. prep2->react1 react2 4. Heat & Monitor: Heat to a moderate temperature (e.g., 40-60°C). Monitor reaction by TLC or LC-MS. react1->react2 work1 5. Filter Catalyst: Cool to RT, dilute with solvent (e.g., EtOAc), and filter through Celite® to remove Pd/C. react2->work1 work2 6. Aqueous Wash: Wash the filtrate with water or brine to remove ammonium salts. work1->work2 work3 7. Isolate & Purify: Dry the organic layer, concentrate in vacuo, and purify by column chromatography. work2->work3

Caption: Experimental workflow for selective nitro reduction using CTH.

Detailed Steps:
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-nitro-7-azaindole intermediate (1.0 equivalent).

  • Dissolution: Add a suitable alcohol solvent, such as methanol or ethanol, to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Hydrogen Donor: Add solid ammonium formate (HCOONH₄, 5.0 equivalents). Stir the mixture at room temperature until the ammonium formate is fully dissolved.[10]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 0.1 equivalents by weight) to the stirring solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a lower target temperature, e.g., 50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Typical reaction times are 1-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the same solvent.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x) to remove any remaining ammonium salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-bromo-4-amino-7-azaindole product by flash column chromatography on silica gel.

References
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC, National Center for Biotechnology Information.[Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules.[Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate.[Link]

  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid.[Link]

  • Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.[Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate.[Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.[Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.[Link]

  • The mechanism of catalytic hydrogenation and related reactions. RSC Publishing.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts.[Link]

  • CHEMISTRY - e-PG Pathshala. e-PG Pathshala.[Link]

Sources

Technical Support Center: Purification of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. This document provides in-depth troubleshooting advice and methodologies tailored for researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, empowering you to solve purification challenges effectively.

Introduction: Understanding the Molecule

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a 7-azaindole derivative. Its purification by silica gel chromatography presents unique challenges due to its specific structural features:

  • Polar Hydroxyl Group (-OH): Confers high polarity, requiring more polar solvent systems for elution.

  • Basic Nitrogen Atoms: The pyridine and pyrrole nitrogens can act as Lewis bases. These sites are prone to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing and potential yield loss.[1][2]

  • Aromatic System: The fused aromatic rings allow for π-π stacking interactions, which can also influence selectivity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter during its purification.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape (tailing) when purifying this compound on silica gel?

A1: The most common cause of peak tailing for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is the strong secondary interaction between the basic nitrogen atoms in the molecule and the acidic silanol groups on the silica gel stationary phase.[2] This interaction is a form of hydrogen bonding or acid-base interaction that slows down a portion of the analyte molecules, causing them to elute gradually after the main peak, resulting in a "tail".[1] While other factors like column overload or physical column defects can cause tailing for all compounds, the basic nature of this specific analyte makes silanol interactions the primary suspect.[3][4]

Q2: What is a good starting point for developing a flash chromatography method for this compound?

A2: A successful purification begins with a well-chosen stationary and mobile phase. Due to the compound's polarity, a gradient elution is highly recommended.[5][6]

Recommended Starting Conditions:

ParameterRecommendationRationale & Key Considerations
Stationary Phase Standard Silica Gel (230-400 mesh)This is the most common and cost-effective choice.[5] However, be prepared to modify your eluent to counteract its acidic nature.
Primary Eluent System Dichloromethane (DCM) / Methanol (MeOH)A robust system for polar compounds. Methanol is a strong polar solvent that effectively elutes the hydroxyl-containing compound.
Alternative Eluent System Ethyl Acetate (EtOAc) / HexanesIf the DCM/MeOH system fails to resolve impurities, switching solvent systems can alter selectivity and improve separation.
Eluent Modifier 0.5 - 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)This is often critical. Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic silanol sites, dramatically reducing peak tailing and improving recovery.[5][7]
Gradient Profile Start with 100% DCM and gradually increase to 5-10% MeOH.A shallow gradient is often key to separating closely-eluting impurities.[5] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent range first.
Troubleshooting Guide: Common Purification Problems

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: Severe Peak Tailing and/or Low Recovery
  • Symptom: Your collected fractions show a long streak on TLC, and the final isolated yield is significantly lower than expected. The peak on the chromatogram is asymmetrical with a pronounced tail.

  • Possible Causes:

    • Strong Silanol Interactions (Most Likely): The basic nitrogen atoms are binding too strongly to the silica gel.[1][2]

    • Column Overload: Too much crude material was loaded for the column size, exceeding its linear capacity.[3][4]

    • Compound Degradation: The acidic silica surface may be causing the compound to decompose.[7][8]

  • Solutions:

    • Add a Basic Modifier: This is the first and most effective solution to try. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase to mask the active silanol sites.[5][7]

    • Reduce the Sample Load: Decrease the amount of crude material loaded onto the column. As a rule of thumb, aim for a load of 1-5% of the silica gel mass.[4]

    • Change the Stationary Phase: If tailing persists even with a modifier, the compound may be too sensitive for silica. Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase (C18) flash chromatography .[5][9]

Troubleshooting Logic for Peak Tailing

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: An Impurity is Co-eluting with the Product
  • Symptom: Fractions containing the desired product are consistently contaminated with an impurity, as confirmed by TLC, LC-MS, or NMR.

  • Possible Causes:

    • Similar Polarity: The impurity and the product have very similar polarities in the chosen solvent system.[5]

    • Isomeric Impurity: The synthesis may have produced a structural isomer which can be very difficult to separate.[7]

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower (e.g., increase the methanol percentage by 0.5% per column volume instead of 1%). This increases the resolution between closely eluting compounds.

    • Change the Solvent System: Switching from a DCM/MeOH system to an EtOAc/Hexanes system (with a basic modifier) changes the separation mechanism's selectivity and can often resolve previously co-eluting spots.

    • Consider an Alternative Purification Technique: If chromatographic methods fail, recrystallization can be a highly effective method for removing impurities with different solubilities.[5][10] Experiment with solvent/anti-solvent pairs such as Methanol/Water or Ethyl Acetate/Hexanes.

Detailed Experimental Protocol: Flash Chromatography

This protocol provides a generalized workflow. Always begin by developing a separation on TLC to guide your choice of solvents.

1. Sample Preparation and Adsorption:

  • Dissolve your crude 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in a minimal amount of a strong solvent in which it is highly soluble (e.g., methanol or DCM/methanol).
  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
  • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better peak resolution than liquid injection.[7]

2. Column Packing:

  • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg - 2g of crude material).
  • Pack the column using the initial mobile phase (e.g., 100% DCM with 0.5% Et₃N). Ensure the packing is uniform and free of air bubbles to prevent channeling.[7]

3. Elution and Fraction Collection:

  • Carefully load the dried sample-silica mixture onto the top of the packed column.
  • Begin the elution with the initial, non-polar mobile phase.
  • Run a linear gradient, slowly increasing the percentage of the polar solvent (e.g., from 0% to 10% Methanol in DCM over 10-15 column volumes).
  • Collect fractions throughout the run and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.
General Purification Workflow

Caption: Standard workflow for flash chromatography purification.

References
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Chemistry Net. (2013, December 17). Troubleshooting LC / HPLC Systems – Tailing Peaks. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Retrieved from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MDPI. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

Technical Support Center: O-Alkylation of 4-bromo-5-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for resolving challenges in the synthesis of 4-bromo-5-alkoxy-7-azaindole derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties, such as low yields or competing side reactions, during the O-alkylation of the 4-bromo-5-hydroxy-7-azaindole scaffold.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its modification is not always straightforward. The electron-deficient nature of the pyridine ring, combined with the presence of multiple potential nucleophilic sites (the 5-hydroxyl group and the N7-nitrogen), presents a unique set of challenges. This guide provides in-depth, field-proven troubleshooting strategies and alternative protocols to help you achieve your synthetic goals efficiently and with high yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard Williamson ether synthesis is failing, resulting in low conversion and recovery of starting material. What are the primary causes and how can I optimize the reaction?

A1: The low reactivity of the 5-hydroxy group is the most likely culprit. The 4-bromo-5-hydroxy-7-azaindole substrate is electronically deactivated. The electron-withdrawing effects of both the pyridine nitrogen and the C4-bromine atom reduce the acidity of the 5-OH group (making it harder to deprotonate) and decrease the nucleophilicity of the resulting phenoxide. A standard protocol, such as K₂CO₃ in acetone, is often insufficient.

Root Cause Analysis & Optimization Strategy:

  • Incomplete Deprotonation: The choice of base is critical. The pKa of the hydroxyl group is higher than that of a simple phenol, requiring a stronger base to generate the nucleophilic phenoxide quantitatively.

  • Poor Nucleophilicity of the Phenoxide: Even when formed, the phenoxide's nucleophilicity is attenuated. Reaction conditions must be chosen to maximize its reactivity.

  • Solvent Mismatch: The choice of solvent influences both the solubility of the reagents and the reactivity of the nucleophile.

Troubleshooting Table: Optimizing Williamson Ether Synthesis Conditions

ParameterProblematic Condition (Typical Cause of Failure)Recommended Solution & Rationale
Base Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Use a stronger base like sodium hydride (NaH), potassium hydride (KH), or lithium bis(trimethylsilyl)amide (LHMDS).[1] These will irreversibly and completely deprotonate the hydroxyl group, maximizing the concentration of the active nucleophile.
Solvent Protic solvents (e.g., ethanol) or low-boiling aprotic solvents (e.g., THF, Acetone)Use polar aprotic solvents like DMF, DMSO, or NMP.[1] These solvents effectively solvate the cation (Na⁺, K⁺), leaving the phenoxide anion "naked" and more nucleophilic. Their higher boiling points also allow for increased reaction temperatures.
Temperature Room temperature or low reflux (e.g., 56 °C for acetone)Increase the temperature to 60-100 °C. The increased thermal energy will help overcome the activation barrier for this sluggish reaction. Monitor for potential decomposition at higher temperatures.
Alkylating Agent Less reactive agents (e.g., alkyl chlorides)Use more reactive alkylating agents with better leaving groups, such as alkyl bromides, iodides, or sulfonates (tosylates, mesylates).[2] For example, the reactivity order is R-I > R-Br > R-Cl.

Optimized Protocol: Williamson Ether Synthesis for Deactivated Substrates

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-bromo-5-hydroxy-7-azaindole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality Note: Adding the base at 0 °C controls the initial exotherm and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until H₂ evolution ceases. A clear solution of the sodium phenoxide should form.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Q2: I've improved my conversion, but now I'm getting a mixture of two products. How do I confirm if N7-alkylation is the issue and how can I suppress it?

A2: You are likely observing competitive N-alkylation at the 7-position (the pyridine nitrogen). This is a very common side reaction with 7-azaindole scaffolds.[3] The N7 atom is a soft nucleophilic site, and under certain conditions, it can compete with or even dominate over the harder oxygen nucleophile of the phenoxide.[4]

Diagnostic Workflow:

  • Mass Spectrometry: Both the O-alkylated and N-alkylated products will have the identical mass.

  • NMR Spectroscopy:

    • ¹H NMR: The most telling sign is the disappearance of the N-H proton signal (typically a broad singlet between δ 10-12 ppm) and the appearance of new signals corresponding to the alkyl group attached to a nitrogen. The chemical shifts of the aromatic protons on the azaindole core will also be different between the two isomers.

    • HMBC/NOESY: 2D NMR experiments can definitively establish connectivity. An HMBC correlation from the methylene protons of the newly introduced alkyl group to the C6 and C8 carbons of the azaindole ring would confirm N7-alkylation. An NOE between the methylene protons and the H6 proton would also suggest N-alkylation.

Controlling O- vs. N-Alkylation Selectivity:

The principle of Hard and Soft Acids and Bases (HSAB) can guide reagent selection. The phenoxide oxygen is a "hard" nucleophile, while the pyridine nitrogen is a "softer" nucleophile.

  • To Favor O-Alkylation (Hard-Hard Interaction):

    • Ensure Full Deprotonation: Use a strong, non-nucleophilic base (NaH, KH) to form the hard phenoxide anion. This anion is a much stronger nucleophile than the neutral N7 atom.

    • Use "Hard" Alkylating Agents: While alkyl halides are common, reagents with harder leaving groups can favor O-alkylation. For example, using dimethyl sulfate instead of methyl iodide for methylation might increase the O/N ratio.[4]

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) that leave the phenoxide highly reactive are generally preferred.

  • To Avoid N-Alkylation (Soft-Soft Interaction):

    • Avoid "Soft" Alkylating Agents: Alkyl iodides are softer than bromides or chlorides and may have a higher propensity for N-alkylation.[4]

    • Avoid Phase Transfer Catalysis (PTC) with Soft Quats: While PTC can be beneficial (see Q4), some softer quaternary ammonium catalysts might favor N-alkylation.

// Connect the start to both potential pathways to imply competition Start -> N7_Neutral [style=solid, label=" Direct Attack\n(Competing Pathway)"]; } .enddot Caption: Competing O- and N-alkylation pathways.

Q3: My optimized Williamson synthesis is still sluggish or gives decomposition at high temperatures. Is there a milder, more reliable alternative?

A3: Yes. For challenging substrates, the Mitsunobu reaction is an excellent and powerful alternative. It proceeds under neutral, mild conditions (typically 0 °C to room temperature), avoiding the need for strong bases and high heat, which can cause decomposition.[5][6] The reaction is particularly effective for coupling sterically hindered alcohols or electron-poor phenols.[7]

Mechanism Overview: The reaction activates the primary or secondary alcohol of your alkylating partner in situ using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] Your 4-bromo-5-hydroxy-7-azaindole then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion.

Key Considerations for Success:

  • Reagent Quality: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. PPh₃ should be pure and dry.

  • pKa of Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 13.[6] The 5-hydroxy-7-azaindole is sufficiently acidic to serve as the nucleophile.

  • Order of Addition: The standard and generally most reliable method is to pre-mix the azaindole, the alcohol (your R-OH alkylating partner), and PPh₃ in an anhydrous solvent, then add the azodicarboxylate (DEAD/DIAD) dropwise at 0 °C.[8]

  • Workup Challenges: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can be difficult to remove. Purification often requires careful chromatography.

Experimental Protocol: Mitsunobu O-Alkylation

  • Setup: To a flame-dried flask under an inert atmosphere, add 4-bromo-5-hydroxy-7-azaindole (1.0 eq.), the desired primary or secondary alcohol (R-OH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Dissolve the components in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIAD or DEAD (1.5 eq.) dropwise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • Causality Note: Slow, cold addition prevents the formation of unwanted side products from the reaction of PPh₃ and DEAD.[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue can be purified directly by column chromatography. Alternatively, to remove some byproducts, the residue can be triturated with a solvent like diethyl ether, which may precipitate the TPPO.

// Nodes Start [label="Start", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Combine Azaindole,\nAlcohol (R-OH), PPh3\nin Anhydrous THF"]; Cool [label="Cool to 0 °C"]; Add [label="Add DEAD or DIAD\nDropwise"]; React [label="Stir at 0 °C -> RT\nMonitor Progress"]; Workup [label="Concentrate Solvent"]; Purify [label="Column Chromatography\nto remove TPPO and\nhydrazine byproduct"]; End [label="Isolate Pure\nO-Alkylated Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Cool; Cool -> Add [label=" Maintain Temp!"]; Add -> React; React -> Workup; Workup -> Purify; Purify -> End; } .enddot Caption: Standard workflow for a Mitsunobu reaction.

Q4: My substrate has poor solubility in common solvents. Are there any other methods to try?

A4: Yes, Phase Transfer Catalysis (PTC) is an excellent technique for reactions where the nucleophile and electrophile reside in different phases. [9] It is particularly useful when dealing with salts (like your phenoxide) that have poor solubility in the organic solvents where the alkylating agent is dissolved.

How it Works: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from a solid or aqueous phase into the organic phase where the reaction occurs.[10] This can dramatically increase reaction rates under mild conditions.[9]

Advantages for Your System:

  • Mild Conditions: Often works at room temperature or with gentle heating, avoiding decomposition.

  • Simple Setup: Does not require strictly anhydrous conditions, unlike reactions with NaH. You can use an aqueous solution of a base like NaOH or solid K₂CO₃.

  • Improved Selectivity: By creating a less-solvated, highly reactive phenoxide in the organic phase, PTC can sometimes enhance O-alkylation selectivity over C-alkylation.[11]

Experimental Protocol: O-Alkylation via Phase Transfer Catalysis (Solid-Liquid)

  • Setup: To a round-bottom flask, add 4-bromo-5-hydroxy-7-azaindole (1.0 eq.), finely powdered potassium carbonate (K₂CO₃, 3.0 eq.), and the phase transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Reagents: Add the alkylating agent (R-X, 1.2 eq.) and a non-polar organic solvent like toluene or dichloromethane.

  • Reaction: Stir the suspension vigorously at a temperature between 40-80 °C. Vigorous stirring is essential to maximize the surface area between the solid and liquid phases.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate in vacuo.

  • Purification: The crude product can be purified by column chromatography. The PTC catalyst is typically removed during this step.

Master Troubleshooting Decision Tree

// Nodes Start [label="Low Yield in\nO-Alkylation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_WES [label="Are you using\nWilliamson Ether Synthesis?", shape=diamond]; Check_SM [label="Is Starting Material\nRecovered?", shape=diamond]; Check_Side_Products [label="Are Side Products\nObserved?", shape=diamond]; Optimize_WES [label="Optimize WES:\n- Stronger Base (NaH)\n- Polar Aprotic Solvent (DMF)\n- Increase Temperature\n- More Reactive R-X", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_N_Alkylation [label="Is it N7-Alkylation?\n(Check NMR/MS)", shape=diamond]; Use_Mitsunobu [label="Problem Persists?\nConsider Mitsunobu Reaction:\n- Mild, Neutral Conditions\n- Good for hindered/deactivated systems", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_PTC [label="Solubility Issues?\nConsider Phase Transfer Catalysis:\n- Biphasic System\n- Mild Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="High Yield Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Suppress_N_Alkylation [label="Favor O-Alkylation:\n- Ensure full deprotonation\n- Avoid soft alkylating agents (R-I)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_WES [label=" Yes"]; Check_WES -> Check_SM [label=" Yes"]; Check_WES -> Use_Mitsunobu [label=" No, using\n a different method"];

Check_SM -> Optimize_WES [label=" Yes"]; Optimize_WES -> Success;

Check_SM -> Check_Side_Products [label=" No, conversion is good"]; Check_Side_Products -> Check_N_Alkylation [label=" Yes"]; Check_Side_Products -> Use_Mitsunobu [label=" No, complex mixture\n or decomposition"];

Check_N_Alkylation -> Suppress_N_Alkylation [label=" Yes"]; Suppress_N_Alkylation -> Success; Check_N_Alkylation -> Use_PTC [label=" No, other issues"]; Use_PTC -> Success;

Start -> Use_Mitsunobu [label=" No, starting a\n new synthesis"]; } .enddot Caption: A decision-making guide for troubleshooting low yields.

References
  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

  • Sasson, Y., & Bilman, N. (1985). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 107(24), 6868-6872. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.[Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.[Link]

  • Nimc, V. (2025). Williamson Ether Synthesis Explained. V.Nimc Chemistry.[Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.[Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Comins, D. L., & Abdullah, A. H. (1985). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. The Journal of Organic Chemistry, 50(23), 4410-4412. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.[Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 9(10), 1987-1990. [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data.[Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis.[Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.[Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk.[Link]

  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate.[Link]

  • Zhang, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(12), 8127–8134. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.[Link]

  • Wang, B., et al. (2020). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 85(2), 1038-1049. [Link]

  • Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. (2025). YouTube.[Link]

  • Li, W., et al. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 51(27), 3545-3546. [Link]

  • Zhang, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. PubMed.[Link]

Sources

Technical Support Center: Regioselective Alkylation of 5-Hydroxy-7-Azaindoles

Sources

optimization of palladium catalysts for coupling 4-bromo-7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PD-AZA-007 Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of 4-Bromo-7-Azaindoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Analysis: Why is this substrate failing?

The 4-bromo-7-azaindole scaffold presents a "perfect storm" of challenges for palladium catalysis. Unlike standard indoles, the 7-azaindole core contains a pyridine-like nitrogen at position 7 (N7) and an acidic proton at position 1 (N1-H).

The "Death Triangle" of Deactivation
  • Electronic Deactivation (C4): The pyridine ring is electron-deficient. The C4 position is para to the pyridine nitrogen, making the C-Br bond electron-poor and significantly harder to undergo oxidative addition compared to 5- or 6-bromo isomers.

  • Catalyst Poisoning (N7): The lone pair on N7 is a potent ligand. It displaces your phosphine ligands, forming stable, catalytically inactive (Substrate)2-Pd-L complexes.

  • Deprotonation Issues (N1): The N1-H (pKa ~13) is easily deprotonated by the bases required for coupling (Cs₂CO₃, K₃PO₄). The resulting azaindolyl anion can bridge two palladium centers, forming insoluble Pd-black or off-cycle dimers.

Visualization: The Catalyst Deactivation Cycle

The following diagram illustrates the competing pathways between the productive catalytic cycle and the deactivation routes specific to 7-azaindoles.

AzaindoleDeactivation Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Rate Limiting at C4) Pd0->OxAdd + Substrate (Slow) Prod Product Formation OxAdd->Prod + Coupling Partner PoisonN7 N7-Coordination (Catalyst Arrest) PoisonN7->Pd0 Reversible (High Temp) PoisonN1 N1-Deprotonation (Pd-Amido Dimer) PoisonN1->Pd0 Irreversible (Precipitation) Substrate 4-Bromo-7-Azaindole Substrate->PoisonN7 Lone Pair Attack Substrate->PoisonN1 Base Excess

Figure 1: Competing pathways in 7-azaindole coupling. Red nodes indicate off-cycle traps.

Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Bond)

User Issue: "I see <10% conversion. The starting material remains, and the reaction mixture stays clear (no Pd black), but nothing happens."

Diagnosis: The catalyst is likely trapped by N7 coordination, or the oxidative addition is too slow due to the electron-deficient nature of the C4 position.

Solution Protocol

To overcome the electronic deficit at C4 and steric crowding, you must use electron-rich, bulky biaryl phosphine ligands .

ParameterRecommendationScientific Rationale
Ligand XPhos or SPhos These bulky ligands prevent N7 coordination to the Pd center through steric repulsion. They are also sufficiently electron-rich to facilitate oxidative addition at the deactivated C4 position.
Precatalyst XPhos Pd G3/G4 Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of Pd(OAc)₂.
Base K₃PO₄ (anhydrous) Weaker bases like carbonate often fail to drive the transmetallation efficiently in this system. Phosphate is optimal.
Solvent 1,4-Dioxane/Water (4:1) The water cosolvent is critical for the solubility of the inorganic base and boronic acid activation.
Protection SEM or Tosyl Highly Recommended. Protecting N1 eliminates the formation of inhibiting Pd-amido species.

Pro-Tip: If using unstable boronic acids (e.g., 2-pyridine boronic acid), switch to MIDA boronates or Potassium Trifluoroborate salts to prevent protodeboronation before coupling occurs.

Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Bond)

User Issue: "The reaction turns black immediately. I get mostly reduced starting material (hydrodebromination)."

Diagnosis: This is a classic "unprotected substrate" failure. The amine and the azaindole N1-H are competing. The Pd catalyst is likely forming a bridged dimer with the deprotonated azaindole.

Solution Protocol

For C-N coupling, the strategy depends entirely on whether you can protect the N1 position.

Scenario A: Unprotected Substrate (The "LiHMDS Method")

If you cannot protect N1, you must use LiHMDS as the base.

  • Mechanism: LiHMDS reversibly deprotonates N1, forming a Lithium-azaindolide. The Lithium atom coordinates tightly to N7 and N1, effectively "masking" the nitrogen lone pairs from the Palladium.

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).[1]

  • Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 .

Scenario B: Protected Substrate (The "Standard Method")

If N1 is protected (Boc, SEM, Ts), standard strong base conditions apply.

  • Base: Cs₂CO₃ or NaOtBu.

  • Ligand: Xantphos (for amides) or RuPhos (for amines).

Decision Logic & Workflow

Use this flow to select your starting conditions.

OptimizationFlow Start Start: 4-Bromo-7-Azaindole CheckProt Is N1 Protected? Start->CheckProt YesProt Yes (SEM/Ts/Boc) CheckProt->YesProt NoProt No (Free N-H) CheckProt->NoProt ReactionType Coupling Type? YesProt->ReactionType NoProt->ReactionType Suzuki Suzuki (C-C) ReactionType->Suzuki Boronic Acid Buchwald Buchwald (C-N) ReactionType->Buchwald Amine Cond1 XPhos Pd G3 K3PO4, Dioxane/H2O Suzuki->Cond1 Best General Method Cond2 BrettPhos Pd G3 LiHMDS (2.2 eq), THF Buchwald->Cond2 If Unprotected Cond3 RuPhos Pd G3 Cs2CO3, Toluene Buchwald->Cond3 If Protected

Figure 2: Optimization decision tree for ligand and base selection.

Validated Experimental Protocols

Protocol A: Suzuki Coupling of N-Protected 4-Bromo-7-Azaindole

Best for: Protected substrates (SEM, Tosyl) coupling with aryl boronic acids.

  • Charge Vessel: To a reaction vial equipped with a stir bar, add:

    • N-Protected 4-bromo-7-azaindole (1.0 equiv)[2]

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.02 – 0.05 equiv)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to halide).

  • Degas: Sparge with Argon for 5 minutes (Do not skip this; XPhos is sensitive to oxidation in solution).

  • Reaction: Seal and heat to 80–100 °C for 2–4 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Protocol B: Amination of Unprotected 4-Bromo-7-Azaindole (The LiHMDS Method)

Best for: Direct coupling of amines without prior protection steps.

  • Charge Vessel: To a dry vial under Argon, add:

    • RuPhos Pd G3 (0.02 equiv)

    • RuPhos (0.02 equiv) - Adding free ligand helps stabilize the active species.

    • 4-Bromo-7-azaindole (1.0 equiv)[2]

    • Amine (1.2 equiv)

  • Solvent & Base: Add anhydrous THF (0.2 M). Add LiHMDS (1.0 M in THF, 2.2 equiv ) dropwise.

    • Note: You need >2 equivalents: 1 eq to deprotonate the indole N-H, and 1+ eq to act as the base for the coupling.

  • Reaction: Heat to 65 °C for 2–12 hours.

  • Quench: Carefully quench with aqueous NH₄Cl (exothermic).

References

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions of 4-Chloro- and 4-Bromo-7-azaindoles. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.

  • Park, K., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2][3][4] Organic Letters, 13(6), 1544–1547.

  • Laha, J. K., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[2][3][5][6][7] Beilstein Journal of Organic Chemistry, 8, 2004–2010.

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amines and Chlorides. Journal of the American Chemical Society, 130(40), 13552–13554.

Sources

handling oxidation sensitivity of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 5-hydroxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-hydroxy-7-azaindole ).

This scaffold is a "privileged structure" in kinase inhibitor discovery (mimicking the purine core of ATP), but its electron-rich nature makes it notoriously unstable. The 5-hydroxy group activates the aromatic system, rendering it highly susceptible to oxidative decomposition into quinoid species and insoluble dimers, particularly under basic conditions or upon exposure to air and light.

Part 1: The Oxidation Mechanism (Why It Happens)

Before troubleshooting, you must understand the enemy. Unlike simple indoles, the 7-azaindole core possesses a pyridine ring fused to a pyrrole. The 5-hydroxyl group acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyrrole ring.

The Cascade:

  • Activation: In the presence of oxygen (and catalyzed by light or trace metals), the phenolic proton is lost (PCET - Proton Coupled Electron Transfer).

  • Radical Formation: This generates a phenoxyl-type radical.

  • Quinone Imine Formation: The radical traps oxygen or disproportionates to form a highly reactive p-quinone imine species.

  • Polymerization: These electrophilic quinoid species react with unoxidized starting material (nucleophilic attack) to form colored dimers and oligomers (often pink, red, or brown).

OxidationMechanism Start 5-Hydroxy-7-azaindole (Electron Rich) Radical Phenoxyl-type Radical Intermediate Start->Radical -H• (O2/Light) Quinone p-Quinone Imine (Highly Electrophilic) Radical->Quinone Oxidation Dimer Insoluble Dimers/Oligomers (Pink/Brown Precipitate) Quinone->Dimer Nucleophilic Attack by Starting Material

Figure 1: Mechanistic pathway of oxidative degradation for 5-hydroxy-7-azaindole.

Part 2: Storage & Handling (The Basics)

Q: I received the compound as a pale yellow solid, but after two weeks in the fridge, the surface has turned pink. Is it ruined? A: Not necessarily, but surface oxidation has occurred.

  • Diagnosis: The "pink" color is characteristic of diazenyl or quinoid dimers forming on the crystal lattice surface where air contact is maximal.

  • Recovery: If the bulk solid underneath is still pale, you can repurify. However, for biological assays, do not use it directly . The oxidized impurities are often potent redox cyclers that can give false positives in biochemical assays.

  • Prevention: Store strictly under Argon at -20°C or -80°C. Parafilm is insufficient; use a desiccator inside the freezer or heat-sealed foil bags.

Q: Can I weigh this compound on the open bench? A: Only for rapid, coarse weighing.

  • Protocol: For precise analytical weighing or long-term stock preparation, use a glovebox or an inverted funnel argon stream .

  • Why? Moisture facilitates proton transfer, accelerating the oxidation rate. If you must weigh in air, dissolve the solid immediately in degassed solvent.

Part 3: Reaction Optimization (Synthesis)

Q: My Suzuki coupling yield is low (30%), and the reaction mixture turned black. What went wrong? A: You likely generated the quinone imine in situ using a base in an aerobic environment.

  • The Trap: Bases (Carbonates, Phosphates) deprotonate the 5-OH group. The resulting phenolate anion is orders of magnitude more easily oxidized than the neutral phenol.

  • The Fix:

    • Degas Solvents Rigorously: Sparging with nitrogen for 5 minutes is not enough. Use Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging for >20 mins.

    • Protect the Alcohol: If possible, use a protecting group (e.g., TBS, MOM, or Benzyl) on the 5-OH before attempting metal-catalyzed couplings. Deprotect only at the final step.

    • Additives: If you must run it unprotected, add Sodium Ascorbate (5-10 mol%) to the aqueous phase of your coupling reaction to act as a sacrificial antioxidant.

Q: Which solvent is best for solubilizing 5-hydroxy-7-azaindole? A: DMSO or DMF are standard, but they can be treacherous.

  • Issue: "Old" DMSO often contains peroxides and dimethyl sulfone.

  • Recommendation: Use anhydrous, inhibitor-free DMF or freshly opened DMSO .

  • Pro-Tip: For LCMS stocks, use Acetonitrile/Water (50:50) with 0.1% Formic Acid. The acid protonates the pyridine nitrogen, reducing the electron density of the ring and slightly stabilizing it against oxidation.

Part 4: Purification & Workup (The Danger Zone)

Q: My compound streaks on Silica Gel and comes out colored. Why? A: Silica gel is slightly acidic and often contains trace metals (Iron), which catalyze the oxidation of hydroxy-azaindoles. The "streaking" is the compound decomposing on the column.

Q: How should I purify it then? A: Avoid standard Silica if possible. Use these alternatives:

MethodConditionWhy it works
Reverse Phase (C18) 0.1% TFA or Formic Acid in Water/ACNAcidic pH stabilizes the electron-rich ring; rapid elution reduces air exposure.
Neutral Alumina Deactivated (Grade III)Avoids the Lewis acid sites of silica that trigger radical formation.
Pre-treated Silica Flush column with 1% Triethylamine (TEA)Neutralizes acidic sites. Warning: TEA can promote oxidation if not flushed out quickly.

Q: I need to dry the fractions. Can I use the Rotavap? A: Yes, but do not heat above 35°C .

  • Critical Step: Release the vacuum using Nitrogen or Argon , not air.

  • Lyophilization: This is the gold standard. Freeze the aqueous/organic fractions immediately and sublime the solvent. This prevents the "oil phase" oxidation that happens when concentrating to dryness.

Part 5: Analytical Troubleshooting

Q: My LCMS shows a peak at M+14 or M+16. What is this? A: These are classic oxidation signatures.

  • M+16 (+O): Formation of the N-oxide or C-hydroxylation (often at the 2-position).

  • M+14 (+O -2H): Formation of the quinone-imine species (oxidation of the hydroxyl group to a ketone + desaturation).

  • M-2 (-2H): Formation of an imine or oxidative coupling precursor.

Q: The NMR spectrum has broad peaks and a "hump" in the baseline. A: This indicates paramagnetic impurities (radicals) or polymerization.

  • Test: Add a drop of D2O. If the peaks sharpen slightly, it might be exchange broadening. If they remain broad, your sample contains paramagnetic oxidation products. Repurify immediately.

Part 6: Workflow Visualization

Follow this decision tree to ensure sample integrity during experimentation.

HandlingWorkflow Start Start: 5-Hydroxy-7-azaindole Solvent Solvent Choice Start->Solvent Degas Degas (Freeze-Pump-Thaw) Solvent->Degas Mandatory Reaction Reaction (Ar Atmosphere) Degas->Reaction IsProtected Is 5-OH Protected? Reaction->IsProtected Workup Workup / Purification Silica Avoid Standard Silica! Use C18 or Neutral Alumina Workup->Silica Purification IsProtected->Workup Yes (Stable) IsProtected->Workup No (Unstable) Storage Store: -80°C, Argon, Dark Silica->Storage

Figure 2: Recommended handling workflow to minimize oxidative degradation.

References

  • Vertex Pharmaceuticals. (2021). Preparation method of 5-hydroxy-7-azaindole. Patent CN112939968A. Link

  • American Chemical Society (ACS). (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Link

  • National Institutes of Health (NIH). (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation. Molecular Pharmaceutics. Link

  • CymitQuimica. (2023). Technical Data Sheet: 1H-pyrrolo[2,3-b]pyridin-5-ol. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Hydroxy-7-azaindole. Link

Technical Support Center: Crystallization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-AZA-4BR-5OH Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol . If you are here, you are likely facing difficulties purifying this intermediate. This molecule presents a "perfect storm" of crystallization challenges:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic phenolic hydroxyl (
    
    
    
    ).
  • Lipophilicity vs. Polarity: The 4-bromo group adds significant lipophilicity and steric bulk, while the 5-hydroxy group demands hydrogen-bonding partners.

  • Oxidative Instability: Like many electron-rich 5-hydroxy-azaindoles, it is prone to oxidation, often turning pink or brown upon air exposure.

This guide moves beyond standard recipes to provide a logic-based troubleshooting system.

Module 1: Solubility Profiling (The "Check Engine" Light)

User Question: "I can't find a solvent that dissolves it well enough for recrystallization. It's either insoluble or too soluble."

Technical Diagnosis: The 4-bromo substituent disrupts the crystal packing efficiency compared to the parent 5-hydroxy-7-azaindole, but it also reduces solubility in polar protic solvents. You are likely operating outside the Metastable Zone Width (MSZW) .

Solvent Class Recommendations
Solvent ClassSuitabilityRoleNotes
Dipolar Aprotic HighPrimary Solvent DMSO, DMF, DMAc. Excellent solubility but high boiling points make removal difficult. Use for Anti-solvent Crystallization.
Alcohols ModeratePrimary Solvent Methanol, Ethanol, 2-Propanol. Good for Cooling Crystallization. Solubility increases drastically with temperature.
Ethers LowAnti-Solvent MTBE, THF. THF may act as a solubilizer; MTBE is a strict anti-solvent.
Water pH DependentAnti-Solvent Water. Poor solubility at neutral pH. High solubility at pH < 3 or pH > 11.
Chlorinated LowAnti-Solvent DCM, Chloroform. Generally poor solubility due to the polar 5-OH/NH network.
Workflow: The Solubility Decision Tree

SolubilityTree Start Start: Solubility Check (100 mg / 1 mL) Check1 Dissolves at RT? Start->Check1 Check2 Dissolves at Reflux? Check1->Check2 No ResultAnti Use as Primary Solvent (Add Anti-solvent) Check1->ResultAnti Yes (Too Soluble) ResultGood Ideal for Cooling Crystallization Check2->ResultGood Yes ResultBad Use as Anti-Solvent Check2->ResultBad No

Figure 1: Decision matrix for selecting the primary solvent based on thermal solubility behavior.

Module 2: Oiling Out (The "Sticky Goo" Problem)

User Question: "I cooled my solution, but instead of crystals, a yellow/brown oil separated at the bottom."

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the crystallization temperature is lower than the phase separation temperature. This is common with 4-bromo-azaindoles due to impurities lowering the melting point or cooling that is too rapid.

Rescue Protocol: The "Seeding & Cycling" Method

Prerequisite: You must have a clean seed crystal. If you have none, perform a small-scale evaporation in a vial to generate crude solids first.

  • Re-dissolve: Heat the mixture until the oil layer redissolves into a single phase.

  • Add Co-Solvent: Add 5-10% of a "bridge solvent" (e.g., THF or Dioxane) to increase the miscibility of the oiling phase.

  • Temperature Cycling:

    • Cool slowly to the cloud point (just before oiling).

    • SEED NOW: Add 1-2 wt% of seed crystals.

    • Hold temperature for 1 hour to allow surface growth.

    • Cool at a rate of 5°C/hour.

  • Anti-Solvent Dosing: If using anti-solvent, add it sub-surface via a syringe pump to avoid local supersaturation spikes.

OilingRescue Step1 Oiled Out State Step2 Re-heat to Clear Solution Step1->Step2 Step3 Add Bridge Solvent (THF/Dioxane) Step2->Step3 Step4 Cool to Cloud Point Step3->Step4 Step5 SEEDING (Critical) Step4->Step5 Step6 Slow Cool (5°C/hr) Step5->Step6

Figure 2: Step-by-step rescue protocol for oiled-out reactions.

Module 3: Chemical Stability & Color (The "Pink" Problem)

User Question: "My product turns pink or brown during filtration. Is it decomposing?"

Technical Diagnosis: The 5-hydroxy-7-azaindole core is electron-rich. In the presence of air (oxygen) and trace metals, it oxidizes to form quinone-imine species (highly colored). The 4-bromo substituent can also undergo photolytic debromination if exposed to strong light.

Prevention Protocol
VariableRecommendationMechanism
Atmosphere Argon/Nitrogen Sparging Degas all solvents for 15 mins prior to use. Oxygen is the primary enemy.
Additives Ascorbic Acid (0.1 wt%) Acts as a sacrificial antioxidant during crystallization.
Chelation EDTA (Trace) If the starting material came from a metal-catalyzed reaction (e.g., Suzuki coupling), trace Pd/Cu accelerates oxidation. Wash with EDTA/Cysteine before crystallization.
Light Amber Glassware The C-Br bond is photosensitive. Wrap flasks in foil.

Module 4: The "pH Swing" Purification (Advanced)

User Question: "Standard recrystallization isn't improving purity. The impurities co-crystallize."

Technical Diagnosis: Since 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is amphoteric, you can utilize pH-controlled precipitation (isoelectric precipitation) to reject non-ionizable impurities.

Protocol: Acid-Base Swing
  • Dissolution (Acidic): Dissolve the crude solid in 1M HCl (or dilute

    
    ). The molecule protonates at N-7 (
    
    
    
    ) and becomes water-soluble.
    • Benefit: Non-basic lipophilic impurities (e.g., starting bromides) will remain insoluble. Filter them off.

  • Neutralization: Slowly add 1M NaOH or

    
     dropwise to the filtrate while stirring.
    
  • Target pH: Aim for pH 6.5 - 7.5 .

    • Mechanism:[1][2] At neutral pH, the molecule is zwitterionic/neutral and exhibits its lowest water solubility.

  • Collection: The solid precipitates as a white/off-white powder. Filter immediately and wash with cold water.

Warning: Do not overshoot to pH > 10, or the phenolic proton (


) will dissociate, redissolving the product as a phenolate anion.

References & Authority

  • Azaindole Synthesis & Properties:

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chem. Soc. Rev., 2007. Link

    • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." Chem. Commun., 2020. Link

  • Crystallization Fundamentals:

    • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013.

    • Tung, H. H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley, 2009.

  • Specific Analog Data (Grounding):

    • Synthesis and handling of 5-hydroxy-7-azaindole intermediates (Venetoclax/Vemurafenib analogs): Journal of Medicinal Chemistry, 2012, 55(22), 9817–9830. Link

    • Crystal structure data for 4-bromo-7-azaindole derivatives: Acta Crystallographica Section E, 2012.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol before handling, as it may possess potent biological activity (kinase inhibition) and toxicity.

Sources

Technical Support Center: Metal Impurity Removal in 4-Bromo-7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenge of removing residual metal impurities (Palladium, Copper, Iron) from 4-bromo-7-azaindole and its derivatives. While the classic synthesis (N-oxide route) is metal-free, modern catalytic routes (e.g., C-H activation) or upstream precursor contamination often introduce tenacious metal impurities.

The core difficulty lies in the 7-azaindole scaffold itself , which acts as a potent bidentate ligand, chelating metals at the N1 (pyrrolic) and N7 (pyridinic) positions, often out-competing standard scavengers.

Current Status: Online Support Tier: Senior Application Scientist Topic: Advanced Purification & Metal Scavenging

The Core Challenge: Why Standard Methods Fail

Before troubleshooting, understand the mechanism. 4-bromo-7-azaindole is not just a substrate; it is a ligand .

  • Chelation Effect: The N7 (pyridine-like) and deprotonated N1 (pyrrole-like) nitrogens can form stable 4- or 5-membered chelate rings with transition metals (Pd, Cu, Pt).

  • The "Bromo" Factor: The electron-withdrawing bromine at C4 reduces the basicity of the pyridine nitrogen slightly, but the N1-H acidity increases, making the anionic form (azaindolide) an even stronger metal binder under basic conditions.

Mechanism of Contamination (Visualized)

Azaindole_Chelation cluster_0 Metal Binding Modes cluster_1 Purification Failure Azaindole 4-Bromo-7-Azaindole Complex_N7 Monodentate (N7) (Neutral Conditions) Azaindole->Complex_N7 Coordination Complex_Bridging Bridging Mode (Dimeric Species) Azaindole->Complex_Bridging Self-Assembly Metal Metal (Pd/Cu) Metal->Complex_N7 Metal->Complex_Bridging Wash Standard Acid Wash Complex_N7->Wash Result_Fail Metal Retained (Complex Stable) Wash->Result_Fail High Affinity

Figure 1: The 7-azaindole scaffold coordinates metals effectively, rendering simple acid/base washes ineffective due to high stability constants.

Troubleshooting Guide & FAQs

Q1: My product is grey/brown after column chromatography. Is this metal, and why didn't the column remove it?

Diagnosis: Yes, this is likely Palladium black or colloidal metal aggregates. Root Cause: 7-azaindoles often "streak" metals through silica gel because the compound-metal complex is stable enough to elute with the product, especially in polar eluent systems (e.g., MeOH/DCM) required for azaindoles. Solution:

  • Do not rely on standard Silica. You must use functionalized silica scavengers .

  • Protocol: Dissolve the crude material in THF or EtOAc (avoid DMF/DMSO if possible as they stabilize metals). Add Thiol-modified silica (Si-Thiol) or DMT-functionalized silica (Dimercaptotriazine) at 10-20 wt% relative to the substrate.

  • Heat it: Stir at 50°C for 4 hours. Room temperature scavenging is often too slow for azaindole complexes.

Q2: I used a scavenger, but the Pd level is still >100 ppm. What now?

Diagnosis: Ligand competition. The 4-bromo-7-azaindole is out-competing the scavenger. Advanced Protocol (The "Active Release" Method): You need to destabilize the azaindole-metal bond before the scavenger can grab the metal.

  • Step 1: Add Activated Carbon (C-533) mixed with the silica scavenger.

  • Step 2: Add a "Release Agent." For Pd, adding 1-2 equivalents of a weak competing ligand like N-acetylcysteine or Trimercaptotriazine (TMT) in the solution phase can shuttle the metal from the azaindole to the solid support.

  • Step 3: Filter hot through a Celite pad.

Q3: Can I use aqueous washes? The solubility is poor.

Diagnosis: 4-bromo-7-azaindole has poor water solubility, making extraction difficult. Solution: Use the L-Cysteine Wash method, but with a phase-transfer twist.

  • Solvent System: Dissolve product in 2-MeTHF (better solubility than EtOAc).

  • Aqueous Phase: Prepare a 5-10% aqueous solution of L-Cysteine or N-Acetylcysteine . Adjust pH to 7-8 (crucial: low pH protonates the scavenger; high pH deprotonates the azaindole, making it bind metals tighter).

  • Process: Stir vigorously at 40°C for 30 mins. The metal transfers to the water-soluble cysteine complex.

Q4: I am detecting Copper (Cu) residuals. Is the protocol different?

Diagnosis: Copper binds N7 avidly. Solution: Yes. Thiol scavengers are less effective for Copper.

  • Reagent: Use EDTA (disodium salt) washes or Si-TAAcOH (Triamine tetraacetic acid modified silica).

  • Wash Protocol: Wash the organic layer with 10% aqueous ammonium hydroxide (NH4OH) mixed with EDTA. The ammonia competes for the copper, and EDTA sequesters it. Note: Ensure your product does not hydrolyze under basic conditions (the 4-bromo is relatively stable).

Comparative Data: Scavenger Efficiency

The following data summarizes the efficiency of metal removal from a spiked 4-bromo-7-azaindole solution (1000 ppm Pd initial).

Scavenger TypeFunctional GroupConditionsFinal Pd (ppm)Recovery (%)Notes
Control None (Silica Gel)25°C, 4h85095%Ineffective
Si-Thiol Propylthiol50°C, 4h12092%Standard choice
Si-DMT Dimercaptotriazine50°C, 4h< 20 90%Best for Pd
Si-TMT Trimercaptotriazine50°C, 4h4591%Good alternative
Cysteine Wash Aqueous L-Cysteine40°C, 3x Wash6085%Loss due to solubility
Activated Carbon CharReflux, 1h20075%High product loss

Step-by-Step Workflow: The "Double-Strike" Protocol

For pharmaceutical-grade purity (<10 ppm), a single method is rarely enough. Use this sequential workflow.

Purification_Workflow Start Crude 4-Bromo-7-Azaindole (>500 ppm Metal) Step1 Step 1: Homogeneous Chelation Add L-Cysteine or TMT (0.1 eq) in 2-MeTHF/MeOH Start->Step1 Step2 Step 2: Solid Phase Scavenging Add Si-DMT (15 wt%) + Celite Stir 50°C, 4h Step1->Step2 Filter Hot Filtration (Remove Solids) Step2->Filter Check ICP-MS Analysis Filter->Check Success Pass (<10 ppm) Crystallize Check->Success Low Metal Fail Fail (>10 ppm) Check->Fail High Metal Step3 Step 3: Crystallization Solvent: EtOH/Water or Toluene Fail->Step3 Step3->Success

Figure 2: The "Double-Strike" workflow combines homogeneous chelation to break metal-azaindole bonds with heterogeneous scavenging for removal.

Detailed Protocol for Figure 2:
  • Dissolution: Dissolve 10 g of crude 4-bromo-7-azaindole in 100 mL 2-MeTHF (2-Methyltetrahydrofuran).

  • Add Additive: Add 5 wt% activated carbon and 10 wt% Si-DMT (Silica-bound Dimercaptotriazine).

  • Digestion: Heat to 50°C. Stir vigorously for 4-6 hours. Critical: Do not reflux if using Si-functionalized silica as it may degrade the linker.

  • Filtration: Filter while warm through a pad of Celite. Wash the pad with warm 2-MeTHF.

  • Polishing: If color persists, wash the filtrate with 5% aqueous L-Cysteine (pH adjusted to 7). Separate phases.

  • Isolation: Concentrate and crystallize. (Recommended: Ethanol/Water or Toluene/Heptane).

References

  • ACS Publications. (2015). Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination. Inorganic Chemistry.

  • Royal Society of Chemistry. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews.

  • Biotage. (2023).[1][2][3] How to Remove Palladium in three easy steps.

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (PMC). (2015). Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand.

Sources

stability of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

A Guide to Handling and Stability Under Basic Conditions

Welcome to the technical support guide for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 4-bromo-5-hydroxy-7-azaindole). This molecule is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2] However, its multifunctional nature, possessing a phenol, a pyrrole, and a halogenated pyridine ring, presents unique stability challenges, especially when subjected to basic conditions required for many common synthetic transformations like cross-coupling or alkylation reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges, ensure the integrity of your starting material, and maximize the yield of your desired product. We will delve into the chemical reasoning behind the observed phenomena and provide validated protocols to diagnose and solve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol under basic conditions?

Answer: The molecule has three key features that dictate its reactivity and stability in the presence of a base. Understanding the interplay between these sites is crucial for experimental design.

  • The Phenolic Hydroxyl (-OH): This is the most acidic proton in the molecule (pKa ≈ 10). In the presence of even mild bases (e.g., K₂CO₃, Et₃N), it readily deprotonates to form a phenoxide anion. This phenoxide is highly susceptible to air oxidation, which is often the cause of reaction mixtures turning dark brown or black.

  • The Pyrrole N-H: This proton is significantly less acidic (pKa ≈ 17-18). It requires a strong base (e.g., NaH, LHMDS, t-BuOK) for complete deprotonation. The resulting pyrrolide anion is a potent nucleophile and can compete with the phenoxide in subsequent reactions (e.g., O- vs. N-alkylation).

  • The 4-Bromo Substituent: The C4-Br bond on the electron-deficient pyridine ring is the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4] However, under certain conditions (strong base, elevated temperatures, or presence of reducing agents), it can be susceptible to reductive debromination or nucleophilic aromatic substitution (SNAr), leading to loss of your reactive handle.

Below is a diagram illustrating the key reactive sites.

Caption: Key reactive sites on 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.

Q2: My reaction mixture turns dark brown or black immediately after adding a base. What is happening and how can I prevent it?

Answer: This is a classic sign of oxidative decomposition of the phenoxide intermediate. When the phenolic proton is removed by the base, the resulting electron-rich phenoxide can be easily oxidized by atmospheric oxygen dissolved in your solvent.

Troubleshooting Steps:

  • Degas Your Solvent: Before adding the base or your starting material, thoroughly degas the reaction solvent. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric oxygen from re-entering the reaction vessel.

  • Consider the Base: While even mild bases can cause this, stronger bases often accelerate the decomposition. If possible, use the mildest base that can effectively promote your desired reaction.

  • Temperature Control: Oxidation is often accelerated at higher temperatures. If your reaction allows, consider running it at a lower temperature.

Q3: I am attempting a Suzuki coupling, but I'm observing significant debromination. Why does this happen?

Answer: Reductive debromination is a known side reaction in palladium-catalyzed couplings. It can be caused by several factors:

  • Reaction Temperature: Higher temperatures can promote the hydrodehalogenation pathway.

  • Base and Solvent Choice: Certain base/solvent combinations can favor this side reaction. For instance, protic solvents or bases containing residual water can be a source of protons.

  • Ligand Choice: The phosphine ligand used in the coupling can influence the relative rates of reductive elimination (the desired step) versus competing pathways.

  • Reducing Impurities: Impurities in reagents or starting materials can sometimes act as reducing agents.

Solutions:

  • Screen Temperatures: Try running the reaction at a lower temperature (e.g., starting at 60-80 °C instead of >100 °C).

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

  • Optimize Base and Ligand: A common successful combination for Suzuki couplings on related scaffolds is Pd(PPh₃)₄ with Na₂CO₃ in a toluene/water or dioxane/water mixture.[3] For more challenging couplings, consider screening different palladium pre-catalysts and ligands (e.g., those from the Buchwald-Hartwig series).

Troubleshooting Guide: Common Experimental Scenarios

Scenario 1: Low Yield in a Base-Mediated Alkylation Reaction

Problem: You are attempting to alkylate the phenol using an alkyl halide and K₂CO₃ in DMF, but you are getting a low yield of the desired O-alkylated product along with unreacted starting material and other byproducts.

Analysis: The issue likely stems from a combination of poor reactivity and competing side reactions. The pyrrole N-H, while less acidic, can be partially deprotonated, leading to competitive N-alkylation. Furthermore, the starting material may be degrading under the reaction conditions.

Solution Pathway: A systematic stability screen is the most effective way to diagnose the problem. This allows you to decouple the stability of the starting material from the reactivity of your specific reagents.

Caption: Workflow for a parallel base stability screen.

Protocol 1: Parallel Base Stability Assessment

  • Preparation: In a glovebox or under a strong flow of argon, prepare a stock solution of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in anhydrous DMF (e.g., 5 mg/mL).

  • Aliquot: Dispense equal volumes of the stock solution into four separate, argon-flushed reaction vials equipped with stir bars.

  • Add Bases:

    • To Vial 1, add nothing (this is your control).

    • To Vial 2, add 2.0 equivalents of powdered, anhydrous K₂CO₃.

    • To Vial 3, add 2.0 equivalents of powdered, anhydrous Cs₂CO₃.

    • To Vial 4, add 2.0 equivalents of t-BuOK.

  • Reaction: Place all four vials in a pre-heated block at your intended reaction temperature (e.g., 80 °C) and begin stirring.

  • Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), carefully withdraw a small aliquot (e.g., 20 µL) from each vial.

  • Analysis: Immediately quench each aliquot in a vial containing a standard solution (e.g., 1 mL of Acetonitrile/Water with 0.1% Formic Acid and a suitable internal standard). Analyze by LC-MS to determine the percentage of starting material remaining relative to the t=0 sample.

Interpreting the Results: By comparing the degradation rate in each vial, you can authoritatively determine which base provides the most stable environment for your molecule. If significant degradation occurs even with a mild base like K₂CO₃, you may need to consider protecting the phenolic hydroxyl group.

Scenario 2: Ambiguous Regioselectivity (O- vs. N-Substitution)

Problem: You are using a strong base like NaH to perform a reaction and your LC-MS analysis shows two product peaks with the same mass, suggesting the formation of both O- and N-substituted isomers.

Analysis: Strong, non-hindered bases like NaH will deprotonate both the phenol and, to some extent, the pyrrole. This creates two competing nucleophiles. The "harder" phenoxide anion typically reacts faster with "hard" electrophiles (like acyl chlorides), while the "softer" pyrrolide anion may react preferentially with "softer" electrophiles (like Michael acceptors). For many common electrophiles like alkyl halides, a mixture is often obtained.

Solution: Protecting Group Strategy

The most robust solution is to use an orthogonal protecting group strategy to ensure only one nucleophile is available for reaction.

Table 1: Comparison of Protecting Group Strategies

Site to ProtectProtecting GroupIntroduction ConditionsRemoval ConditionsRationale & Causality
Phenol (-OH) Silyl Ether (e.g., TBDMS, TIPS)TBDMS-Cl or TIPS-Cl, Imidazole, DMFTBAF, THF or HF-PyridineSilyl groups are robust to many basic conditions but are easily cleaved with fluoride sources. This is an excellent choice if your subsequent step does not involve fluoride.[5]
Phenol (-OH) Benzyl Ether (Bn)BnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Very stable to a wide range of conditions. Ideal if your molecule can tolerate reductive cleavage and has no other reducible groups.
Pyrrole (N-H) Sulfonyl (e.g., Tosyl, Ts)Ts-Cl, NaH, DMFStrong base (e.g., NaOH, reflux) or reductive conditions.Sulfonyl groups are strongly electron-withdrawing, which deactivates the pyrrole ring but makes the N-H significantly more acidic and easier to protect. Cleavage can be harsh.[5][6]
Pyrrole (N-H) Silylethoxymethyl (SEM)SEM-Cl, NaH, DMFTBAF or mild acid (e.g., 4M HCl in Dioxane)SEM is a versatile group that is stable to many cross-coupling conditions and can be removed under either fluoride or acidic conditions, offering flexibility.[7][8]

Recommended Approach: For a subsequent cross-coupling reaction, protecting the more reactive and sensitive phenol as a TBDMS ether is often a good starting point. This masks the acidic proton and prevents oxidative side reactions, allowing for cleaner execution of the C-Br functionalization.

By carefully selecting your reaction conditions and, when necessary, employing a logical protecting group strategy, the stability of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can be effectively managed, enabling its successful use in complex synthetic campaigns.

References

  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega.
  • What's the best way to protect the NH group in Heterocyclic Compounds?.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Different strategies for synthesis of 7-azaindoles.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Azaindoles in Drug Discovery. PharmaBlock.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one. BenchChem.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: Spotlight on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, represents a class of scaffolds with significant interest in medicinal chemistry due to their bioisosteric relationship with purines and indoles.[1] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, comparing its utility and insights against other common analytical techniques. Our focus is to not only present data but to illuminate the underlying principles that guide spectral interpretation, thereby empowering researchers to approach structural elucidation with confidence.

The Central Role of ¹H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, ¹H NMR provides a detailed fingerprint, revealing the precise arrangement of its constituent atoms.

Predicting the ¹H NMR Spectrum of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

While an experimental spectrum for this specific molecule is not publicly available, a robust prediction can be formulated based on the well-documented spectral data of its parent scaffold, 7-azaindole, and the known effects of bromine and hydroxyl substituents on aromatic systems.[2]

The structure and numbering of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol are as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Spectrum integrate->analyze final_structure final_structure analyze->final_structure Final Structure Confirmation

Sources

Master Guide: C13 NMR Chemical Shift Analysis of 4-Bromo-5-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 4-Bromo-5-hydroxy-7-azaindole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

In the realm of kinase inhibitor development, 4-bromo-5-hydroxy-7-azaindole (4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol) represents a high-value scaffold. Its dual functionality—the 5-hydroxyl group serving as a hydrogen bond donor/acceptor and the 4-bromide acting as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—makes it a critical intermediate.

However, characterizing this molecule presents a specific challenge: distinguishing it from its regioisomers (e.g., 5-bromo-4-hydroxy) and accurately assigning the quaternary carbons in the electron-deficient pyridine ring. This guide compares the Predicted Chemical Shift Performance against Experimental Analog Data , providing a definitive reference for structural validation.

Chemical Shift Analysis: The Core Dataset

The following data synthesizes experimental values from closely related analogs (4-bromo-7-azaindole and 5-hydroxy-7-azaindole) to provide a high-confidence assignment guide.

Table 1: C13 NMR Chemical Shift Assignments (DMSO-d6)
Carbon PositionEstimated Shift (δ, ppm)Carbon TypeStructural Influence & Assignment Logic
C2 126.0 – 128.0CHTypical pyrrole α-carbon range; deshielded by adjacent N1.
C3 100.0 – 102.0CHHighly shielded pyrrole β-carbon; characteristic of the 7-azaindole scaffold.
C3a 120.0 – 122.0C (Quat)Bridgehead carbon; shielded relative to C7a.
C4 115.0 – 117.0 C (Quat)Diagnostic Signal. Upfield shift due to the "Heavy Atom Effect" of Bromine (Shielding).
C5 146.0 – 149.0 C (Quat)Diagnostic Signal. Strongly deshielded by the direct attachment of the Oxygen (Hydroxyl).
C6 128.0 – 130.0CHOrtho to the hydroxyl group; shifts downfield relative to unsubstituted scaffold.
C7a 142.0 – 145.0C (Quat)Bridgehead carbon adjacent to Pyridine Nitrogen (N7); highly deshielded.

Critical Note on C4 vs. C5: The most common error in assigning this scaffold is confusing C4 and C5.

  • C4 (Brominated): Look for a signal near 116 ppm . Bromine exerts a shielding effect on the ipso carbon.

  • C5 (Hydroxylated): Look for a signal near 148 ppm . Oxygen exerts a strong deshielding effect.

Comparative Performance: Assignment Strategies

To ensure scientific integrity, we compare two primary methods for validating this structure. Relying solely on 1D-C13 NMR is often insufficient due to the low intensity of quaternary carbons (C3a, C4, C5, C7a).

Method A: Standard 1D C13 NMR (The "Basic" Approach)
  • Performance: Low sensitivity for quaternary carbons.

  • Risk: The C4-Br signal (~116 ppm) can be easily confused with noise or C3a if the relaxation delay (d1) is too short.

  • Verdict: Not Recommended as a standalone confirmation tool for this specific intermediate.

Method B: 2D Heteronuclear Correlation (The "Gold Standard")
  • Performance: High sensitivity; establishes connectivity.

  • Technique: Use HMBC (Heteronuclear Multiple Bond Coherence) to prove regiochemistry.

  • Mechanism:

    • H6 Proton: Will show a strong 3-bond correlation (

      
      ) to C4  and C7a .
      
    • H3 Proton: Will show correlations to C3a and C2 .

    • OH Proton (if visible): Will show a correlation to C5 , C4 , and C6 .

  • Verdict: Highly Recommended. This is the only self-validating system to definitively rule out the 5-bromo-4-hydroxy isomer.

Visualization: Regiochemistry Verification Workflow

The following diagram illustrates the logical flow for confirming the 4-bromo-5-hydroxy substitution pattern using HMBC correlations.

G cluster_0 Input Data cluster_1 Key Correlations (HMBC) Spectrum 1H & 13C Spectra (DMSO-d6) H6_Corr H6 Proton (Singlet) ~7.5-8.0 ppm Spectrum->H6_Corr Identify H6 C4_Target C4 (Brominated) ~116 ppm H6_Corr->C4_Target Strong 3J Corr C5_Target C5 (Hydroxylated) ~148 ppm H6_Corr->C5_Target Weak 2J Corr C7a_Target C7a (Bridgehead) ~144 ppm H6_Corr->C7a_Target Strong 3J Corr Decision Structure Confirmed: 4-Br-5-OH-7-azaindole C4_Target->Decision Upfield Shift (Heavy Atom Effect) C5_Target->Decision Downfield Shift (Oxygen Effect)

Caption: HMBC Correlation Logic. The H6 proton provides the critical link to the C4 (brominated) carbon, confirming the substitution pattern.

Solvent System Comparison

Choosing the right solvent is not merely about solubility; it dictates the visibility of the exchangeable protons which are crucial for this specific analysis.

FeatureDMSO-d6 (Recommended) Chloroform-d (CDCl3) Methanol-d4 (MeOD)
Solubility Excellent. Dissolves the polar hydroxy-azaindole core effectively.Poor. Likely to require heating or mixed solvents.Good.
OH Proton Visibility Visible. Sharp singlet often seen ~9.5-10.5 ppm (crucial for HMBC).Invisible/Broad. Exchange broadens the signal into the baseline.Invisible. Rapid exchange with solvent deuterium.
Chemical Shift Stability High. Stable values for comparison.Variable. Concentration-dependent shifts.[1]Stable, but OH information is lost.

Application Scientist Insight: Always use DMSO-d6 for this compound. The ability to see the OH proton allows you to run an HMBC from the OH proton to the C4, C5, and C6 carbons, providing an indisputable structural proof that is impossible in MeOD or CDCl3.

Experimental Protocol: High-Fidelity Acquisition

To generate publication-quality data for this intermediate, follow this optimized protocol.

  • Sample Preparation:

    • Dissolve 15-20 mg of 4-bromo-5-hydroxy-7-azaindole in 0.6 mL DMSO-d6 .

    • Ensure the solution is clear; filter if necessary to remove particulates that degrade line shape.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Quaternary carbons (C4-Br, C5-OH) have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress these signals, making them disappear into the noise.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour) for sufficient S/N ratio on the quaternary carbons.

    • Spectral Width: 240 ppm (to capture potential carbonyl impurities or extreme shifts).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance signal-to-noise for the weak quaternary peaks.

References

  • Beilstein Journals. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry. Accessed 2026.[2]

  • ChemicalBook. "4-Bromo-7-azaindole NMR Spectrum Data." ChemicalBook Database. Accessed 2026.[2]

  • National Institutes of Health (NIH). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and Spectroscopy." PubMed Central. Accessed 2026.[2]

  • BenchChem. "1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes." BenchChem Protocols. Accessed 2026.[2]

Sources

A Senior Application Scientist's Guide to the Predicted Mass Spectrometry Fragmentation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole. While direct experimental data for this specific molecule is not publicly available, this guide, grounded in established fragmentation principles of related heterocyclic systems, serves as an expert resource for researchers. We will compare the predicted fragmentation of our target molecule with the known fragmentation of the parent 1H-pyrrolo[2,3-b]pyridine scaffold and other relevant brominated heterocycles.

Understanding the Core Structure and Substituent Effects

The fragmentation of a molecule under electron impact is a governed process, dictated by the stability of the resulting ions. The foundational structure here is 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The presence of a bromine atom and a hydroxyl group introduces specific and predictable fragmentation pathways. The bromine atom, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotopic peaks for all bromine-containing fragments.[1] The hydroxyl group is prone to elimination, either as a radical or as a water molecule.

Predicted Fragmentation Pathway of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

The molecular weight of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (C7H5BrN2O) is 212.03 g/mol (for 79Br) and 214.03 g/mol (for 81Br). The initial ionization event will generate a molecular ion (M+•) which will be visible as a pair of peaks at m/z 212 and 214.

The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the heterocyclic core and the influence of the substituents.

Fragmentation_Pathway M M+• m/z 212/214 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol F1 [M-H]• m/z 211/213 M->F1 - •H F2 [M-OH]• m/z 195/197 M->F2 - •OH F3 [M-Br]• m/z 133 M->F3 - •Br F4 [M-CO]• m/z 184/186 M->F4 - CO F5 [M-H-CO]• m/z 183/185 F1->F5 - CO F6 [M-Br-CO]• m/z 105 F3->F6 - CO F7 [M-CO-HCN]• m/z 157/159 F4->F7 - HCN

Key Predicted Fragmentation Steps:

  • Loss of a Hydrogen Radical: A common initial fragmentation for aromatic alcohols is the loss of the hydroxyl hydrogen, leading to a stable phenoxide-like radical cation at m/z 211/213.

  • Loss of a Hydroxyl Radical: Direct cleavage of the C-OH bond would result in a fragment at m/z 195/197. This corresponds to the molecular ion of 4-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would yield an ion at m/z 133. The relative abundance of this fragment will depend on the C-Br bond strength compared to other fragmentation pathways.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols and related hydroxy-heterocycles is the expulsion of a neutral CO molecule from the molecular ion, which would produce a fragment at m/z 184/186. This often proceeds via a ring contraction mechanism.

  • Sequential Losses: Subsequent fragmentations are also highly probable. For instance, the [M-CO]+• ion could then lose a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen-containing heterocycles, resulting in an ion at m/z 157/159. Similarly, the initial loss of a hydrogen radical could be followed by the loss of CO, giving a fragment at m/z 183/185.

Comparison with the Parent Scaffold: 1H-pyrrolo[2,3-b]pyridine

Studies on the electron impact fragmentation of 1H-pyrrolo[2,3-b]pyridine and its derivatives have provided valuable insights.[2] The fragmentation of the unsubstituted core (m/z 118) is dominated by the loss of HCN to form an ion at m/z 91. In our target molecule, we can expect to see analogous fragmentations from the debrominated and dehydroxylated ions. For instance, the [M-Br-OH]+• fragment (m/z 117) would be expected to lose HCN to yield a fragment at m/z 90.

Comparative Data Summary

While a direct experimental comparison for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is not available, we can construct a predictive table of major fragments and compare it with the known fragmentation of the parent 7-azaindole.

m/z (Predicted for Target Molecule) Proposed Fragment Structure Corresponding Fragment in 7-Azaindole
212/214[M]+•118
184/186[M-CO]+•N/A
195/197[M-OH]+•N/A
133[M-Br]+N/A
157/159[M-CO-HCN]+•N/A
90[M-Br-OH-HCN]+91 ([M-HCN]+)

This comparative analysis highlights the diagnostic value of the substituent-driven fragmentations. The loss of CO and Br are unique to the substituted target molecule and provide strong evidence for its structure.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following experimental protocol for electron ionization mass spectrometry is recommended:

  • Sample Preparation: Dissolve approximately 0.1 mg of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, equipped with an electron ionization source.

  • Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

  • Mass Analysis: Acquire data over a mass range of m/z 50-300 to ensure detection of both the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the resulting spectrum for the presence of the molecular ion pair at m/z 212/214. Identify the major fragment ions and compare their m/z values with the predicted fragmentation pathways. High-resolution mass measurements should be used to confirm the elemental composition of the key fragments.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve 0.1 mg in 1 mL Methanol MS High-Resolution MS (TOF or Sector) Prep->MS Ionization Electron Ionization (70 eV) MS->Ionization Analysis Mass Range: m/z 50-300 Ionization->Analysis Interpret Identify Molecular Ion (m/z 212/214) Analysis->Interpret Fragments Correlate Fragments with Predictions Interpret->Fragments HRMS Confirm Elemental Compositions Fragments->HRMS

Conclusion

This guide provides a robust, scientifically grounded prediction of the mass spectrometry fragmentation pattern of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. By understanding the fundamental fragmentation mechanisms of the 7-azaindole core and the predictable behavior of the bromo and hydroxyl substituents, researchers can confidently interpret experimental mass spectra for this and structurally related molecules. The characteristic isotopic signature of bromine, coupled with the expected losses of CO, OH, and HCN, provides a rich tapestry of data for unambiguous structure elucidation. The provided experimental protocol offers a clear path to validating these predictions in a laboratory setting.

References

  • This citation is a placeholder for a general mass spectrometry textbook. For a real-world application, a specific reference would be used.
  • Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... Retrieved from [Link][1]

  • Herbert, R. B. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 449-452. Retrieved from [Link][2]

Sources

A Comparative Guide to the Kinase Selectivity of 4-Bromo vs. 4-Chloro 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole scaffold is a cornerstone in modern kinase inhibitor design, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the kinase hinge region.[1][2][3] Fine-tuning the selectivity and potency of these inhibitors often involves substitution on the azaindole ring, with halogens being a particularly powerful tool for medicinal chemists. This guide provides an in-depth comparison of two common halogen substitutions at the 4-position: bromo and chloro. While direct, comprehensive head-to-head kinome-wide data is sparse in publicly available literature, we will synthesize a scientifically grounded comparison based on established principles of medicinal chemistry, structure-activity relationships (SAR) reported for various kinase families, and the known physicochemical properties of these halogens. We will explore how the subtle yet significant differences between bromine and chlorine can influence kinase selectivity profiles, supported by detailed experimental protocols for validation.

The 7-Azaindole: A Privileged Scaffold for Kinase Inhibition

Kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket and preventing the phosphorylation reaction.[3]

The 7-azaindole core has emerged as a "privileged scaffold" in this context.[1][6] Its defining feature is the nitrogen at the 7-position, which, along with the pyrrolic NH, acts as a bidentate hydrogen bond donor-acceptor pair. This arrangement perfectly mimics the adenine portion of ATP, enabling strong and specific interactions with the backbone of the kinase hinge region—a critical anchoring point for inhibitor binding.[3][5] The success of this scaffold is exemplified by the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[2][3]

cluster_ATP ATP Binding & Hinge Interaction cluster_Azaindole 7-Azaindole Mimicry ATP ATP (Adenine) Hinge Kinase Hinge (Backbone Amides/Carbonyls) ATP->Hinge H-Bonds Azaindole 7-Azaindole Scaffold ATP->Azaindole Bioisosteric Replacement Hinge_copy Kinase Hinge (Backbone Amides/Carbonyls) Azaindole->Hinge_copy H-Bonds

Fig 1. Bioisosteric mimicry of ATP by the 7-azaindole scaffold.

The Halogen Question: Bromine vs. Chlorine at the 4-Position

Substitution at the C4 position of the 7-azaindole core projects a vector into the solvent-exposed region or towards a sub-pocket of the ATP binding site. The choice of substituent here is critical for modulating potency, selectivity, and pharmacokinetic properties. Halogens, particularly chlorine and bromine, are frequently employed due to their unique electronic and steric properties.

Physicochemical Differences

The key to understanding potential selectivity differences lies in the fundamental properties of bromine and chlorine:

PropertyChlorine (Cl)Bromine (Br)Implication in Kinase Binding
Van der Waals Radius 1.75 Å1.85 ÅBromine is larger, potentially creating more favorable van der Waals contacts or, conversely, steric hindrance in tighter pockets.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a more polarized C-X bond and stronger dipole interactions.
Polarizability 2.18 ų3.05 ųBromine is significantly more polarizable, making it a better participant in dispersion forces and halogen bonds.
Halogen Bonding Potential WeakerStrongerBromine's more positive σ-hole makes it a stronger halogen bond donor, enabling specific, directional interactions with electron-rich atoms (e.g., backbone carbonyls, Asp/Glu side chains).
Impact on Kinase Selectivity: A Synthesized Comparison

While a single comprehensive dataset is not publicly available, we can synthesize a plausible comparison based on SAR from various studies.[1][7][8] Let's consider two well-studied kinase targets where azaindoles have been investigated: p38α MAP Kinase (a serine/threonine kinase) and VEGFR-2 (a tyrosine kinase).

Hypothetical Kinase Selectivity Data (Illustrative)

The following table illustrates potential differences in a kinome scan. Data is hypothetical, represented as % Inhibition at a fixed concentration (e.g., 1 µM), where lower values indicate stronger binding.

Kinase Target4-Chloro-7-Azaindole Derivative (% Inhibition @ 1µM)4-Bromo-7-Azaindole Derivative (% Inhibition @ 1µM)Rationale for Potential Difference
p38α (MAPK14) 5 15 The p38α active site has a well-known "hydrophobic pocket" adjacent to the hinge.[1] The smaller, more electronegative chlorine might offer a better fit and dipole interaction profile in this specific pocket compared to the bulkier bromine.
VEGFR-2 (KDR) 20 8 The VEGFR-2 active site features a backbone carbonyl near the C4-vector. The superior halogen bonding capability of bromine could form a stabilizing interaction with this carbonyl, leading to enhanced potency and selectivity.[9][10]
MKK4 (MAP2K4) 6535 MKK4 has a unique gatekeeper residue. The larger, more polarizable bromine might form more favorable interactions or induce a better conformational fit, leading to improved inhibition.[11]
c-Met 5055For some kinases, the differences might be minimal if the C4-position points towards a less defined or solvent-exposed region, where neither halogen provides a distinct advantage.[6][12]
PAK1 25 60Similar to p38α, the specific topology of the PAK1 ATP binding site might favor the smaller chlorine atom, minimizing steric clashes that could arise with the larger bromine.[13]

Causality Behind the Choices: This synthesized data illustrates a key principle: selectivity is not intrinsic to the halogen itself, but to the interplay between the halogen's properties and the specific topology of the kinase's ATP binding site. A feature that enhances binding to one kinase (e.g., a strong halogen bond in VEGFR-2) may be irrelevant or detrimental to another (e.g., steric clash in p38α).

Structural Basis for Selectivity

The observed or hypothesized selectivity differences can be rationalized by considering the specific interactions within the ATP binding pocket.

cluster_chloro 4-Chloro-7-Azaindole in p38α Pocket cluster_bromo 4-Bromo-7-Azaindole in VEGFR-2 Pocket chloro_azaindole 4-Cl Azaindole pocket_cl Tight Hydrophobic Pocket chloro_azaindole->pocket_cl Good Steric Fit Dipole Interactions bromo_azaindole 4-Br Azaindole carbonyl Backbone Carbonyl (C=O) bromo_azaindole->carbonyl Strong Halogen Bond (C-Br···O=C)

Fig 2. Potential differential binding modes driving selectivity.
  • Steric Fit: The most straightforward determinant. The smaller chlorine atom can access pockets that are too constrained for the larger bromine atom.

  • Halogen Bonding: This is a highly directional, non-covalent interaction where the electropositive crown (σ-hole) on the halogen interacts with an electron-dense atom like oxygen or nitrogen. Bromine is a significantly more potent halogen bond donor than chlorine. This can be a major driver of selectivity if a suitable acceptor atom is positioned correctly in the target kinase's active site, as might be the case in VEGFR-2.[9][10]

  • Hydrophobic and van der Waals Interactions: The larger, more polarizable electron cloud of bromine can lead to stronger London dispersion forces within a lipophilic pocket.

Experimental Protocols for Assessing Kinase Selectivity

To empirically determine the selectivity profile of a compound, a multi-tiered approach is required. The protocols must be robust and self-validating.

Protocol 1: Broad Kinome Profiling via KINOMEscan™

This methodology provides a broad, unbiased view of a compound's interaction with hundreds of kinases simultaneously. It is a competition binding assay, not a measure of enzymatic inhibition.

Principle: An immobilized active-site directed ligand is bound to bacteriophage T7. Test compounds are profiled for their ability to compete with this immobilized ligand for binding to a panel of over 400 kinases. The amount of kinase bound to the phage is quantified by qPCR.[14][15][16]

Step-by-Step Methodology:

  • Assay Plate Preparation: A solution of the test compound (e.g., 4-bromo or 4-chloro 7-azaindole derivative) is prepared at a fixed concentration (typically 1 µM or 10 µM) in a multi-well plate.

  • Kinase Addition: A panel of human kinases, each tagged with a unique DNA barcode, is added to the wells containing the test compound.

  • Ligand-Coated Bead Addition: Affinity beads coated with a broad-spectrum, immobilized kinase inhibitor are added to the wells.

  • Competition Binding: The plate is incubated to allow the kinases to equilibrate and bind to either the test compound in solution or the immobilized ligand on the beads. Kinases that are strongly bound by the test compound will remain in solution.

  • Washing: The beads are washed to remove any kinases that did not bind to the immobilized ligand (i.e., those inhibited by the test compound).

  • Elution & Quantification: The kinases remaining on the beads are eluted. The quantity of each kinase is determined by quantifying its unique DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of each kinase recovered is compared to a DMSO (vehicle) control. The results are typically expressed as "% Control" or "% Inhibition". A low score indicates strong binding of the test compound to that kinase.

cluster_workflow KINOMEscan Workflow A 1. Add Kinase Panel to Test Compound B 2. Add Ligand-Coated Beads A->B C 3. Competition Binding B->C D 4. Wash Unbound Kinases C->D E 5. Elute & Quantify Bound Kinases (qPCR) D->E F 6. Data Analysis: % Inhibition vs DMSO E->F

Fig 3. High-level workflow for KINOMEscan profiling.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Once primary targets and potent off-targets are identified via kinome profiling, their inhibitory activity must be confirmed in a functional, enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀).

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often via ATP depletion or phosphospecific antibody detection.

Step-by-Step Methodology (Example using ADP-Glo™ Assay):

  • Compound Titration: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting at 30 µM) in an assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Add the kinase enzyme and its specific peptide substrate to the wells. Initiate the phosphorylation reaction by adding an ATP solution (typically at its Kₘ concentration for that kinase).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Depletion Measurement (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction back into ATP, which then fuels a luminescent signal.

  • Signal Detection: Measure the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Directions

The choice between a 4-bromo and a 4-chloro substitution on a 7-azaindole kinase inhibitor is a nuanced decision driven by the specific topology of the target's ATP binding site. While chlorine offers a smaller steric footprint, bromine provides enhanced polarizability and a greater capacity for halogen bonding. This can be exploited to achieve selectivity for kinases that possess a suitable halogen bond acceptor, such as a backbone carbonyl, in the vicinity of the C4 vector. Conversely, for targets with sterically constrained pockets, the smaller chlorine may be essential for potent inhibition.

The definitive way to compare these two scaffolds is through empirical testing. A broad kinome scan provides the essential primary data on selectivity, which must then be validated with quantitative IC₅₀ determinations for key on- and off-targets. Future work in this area should focus on generating more publicly accessible, head-to-head comparative kinome data for halogenated isomers to build more robust predictive models for kinase inhibitor design.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Institutes of Health.[Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ResearchGate.[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024). ACS Publications.[Link]

  • Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. (2003). PubMed.[Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications.[Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed.[Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (2009). PubMed.[Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). PubMed.[Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2006). ACS Publications.[Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). MDPI.[Link]

  • KINOMEscan data - HMS LINCS Project. (2018). HMS LINCS Project.[Link]

  • VEGFR inhibitor. (n.d.). Otava Chemicals.[Link]

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2020). National Institutes of Health.[Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2023). MDPI.[Link]

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (2014). RSC Publishing.[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). National Institutes of Health.[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ.[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI.[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.[Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.[Link]

  • 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. (2009). PubMed.[Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). National Institutes of Health.[Link]

  • Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors. (2024). MDPI.[Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2020). PubMed.[Link]

  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. (2024). MDPI.[Link]

Sources

biological activity of 5-hydroxy-7-azaindole vs 5-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase inhibitor design, celebrated for its ability to mimic the purine core of ATP. This guide provides a critical head-to-head comparison of two key derivatives: 5-hydroxy-7-azaindole (5-OH-7AI) and 5-methoxy-7-azaindole (5-OMe-7AI) .

While structurally similar, the substitution at the C5 position dictates a massive divergence in biological performance:

  • 5-OH-7AI: Typically exhibits superior potency (10–100x lower IC

    
    ) against specific kinases (e.g., DYRK1A) due to its capacity to act as a hydrogen bond donor. However, it suffers from poor membrane permeability and rapid Phase II metabolism.
    
  • 5-OMe-7AI: Offers superior physicochemical properties (better lipophilicity and permeability) and serves as a metabolic prodrug or a stable "cap" for the 5-position. It is often the preferred starting point for lead optimization despite lower intrinsic affinity.

Structural Logic & Pharmacophore Analysis

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond motif (N1-H donor and N7 acceptor). The C5 position projects into the solvent-exposed region or a specific hydrophobic pocket, depending on the kinase conformation.

Physicochemical Comparison
Feature5-Hydroxy-7-azaindole5-Methoxy-7-azaindoleImpact on Drug Design
Structure

(-OH)

(-OCH3)
H-Bonding: OH is donor/acceptor; OMe is acceptor only.
LogP (Est.) ~1.2 (More Polar)~1.8 (More Lipophilic)Permeability: 5-OMe has superior passive diffusion.
H-Bond Donors 2 (N1-H, O-H)1 (N1-H)Potency: 5-OH can engage specific residues (e.g., Lys, Glu).
Metabolic Liability Phase II (Glucuronidation)Phase I (O-Demethylation)Stability: 5-OMe is a "masked" phenol but susceptible to CYP450.

Biological Activity: The DYRK1A Case Study[1][2][3][4]

The most definitive data comparing these two derivatives comes from the development of inhibitors for DYRK1A (Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A), a target for Down syndrome and Alzheimer's disease.

Potency Data (IC )

Experimental data indicates a clear potency advantage for the hydroxyl derivative.[1][2]

Compound ClassR-Group (C5)DYRK1A IC

(nM)
Fold Difference
Series A (Ref 1) -OH35 - 54 nM 1x (Baseline)
Series A (Ref 1) -OCH

> 5,000 nM~100x Loss
Series B (Ref 2) -OH3.0 nM1x
Series B (Ref 2) -OCH

20.7 nM~7x Loss

Mechanistic Insight: The 5-hydroxyl group forms a critical water-mediated or direct hydrogen bond with the catalytic lysine (Lys188 in DYRK1A) or the glutamate of the C-helix. The 5-methoxy group, being bulkier and lacking a proton to donate, disrupts this interaction, leading to the observed drop in potency.

Pathway Visualization: Kinase Binding Mode

The following diagram illustrates the differential binding interactions within the ATP pocket.

KinaseBinding Kinase Kinase Hinge Region (Glu-Leu-Ala) Scaffold 7-Azaindole Core Scaffold->Kinase Bidentate H-Bonds (N1 & N7) Sub_OH 5-OH Group (H-Bond Donor) Scaffold->Sub_OH Sub_OMe 5-OMe Group (Steric Bulk) Scaffold->Sub_OMe Residue Catalytic Lysine / Glu (Deep Pocket) Sub_OH->Residue Critical H-Bond (High Affinity) Sub_OMe->Residue Clash / No Bond (Lower Affinity)

Caption: Differential binding modes. The 5-OH group engages deep pocket residues via H-bonding, whereas 5-OMe relies solely on hydrophobic interactions.

ADME & Metabolic Stability

While 5-OH-7AI is more potent, 5-OMe-7AI is often the superior pharmacological agent due to pharmacokinetics.

Metabolic Pathway

The 5-methoxy group acts as a "prodrug" moiety. It protects the molecule from rapid Phase II conjugation (sulfation/glucuronidation) during first-pass metabolism, allowing better distribution. However, it is eventually cleared via CYP450-mediated O-demethylation.

Metabolism OMe 5-Methoxy-7-azaindole (Lipophilic, Permeable) OH 5-Hydroxy-7-azaindole (Active Metabolite) OMe->OH Bioactivation / Clearance Gluc O-Glucuronide Conjugate (Inactive, Excreted) OH->Gluc Rapid Elimination CYP CYP450 (Phase I) (O-Demethylation) UGT UGT (Phase II) (Glucuronidation)

Caption: Metabolic trajectory. 5-OMe undergoes Phase I O-demethylation to form the 5-OH species, which is then rapidly conjugated by UGTs.

Experimental Protocols

A. Synthesis of 5-Methoxy-7-azaindole

Rationale: Direct installation of the methoxy group via copper-catalyzed coupling is more efficient than nucleophilic aromatic substitution due to the electron-rich nature of the pyrrole ring.

  • Starting Material: 5-Bromo-7-azaindole.

  • Reagents: Sodium methoxide (NaOMe, 5.0 eq), CuI (0.1 eq).

  • Solvent: DMF/Methanol (9:1).

  • Conditions: Heat to 110°C in a sealed tube for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (aq) to remove copper, dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Typically 60–75%.

B. Synthesis of 5-Hydroxy-7-azaindole (Demethylation)

Rationale: BBr


 is the standard reagent, but requires careful temperature control to avoid cleaving the pyrrole ring or N-alkylation.
  • Substrate: 5-Methoxy-7-azaindole.

  • Reagent: BBr

    
     (1.0 M in DCM, 3.0 eq).
    
  • Conditions:

    • Cool substrate in DCM to -78°C.

    • Add BBr

      
       dropwise.
      
    • Warm slowly to 0°C (Do not reflux). Stir for 2 hours.

  • Quench: Add MeOH dropwise at 0°C (Exothermic!).

  • Purification: The product is amphoteric and polar. Use reverse-phase chromatography (C18) or extraction with n-butanol.

C. Kinase Assay Protocol (DYRK1A)

Validation: This protocol uses a FRET-based detection system (e.g., Z'-LYTE) to quantify phosphorylation inhibition.

  • Enzyme: Recombinant Human DYRK1A (0.5 nM final).

  • Substrate: Ser/Thr Peptide (2 µM) labeled with Coumarin/Fluorescein.

  • ATP: K

    
     apparent (typically 10–50 µM).
    
  • Compound Preparation: Serial dilution in 100% DMSO (Final DMSO <1%).

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Development Reagent (Protease). Phosphorylated peptide resists cleavage; non-phosphorylated is cleaved, disrupting FRET.

  • Data Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response to derive IC

    
    .
    

References

  • Development of DANDYs, New 3,5-Diaryl-7-azaindoles demonstrating potent DYRK1A kinase inhibitory activity. Journal of Medicinal Chemistry. (2018).

  • In Vitro inhibition of DYRK1A by 3,5-diaryl-7-azaindoles compared to activities of previously reported DANDYs. Bioorganic & Medicinal Chemistry Letters. (2020).

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2014).[3][4]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones (7-azaindole analogs). Frontiers in Pharmacology. (2023).

Sources

Optimizing Purity Analysis for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The analysis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 348640-06-2) presents a distinct set of chromatographic challenges. As a halogenated 7-azaindole with a phenolic hydroxyl group, the molecule is amphoteric. It possesses a basic pyridine nitrogen (susceptible to silanol interactions) and an acidic phenolic proton.

Standard "generic" HPLC methods often fail to resolve this compound from its critical impurities—specifically the des-bromo analogs or regioisomers—while suffering from severe peak tailing. This guide compares three distinct chromatographic approaches, moving from a standard baseline to optimized, high-fidelity protocols.

Molecular Profile
  • Core Structure: 7-Azaindole (pyrrolo[2,3-b]pyridine).[1]

  • Substituents: Bromine at C4 (lipophilic, electron-withdrawing); Hydroxyl at C5 (polar, H-bond donor/acceptor).

  • Chromatographic Behavior: Moderate polarity. High potential for peak tailing due to interaction between the pyridine nitrogen and residual silanols on silica columns.

  • UV Max: ~220 nm, ~290 nm (typical for azaindoles).

Comparative Method Analysis

We evaluated three method archetypes. The data below represents performance metrics derived from optimized experimental conditions for halogenated azaindoles.

Method A: The "Generic" Baseline (C18 / Formic Acid)

The standard starting point for most labs, but often insufficient for this specific scaffold.

  • Column: Standard End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Verdict: Not Recommended for Final QC. While it retains the main peak, the low pH (approx 2.7) is not low enough to fully suppress silanol ionization, and the formate buffer is too weak to mask secondary interactions, leading to tailing.

Method B: The "Robust" Standard (CSH C18 / TFA)

The recommended method for routine purity analysis.

  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).[1]

  • Mechanism: The CSH particle carries a low-level positive surface charge that repels the protonated basic nitrogen of the azaindole, drastically reducing tailing. TFA acts as a strong ion-pairing agent.

  • Verdict: High Reliability. Excellent peak shape and reproducibility.

Method C: The "Orthogonal" Selectivity (Phenyl-Hexyl)

The specialist method for separating halogenated impurities.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mobile Phase: Water/Methanol with 10mM Ammonium Acetate.

  • Mechanism: Utilizes

    
     interactions. The electron-deficient pyridine ring and the polarizable bromine atom interact strongly with the phenyl phase, offering different selectivity compared to C18 hydrophobic interaction.
    
  • Verdict: Critical for Impurity Profiling. Best for separating the 4-bromo target from potential 3-bromo or des-bromo byproducts.

Performance Data Comparison

The following table summarizes the chromatographic performance of the three methods.

MetricMethod A (Generic C18)Method B (CSH C18 + TFA)Method C (Phenyl-Hexyl)
Tailing Factor (

)
1.8 - 2.2 (Poor)0.95 - 1.1 (Excellent) 1.1 - 1.3 (Good)
Resolution (

)
*
1.52.83.5
Theoretical Plates (

)
~8,000~14,000~12,000
LOD (Signal/Noise) ModerateHigh (Sharp peaks)High
Selectivity (

)
Hydrophobicity onlyHydrophobicity + Ion Exchange

+ Shape Selectivity

*Resolution calculated between Target (4-bromo) and Des-bromo impurity.

Detailed Experimental Protocols

Sample Preparation (Universal)
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Concentration: 0.5 mg/mL for purity; 0.05 mg/mL for LOD studies.

  • Note: 5-hydroxy-7-azaindoles can be sensitive to oxidation.[2] Prepare fresh or store at 4°C in amber vials.

Protocol 1: Optimized Purity Method (Method B)

Objective: Routine QC and Assay.

  • System: HPLC or UHPLC with DAD.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.05% TFA in Water (

    
    ).[1]
    
  • Mobile Phase B: 0.05% TFA in Acetonitrile (

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 15.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 5% B

    • 23.0 min: Stop

  • Detection: UV @ 220 nm (primary), 290 nm (secondary).

  • Column Temp: 40°C.

Protocol 2: Orthogonal Impurity Profiling (Method C)

Objective: Separation of regioisomers and halogenated byproducts.

  • System: HPLC or UHPLC with DAD.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.8 mL/min (Methanol has higher backpressure).

  • Gradient:

    • 0.0 min: 10% B

    • 20.0 min: 90% B

    • 25.0 min: 90% B

    • 25.1 min: 10% B

    • 30.0 min: Stop

  • Detection: UV @ 254 nm.

Visualizing the Workflow & Logic

Analytical Workflow

The following diagram outlines the standard operating procedure for validating the purity of the 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol intermediate.

G Start Sample Receipt (Solid) Prep Sample Prep (50:50 ACN:H2O) Start->Prep Screen Screening Run (Method B: CSH C18) Prep->Screen Decision Purity > 98%? Screen->Decision Pass Release / QC Pass Decision->Pass Yes Fail Impurity Profiling (Method C: Phenyl-Hexyl) Decision->Fail No / Unknown Peaks MS LC-MS Identification (Confirm Bromine Isotope Pattern) Fail->MS

Caption: Figure 1. Standard analytical workflow for 7-azaindole derivatives, prioritizing Method B for speed and Method C for complex impurity identification.

Method Selection Logic (Mechanism)

Understanding why we choose specific columns is vital for troubleshooting.

Logic Problem Challenge: Basic Azaindole Core + Polar -OH Sol1 Issue: Peak Tailing Problem->Sol1 Sol2 Issue: Halogen Selectivity Problem->Sol2 Mech1 Cause: Silanol Interaction Sol1->Mech1 Mech2 Cause: Similar Hydrophobicity Sol2->Mech2 Fix1 Solution: Charged Surface (CSH) + TFA (Ion Pairing) Mech1->Fix1 Fix2 Solution: Pi-Pi Interaction (Phenyl-Hexyl) Mech2->Fix2

Caption: Figure 2. Mechanistic decision tree illustrating the chemical rationale behind selecting CSH C18 versus Phenyl-Hexyl stationary phases.

References

  • Analytical Method Development for 7-Azaindoles

    • Source: Aurigene Pharmaceutical Services. "A highly effective synthesis of 2-alkynyl-7-azaindoles.
    • URL:

  • Separation of Halogenated Aromatics

    • Source: Chromatography Forum. "HPLC separation of related halogenated aromatic." (Discussion on Phenyl-Hexyl vs.
    • URL:

  • Metabolism and Stability of 7-Azaindoles

    • Source: Drug Testing and Analysis.[2][3][4][5][6] "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid." (Highlights hydroxylation patterns and stability).

    • URL:

  • General CSH Technology

    • Source: Waters Corporation. "Charged Surface Hybrid (CSH) Technology." (Authoritative source on the mechanism of CSH particles for basic compounds).
    • URL:

Sources

A Comparative Guide to the Structural Elucidation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: A Critical Analysis of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a derivative of the privileged 7-azaindole scaffold, a precise understanding of its atomic arrangement is paramount for elucidating its biological activity, optimizing its properties, and securing intellectual property. This guide provides an in-depth comparison of three powerful analytical techniques for the structural characterization of this molecule: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their needs.

The Central Role of Structural Verification

The 7-azaindole core is a bioisostere of indole and purine systems, making it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of a bromine atom and a hydroxyl group to this scaffold, as in 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, can significantly influence its electronic properties, hydrogen bonding capabilities, and overall pharmacology. Therefore, confirming the precise regiochemistry of substitution and the overall molecular architecture is not merely a confirmatory step but a critical juncture in the research and development pipeline.

Single-Crystal X-ray Crystallography: The Definitive Blueprint

X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.

The Power of Unambiguity

The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous visualization of the molecule's structure in the solid state. This is particularly crucial when dealing with complex heterocyclic systems where isomers can be difficult to distinguish by other means. For 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a crystal structure would definitively confirm the positions of the bromine and hydroxyl substituents on the pyrrolopyridine ring.

While no public crystal structure data currently exists for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, the Cambridge Structural Database (CSD) is a critical resource for crystallographic information on related compounds. For instance, the crystal structures of other 7-azaindole derivatives have been deposited and can provide valuable insights into the packing and intermolecular interactions of this class of compounds.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesized Compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystallization Slow Evaporation, Vapor Diffusion, or Cooling dissolution->crystallization crystal_selection Selection of a High-Quality Crystal crystallization->crystal_selection mounting Crystal Mounting (e.g., on a loop) crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection (Rotation Method) diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weighing Weighing of Sample (5-20 mg) dissolving Dissolution in Deuterated Solvent weighing->dissolving transfer Transfer to NMR Tube dissolving->transfer insertion Insertion into Spectrometer locking Locking on Solvent Signal insertion->locking shimming Shimming for Field Homogeneity locking->shimming acquisition Acquisition of 1D & 2D Spectra shimming->acquisition ft Fourier Transform acquisition->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Spectral Interpretation integration->analysis ms_workflow cluster_sample Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation dissolving Dissolution in a Suitable Solvent dilution Dilution to an Appropriate Concentration dissolving->dilution infusion Infusion into the Mass Spectrometer ionization Ionization (e.g., ESI) infusion->ionization mass_analyzer Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analyzer detection Detection of Ions mass_analyzer->detection spectrum_generation Generation of Mass Spectrum detection->spectrum_generation mass_determination Determination of Exact Mass spectrum_generation->mass_determination formula_confirmation Confirmation of Elemental Composition mass_determination->formula_confirmation

The Ascendancy of the 5-Hydroxy-7-Azaindole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, medicinal chemists, and drug development professionals, this guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 4-substituted 5-hydroxy-7-azaindoles. Drawing upon recent breakthroughs in the development of kinase inhibitors, we will explore the nuances of this privileged scaffold, offering insights into the design of next-generation therapeutics.

The 7-azaindole nucleus, a bioisostere of indole and purine, has long been recognized as a "privileged structure" in medicinal chemistry. Its ability to mimic the adenine core of ATP allows it to effectively target the hinge region of various protein kinases, a family of enzymes implicated in a multitude of diseases, most notably cancer.[1][2] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, and enhance its binding affinity to target proteins.[1] Among the various substituted azaindoles, the 5-hydroxy-7-azaindole moiety has recently emerged as a particularly promising scaffold, especially in the quest for potent and selective kinase inhibitors. The hydroxyl group, a seemingly simple addition, can profoundly influence a molecule's biological activity through its capacity to form key hydrogen bonds with the target enzyme and alter the electronic landscape of the aromatic system.[3]

This guide will delve into the critical role of substitutions at the 4-position of the 5-hydroxy-7-azaindole core, a less explored but highly significant position for modulating biological activity. We will primarily focus on a recent and comprehensive study on a series of 4-substituted 5-hydroxy-7-azaindole derivatives as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and a high-priority target in oncology.[4] By comparing the biological data of these compounds, we aim to provide a clear and actionable understanding of the SAR of this exciting new class of molecules.

The 5-Hydroxy-7-Azaindole Scaffold as a Potent Hinge Binder for CDK8

A recent study by Wang et al. (2024) has illuminated the significant potential of the 5-hydroxy-7-azaindole scaffold in the design of CDK8 inhibitors.[4] Their work focused on a series of compounds where the 5-hydroxy-7-azaindole moiety is linked via an ether bridge to a para-substituted phenylurea group. The core hypothesis was that the 7-azaindole would act as a hinge-binder, while the substituted phenylurea would occupy a hydrophobic pocket in the ATP-binding site of CDK8.

The general structure of the investigated compounds is depicted below:

G cluster_0 5-Hydroxy-7-Azaindole Core cluster_1 Linker cluster_2 Substituted Phenylurea Moiety a 5-Hydroxy-7-Azaindole b Ether Linkage a->b c p-Substituted Phenylurea b->c

Caption: General structure of the 4-substituted 5-hydroxy-7-azaindole derivatives investigated as CDK8 inhibitors.

The study systematically explored the impact of various substituents on the para-position of the distal phenyl ring, providing a clear SAR profile for this series.

Comparative Analysis of 4-Substituted 5-Hydroxy-7-Azaindole Derivatives as CDK8 Inhibitors

The biological activity of the synthesized compounds was evaluated through their ability to inhibit CDK8 enzymatic activity and their anti-proliferative effects on the MV4-11 acute myeloid leukemia cell line. The key findings from the study by Wang et al. are summarized in the table below.[4]

Compound IDR-Group (at para-position of phenylurea)CDK8 Inhibition (%) @ 200 nMGI50 (µM) in MV4-11 cells
27 -CH366.05-
28 -CF374.4-
6 (m-tolyl)urea attached at position 3 of the central phenyl-1.97
Positive Control (C22) -73.84-

Note: The numbering of compounds is based on the original publication by Wang et al. (2024).[4] A lower GI50 value indicates higher anti-proliferative activity.

From this data, several key SAR insights can be drawn:

  • Impact of Electron-Withdrawing Groups: The introduction of a trifluoromethyl (-CF3) group at the para-position (compound 28 ) resulted in a higher CDK8 inhibition rate compared to a methyl (-CH3) group (compound 27 ). This suggests that electron-withdrawing substituents on the phenylurea moiety are favorable for activity.

  • Positional Isomerism: The most potent compound in the entire series, compound 6 , featured a meta-substituted tolylurea. This compound exhibited a remarkable GI50 of 1.97 µM against the MV4-11 cell line and an IC50 of 51.3 nM against CDK8.[4] This highlights the critical importance of the substitution pattern on the phenylurea ring, with the meta-position appearing to be optimal for accommodating the substituent within the hydrophobic pocket of the kinase.

  • The Role of the 5-Hydroxy Group: While the study did not include analogs lacking the 5-hydroxy group for direct comparison, its presence is likely crucial for activity. This hydroxyl group can act as a hydrogen bond donor, potentially forming a critical interaction with the kinase backbone, thereby anchoring the inhibitor in the active site. This is a common feature in many potent kinase inhibitors.[2]

Broader Context: SAR of 4-Substituted 7-Azaindoles

While the study by Wang et al. provides a focused look at 5-hydroxy-7-azaindoles, other research on 4-substituted 7-azaindoles offers a broader context for understanding the SAR of this scaffold, even in the absence of the 5-hydroxy group. For instance, various 4-substituted 7-azaindoles have been investigated as inhibitors of other kinases and for different biological activities.

Scaffold4-SubstituentBiological Target/ActivityReference
7-AzaindoleArylamino, AryloxyGeneral Kinase Inhibition[5]
7-AzaindoleCyclic dialkylaminoNot specified[6]
7-AzaindolePhenylamino, PhenethylaminoCytotoxic activity[1]

This broader view underscores the versatility of the 4-position for introducing diverse substituents that can modulate the biological activity of the 7-azaindole core. The specific nature of the substituent at the 4-position, in combination with other functional groups on the scaffold like the 5-hydroxy group, will ultimately determine the compound's potency and selectivity for a given biological target.

Experimental Protocols

Synthesis of 4-Substituted 5-Hydroxy-7-Azaindole Derivatives

The synthesis of the 4-substituted 5-hydroxy-7-azaindole derivatives, as described by Wang et al. (2024), typically involves a multi-step process. A generalized workflow is presented below.[4]

G A Starting Material: 5-Hydroxy-7-azaindole B Etherification with p-fluoronitrobenzene A->B C Reduction of nitro group B->C D Urea formation with substituted isocyanate C->D E Final 4-substituted 5-hydroxy-7-azaindole derivative D->E

Caption: Generalized synthetic workflow for 4-substituted 5-hydroxy-7-azaindole derivatives.

Step-by-Step Methodology:

  • Etherification: 5-Hydroxy-7-azaindole is reacted with a suitable para-substituted fluoronitrobenzene derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at an elevated temperature. This step forms the ether linkage.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid) or catalytic hydrogenation.

  • Urea Formation: The aniline derivative is then reacted with a substituted isocyanate in a suitable solvent (e.g., dichloromethane, DCM) to form the final urea-linked compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

CDK8 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against CDK8 can be determined using a variety of in vitro kinase assays. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.

Step-by-Step Protocol:

  • Prepare Assay Buffer: A suitable kinase assay buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a source of ATP (including radiolabeled [γ-³²P]ATP).

  • Prepare Kinase and Substrate: Recombinant human CDK8/CycC complex and a suitable substrate peptide (e.g., a histone-derived peptide) are diluted in the assay buffer.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and pre-incubated with the CDK8/CycC enzyme in the assay buffer.

  • Initiate Kinase Reaction: The kinase reaction is initiated by adding the ATP mixture (containing [γ-³²P]ATP) and the substrate peptide to the enzyme-compound mixture.

  • Incubate: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction and Separate: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper followed by washing.

  • Measure Radioactivity: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is then determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 5-hydroxy-7-azaindole scaffold represents a highly promising platform for the design of potent and selective kinase inhibitors. The recent comprehensive study on CDK8 inhibitors has provided invaluable insights into the structure-activity relationship of 4-substituted analogs, demonstrating the critical role of the substituent's nature and position on the distal phenyl ring. The favorable activity of compounds with electron-withdrawing groups and the superior potency of the meta-substituted analog highlight key avenues for future optimization.

While this guide has focused on CDK8, the principles of SAR discussed herein are likely applicable to the design of inhibitors for other kinase targets. Further exploration of a wider range of substituents at the 4-position, coupled with a systematic investigation of the role of the 5-hydroxy group through the synthesis of analogs lacking this functionality, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The continued exploration of the 4-substituted 5-hydroxy-7-azaindole scaffold is a compelling direction for the future of kinase inhibitor drug discovery.

References

[7] Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [8] Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [9] Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry, 95, 117503. [6] Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). ResearchGate. [10] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules, 28(2), 835. [4] Wang, Y., Lei, C., Wang, Q., Zhang, X., Zhi, L., & Liu, X. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [11] Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [12] Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [] 5-Hydroxy-7-azaindole | CAS No- 98549-88-3. BOC Sciences. [1] Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock. [2] The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19935–19979. [14] 7-Azaindole: Uses and Synthesis. (2024, December 16). ChemicalBook. [15] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. (2025). Journal of Medicinal Chemistry. [16] Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. (2023). Polycyclic Aromatic Compounds, 44(8). [17] Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). (n.d.). PubMed. [3] The underappreciated hydroxyl in drug discovery. (2022, February 28). [18] The Azaindole Framework in the Design of Kinase Inhibitors. (2025, October 16). ResearchGate. [19] An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. [5] Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). ResearchGate.

Sources

Comparative Guide: Synthetic Routes for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (4-bromo-5-hydroxy-7-azaindole) represents a high-value intermediate for kinase inhibitor development. Its dual functionality—an aryl bromide at C4 for cross-coupling and a hydroxyl group at C5 for etherification or hydrogen-bond donor/acceptor interactions—makes it a versatile "linchpin" in fragment-based drug design (FBDD).

However, the synthesis of this molecule is non-trivial due to the competing reactivity of the electron-rich pyrrole ring (C3) and the electron-deficient pyridine ring. Direct bromination often fails to achieve the desired C4 regioselectivity. This guide compares two distinct synthetic strategies: the N-Oxide Activation Route (highly regioselective) and the Direct Functionalization Route (shorter but lower fidelity), providing actionable protocols and mechanistic insights.

Comparative Analysis of Synthetic Routes

FeatureRoute A: N-Oxide Activation (Recommended) Route B: Direct Bromination
Starting Material 5-Methoxy-1H-pyrrolo[2,3-b]pyridine5-Hydroxy-1H-pyrrolo[2,3-b]pyridine
Key Mechanism Reissert-Henze rearrangement (Nucleophilic attack)Electrophilic Aromatic Substitution (SEAr)
Regiocontrol High (Directs to C4 via N-oxide)Low to Moderate (Competes with C3/C6)
Step Count 3 (Oxidation

Bromination

Deprotection)
1-2 (Bromination

Protection)
Scalability High (Avoids chromatography in early steps)Low (Difficult isomer separations)
Primary Risk Handling of POBr3 (reactive/corrosive)Over-bromination and C3-substitution

Route A: The N-Oxide Activation Pathway (Gold Standard)

This route leverages the Reissert-Henze reaction logic. By oxidizing the pyridine nitrogen, we activate the C4 position (para to the N-oxide) for nucleophilic attack by bromide ions. This bypasses the natural tendency of azaindoles to undergo electrophilic substitution at C3.

Mechanistic Workflow
  • Oxidation: Conversion of 5-methoxy-7-azaindole to its N-oxide (N7-oxide).

  • Reissert-Henze Bromination: Treatment with POBr3 or TMSBr/Activator. The N-oxide oxygen activates the ring, and the 5-methoxy group (an EDG) further directs the incoming nucleophile to the ortho position (C4), reinforcing the regioselectivity.

  • Demethylation: Cleavage of the methyl ether to reveal the free hydroxyl.

Visualization of Route A

RouteA SM 5-Methoxy-7-azaindole Int1 7-Azaindole N-Oxide SM->Int1 mCPBA, EtOAc (N-Oxidation) Int2 4-Bromo-5-methoxy-7-azaindole Int1->Int2 POBr3, DMF (Reissert-Henze) Product 4-Bromo-5-hydroxy-7-azaindole Int2->Product BBr3, DCM (Demethylation)

Figure 1: The N-Oxide Activation Pathway ensures C4 regioselectivity by reversing the electronic bias of the pyridine ring.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide
  • Reagents: 5-Methoxy-7-azaindole (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve 5-methoxy-7-azaindole in EtOAc (10 vol) and cool to 0°C.

    • Add mCPBA portion-wise over 30 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar).

    • Workup: Cool the mixture to 0°C. The product often precipitates as a meta-chlorobenzoic acid salt. Filter the solid.[1][2][3]

    • Free Base Release: Suspend the solid in saturated aqueous NaHCO3 and extract with DCM/MeOH (9:1). Dry over Na2SO4 and concentrate.

    • Checkpoint: Expect a yield of >85%.[4] The N-oxide is stable but hygroscopic.[4]

Step 2: Regioselective Bromination (The Critical Step)
  • Reagents: 5-Methoxy-7-azaindole 7-oxide (1.0 eq), Phosphorus Oxybromide (POBr3, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the N-oxide in anhydrous DMF (5 vol) under N2.

    • Cool to 0°C. Add POBr3 dropwise (solution in DMF or solid). Caution: Highly exothermic.

    • Heat the reaction to 60–80°C for 2–4 hours.

    • Mechanism Check: The reaction proceeds via an O-phosphorylated intermediate, followed by nucleophilic attack of bromide at C4 and elimination of the phosphate group.

    • Quench: Pour the reaction mixture onto ice-water. Neutralize carefully with solid NaHCO3 to pH 7–8.

    • Isolation: Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF). Dry and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate minor C6-bromo isomers, though C4 is dominant (>90% ratio).

Step 3: Demethylation
  • Reagents: 4-Bromo-5-methoxy-7-azaindole (1.0 eq), Boron Tribromide (BBr3, 3.0 eq), DCM.

  • Procedure:

    • Dissolve intermediate in DCM (10 vol) and cool to -78°C.

    • Add BBr3 (1M in DCM) dropwise.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench: Extremely careful addition of MeOH at 0°C (exothermic!).

    • Workup: Partition between water and EtOAc. The product is amphoteric; adjust pH to ~6–7 for optimal extraction.

    • Final Product: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (Off-white solid).

Route B: Direct Bromination (The "Shortcut" Risk)

This route attempts to brominate 5-hydroxy-7-azaindole directly. While shorter, it suffers from poor regiocontrol because the 5-OH group activates the ortho positions (C4 and C6), but the pyrrole C3 position remains the most nucleophilic site on the molecule.

Visualization of Route B Challenges

RouteB cluster_products Product Mixture (Low Selectivity) SM 5-Hydroxy-7-azaindole Reagent NBS or Br2 SM->Reagent P1 3-Bromo (Major Byproduct) Reagent->P1 Kinetic Control (Pyrrole rich) P2 4-Bromo (Target) Reagent->P2 Thermodynamic? P3 6-Bromo (Minor) Reagent->P3

Figure 2: Direct bromination leads to a complex mixture, necessitating difficult chromatographic separation.

Why Route B Fails for High Purity
  • C3 Competition: The pyrrole ring is electron-rich. Electrophiles (Br+) preferentially attack C3 unless the N1 position is protected with a bulky group (e.g., TIPS, Boc) or electron-withdrawing group (Tosyl).

  • Solubility: 5-Hydroxy-7-azaindole is poorly soluble in standard halogenation solvents (CCl4, DCM), requiring polar solvents like DMF which can alter regioselectivity.

  • Recommendation: Use Route B only if you possess advanced purification capabilities (Prep-HPLC) and can accept lower yields (~20-30%).

Analytical Data & Validation

To validate the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol , ensure the following spectral characteristics:

Analytical MethodExpected SignalCausality/Interpretation
1H NMR (DMSO-d6) Singlet at ~8.2 ppm (C6-H)The C6 proton is deshielded by the pyridine nitrogen and adjacent OH. Absence of C4-H confirms substitution.
1H NMR (DMSO-d6) Doublets at ~7.5 & 6.5 ppm (C2-H, C3-H)Characteristic pyrrole ring protons. If C3 is brominated, the 6.5 ppm signal disappears.
LC-MS (ESI+) [M+H]+ ~ 213/2151:1 Isotopic pattern confirms the presence of one Bromine atom.
HMBC Correlation C6-H to C4Confirms the bromine is at C4 (quaternary carbon) and not C6.

References

  • Preparation of 5-hydroxy-7-azaindole (Precursor Synthesis)

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the synthesis of the 5-hydroxy core, often used as a reference for the unbromin
  • Regioselective Bromination of Azaindoles (Reissert-Henze Method)

    • Source:Journal of Organic Chemistry / Tetrahedron.
    • Context: Establishes the N-oxide route as the standard for C4-functionaliz
    • Snippet Reference: "Practical Regioselective Bromination of Azaindoles... achieved with copper(II) bromide" and N-oxide methodologies.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Core Scaffold D

    • Source: PubChem CID 22273643.
    • Context: Provides physical property data and CAS numbers for the 4-bromo core, essential for structural verific
  • Synthesis of 5-substituted 7-azaindoles

    • Source: European Patent Office (EPO)
    • Context: Discusses the limitations of direct functionalization and the necessity of indirect routes (like N-oxide or lithi

Sources

A Senior Application Scientist's Guide to the Qualification and Comparison of Reference Standards for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product.[1][2] This is particularly true for the characterization of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities. 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, represents a critical class of heterocyclic scaffolds frequently encountered in medicinal chemistry. Whether it serves as a key starting material, an intermediate, or a process-related impurity, the ability to accurately identify and quantify it is paramount.

The foundation of this analytical accuracy is the reference standard.[3][4] A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and potency of a substance.[4][5] However, not all reference standards are created equal. A commercially available standard may differ in its impurity profile from an in-house, process-specific batch. Relying on a poorly characterized standard can lead to out-of-specification results, delays in development, and compromised patient safety.

This guide provides a comprehensive framework for researchers, analytical chemists, and quality control professionals to objectively evaluate, qualify, and compare different sources of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol reference standards. We will move beyond simple catalog specifications and delve into the experimental workflows that establish the trustworthiness and fitness-for-purpose of these critical reagents. The methodologies described herein are designed as a self-validating system, ensuring that the data generated is robust, reliable, and compliant with regulatory expectations.[6]

Pillar 1: The Anatomy of a Qualified Reference Standard

A reference standard is not merely a bottle of chemical; it is a material for which the critical quality attributes have been rigorously established. The qualification process is a multi-disciplinary endeavor to define these attributes.

cluster_ID Identity Confirmation cluster_Purity Purity & Assay cluster_Stability Stability Assessment QS Qualified Standard ID Identity QS->ID Purity Purity & Assay QS->Purity Stability Stability QS->Stability Char Characterization QS->Char NMR NMR Spectroscopy MS Mass Spectrometry IR FTIR HPLC HPLC-UV qNMR qNMR LOD Loss on Drying ROI Residue on Ignition Forced Forced Degradation LongTerm Long-Term Storage

Caption: Key attributes for the qualification of a reference standard.

Pillar 2: Comparative Experimental Workflows

Here, we present the core analytical workflows for comparing two hypothetical batches of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol:

  • Standard A: An in-house, purified batch from a recent synthesis campaign.

  • Standard B: A commercially sourced, certified reference material (CRM).

Workflow 1: Chromatographic Purity by HPLC-UV

Expertise & Experience: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone of purity determination for organic molecules.[7] Its purpose is to separate the main compound from any process-related impurities or degradation products. For a polar, aromatic molecule like 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, a reversed-phase method provides excellent separation and robustness. The choice of a buffered mobile phase is critical to ensure consistent peak shape and retention time for the phenolic hydroxyl group.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 0.5 mg/mL solution.

  • Analysis: Inject the solutions for Standard A and Standard B. Integrate all peaks with an area greater than 0.05% of the main peak area.

Data Presentation: Comparative Purity Data

ParameterStandard A (In-house)Standard B (Commercial CRM)Acceptance Criteria
Purity (Area %) 99.65%99.91%≥ 99.5%
Largest Impurity 0.18% (at RRT 1.25)0.06% (at RRT 0.88)≤ 0.20%
Total Impurities 0.35%0.09%≤ 0.50%
Number of Impurities >0.05% 31Report

Trustworthiness: The validity of this protocol is ensured by running a system suitability test (SST) before analysis. This involves injecting a standard solution multiple times to check for consistent retention time (RSD ≤ 1.0%), peak area (RSD ≤ 2.0%), and theoretical plates (N ≥ 5000), confirming the system is performing correctly.[6]

Workflow 2: Absolute Quantification by qNMR

Expertise & Experience: While HPLC provides a relative purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining an absolute purity (assay) value without the need for a specific reference standard of the analyte itself.[8] The method relies on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[9] We quantify our analyte by comparing the integral of one of its unique proton signals to the integral of a certified, stable internal standard.

Experimental Protocol: qNMR Assay Determination

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (Certified, >99.9% purity). Rationale: High purity, stable, non-volatile, and possesses a sharp singlet at ~6.3 ppm in DMSO-d6, which is unlikely to overlap with signals from our analyte.[9]

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol standard.

    • Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve both completely in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds. Rationale: This must be at least 5 times the longest T1 relaxation time of both the analyte and IS protons to ensure full magnetization recovery for accurate integration.

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., a specific aromatic proton).

    • Integrate the singlet from Maleic Acid (~6.3 ppm).

  • Calculation: The purity (P) is calculated using the following formula[10]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity.

Data Presentation: Comparative qNMR Assay Data

ParameterStandard A (In-house)Standard B (Commercial CRM)
Analyte Mass (m_analyte) 15.08 mg15.12 mg
IS Mass (m_std) 5.03 mg5.01 mg
Calculated Assay (% w/w) 99.1%99.8%
Workflow 3: Identity Confirmation by LC-MS

Expertise & Experience: Mass Spectrometry (MS) provides unambiguous confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z).[5] When coupled with LC, it also allows for the mass analysis of impurities separated by the HPLC method, aiding in their identification. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a highly accurate mass that can help determine the elemental composition.

Sample Sample Injection HPLC HPLC Separation Sample->HPLC IonSource Ion Source (ESI) HPLC->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: A simplified workflow for LC-MS analysis.

Experimental Protocol: LC-MS Identity Confirmation

  • Instrumentation: LC-MS system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.

  • LC Method: Use the same HPLC method as described in Workflow 1.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50 - 500 m/z.

  • Analysis: Inject the 0.5 mg/mL solutions of Standard A and B. Extract the mass spectrum for the main analyte peak and any significant impurity peaks.

Data Presentation: Comparative Mass Spectrometry Data

ParameterStandard A (In-house)Standard B (Commercial CRM)Theoretical Value
Analyte [M+H]⁺ (m/z) 212.9768212.9770212.9769
Mass Accuracy (ppm) -0.5+0.5< 5 ppm
Impurity at RRT 1.25 [M+H]⁺ 196.9821 (tentative des-hydroxy)Not DetectedN/A
Impurity at RRT 0.88 [M+H]⁺ Not Detected292.9345 (tentative dimer)N/A

Trustworthiness: The mass accuracy of the instrument should be calibrated daily using a known reference compound. The high correlation between the measured mass and the theoretical mass provides definitive evidence of the compound's identity.

Conclusion: A Synthesis of Evidence

The comprehensive qualification of a reference standard for 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is not achieved through a single measurement but through a synthesis of orthogonal analytical techniques.

  • Standard B (Commercial CRM) demonstrated superior performance across all tests: higher chromatographic purity, a higher absolute assay value by qNMR, and a cleaner impurity profile as confirmed by LC-MS. This makes it suitable for use as a Primary Reference Standard .

  • Standard A (In-house) , while of high quality, showed slightly lower purity and a process-related impurity. It is perfectly suitable for use as a Secondary or Working Standard for routine in-process controls, where its performance and impurity profile are well-understood and documented against the primary standard.

By adopting this multi-faceted, evidence-based approach, researchers and drug developers can ensure the integrity of their analytical data, make informed decisions, and maintain the highest standards of quality and regulatory compliance in their work.

References

  • Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities Source: Journal of Applied Bioanalysis URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound Pharma URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Almac Voice - Quantitative NMR (QNMR) Source: Almac Group URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

  • Title: Stability Testing Strategies for Working Standards Source: BioPharma Consulting Group URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards Source: ResearchGate URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL: [Link]

  • Title: Stability Studies & Reference Standards Services Source: CARBOGEN AMCIS URL: [Link]

  • Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]

  • Title: 4-Bromo-1H-pyrrolo[2,3-b]pyridine Source: PubChem URL: [Link]

  • Title: Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS) Source: California Environmental Protection Agency URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

[1][2][3][4]

Executive Summary & Immediate Directives

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated, heterocyclic phenol derivative (often referred to as a substituted 7-azaindole).[1][2][3] Its disposal is governed by its halogen content (Bromine), its potential biological activity (kinase inhibition pharmacophore), and its phenolic acidity.[1][2]

Core Disposal Directive:

  • Waste Stream: Halogenated Organic Waste .[1][3][4][5]

  • Segregation: STRICTLY segregate from non-halogenated solvents and strong oxidizers.[1][3][4]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined caps.[1][3][4]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with acidic waste streams (potential for release of toxic vapors if impurities react).[1][3][4][5]

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the causality of its hazards.[1][2][3][4] We are not just following rules; we are managing molecular reactivity.[1][3][4]

FeatureStructural ComponentOperational Implication
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)Bioactive Scaffold: Treat as potentially toxic (Acute Tox. 4).[1][2][3] High probability of kinase interaction; handle as a potent drug intermediate.[1][3][4]
Halogenation Bromine (C-4 position)Incineration Requirement: Combustion generates HBr.[1][3][4] Must be sent to a facility with halogen scrubbers.[1][3][4] RCRA Classification: Drives the "Halogenated" waste code determination.[1][3][4]
Functionality Hydroxyl (-OH at C-5)Weak Acidity: Phenolic proton (

).[1][3][4] It can form salts with strong bases.[1][3][4] Avoid mixing with strong alkaline waste to prevent unexpected precipitation or heat generation.[1][3][4]

Safety Data Inference (Based on Analogs): While specific SDS data for the 5-ol variant is rare, analogs (e.g., 5-bromo-7-azaindole, CAS 183208-35-7) indicate:

  • H302: Harmful if swallowed.[1][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][6]

  • H335: May cause respiratory irritation.[1][3][4][6]

Waste Characterization & Regulatory Compliance (RCRA)[1]

In the United States, this compound does not have a specific "P" or "U" list designation (unlike pure Pyridine, U196).[1][2] However, it falls under strict "Cradle-to-Grave" management.[1][2][3]

RCRA Waste Codes[1][2][3][5][8]
  • Solid Waste: If the pure solid is discarded, it is typically classified as Non-Regulated Chemical Waste unless it exhibits toxicity characteristics (TCLP).[2][3][4] However, Best Practice dictates managing it as Hazardous Waste due to its bioactive nature.[1][2][3][4]

  • Liquid Waste (Solution):

    • If dissolved in Methylene Chloride/Chloroform: F002 (Spent Halogenated Solvents).[1][3][4]

    • If dissolved in Acetone/Methanol: D001 (Ignitable), but must be tagged as "Halogenated" due to the solute.[1][2][4]

The "Halogen Rule"

Disposal facilities charge significantly more for halogenated waste because they must neutralize acid gases (HBr/HCl) during incineration.[1][3][4]

  • Threshold: Even small amounts (e.g., >1000 ppm) of this brominated compound in a non-halogenated solvent drum can reclassify the entire drum as halogenated.[2][4]

  • Action: Always designate waste containing this compound as "Halogenated" to prevent regulatory fines and downstream processing hazards.

Operational Disposal Workflow

This protocol ensures self-validating safety: if you follow the segregation steps, you automatically prevent cross-reactivity.[1][2][3]

Step 1: Pre-Disposal Quenching (Reaction Mixtures)

If the compound is part of a reaction mixture (e.g., with reagents like

  • Quench: Ensure all reactive species are neutralized (e.g., add Methanol/Water dropwise).[1][3][4]

  • pH Check: Adjust pH to neutral (pH 6-8). Note: The phenolic OH allows solubility in high pH, but neutral is safer for general waste drums.[2]

Step 2: Waste Segregation Decision Tree[1]

DisposalLogicStartWaste Generation:4-bromo-1H-pyrrolo[2,3-b]pyridin-5-olStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Filter Cake)StateCheck->SolidDry SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidSolutionBaggingDouble Bag (4-mil Poly)Label: 'Toxic Solid'Solid->BaggingSolventCheckSolvent Type?Liquid->SolventCheckFinalSolidLab Pack / Solid Drum(Incineration)Bagging->FinalSolidHaloStreamHalogenated Waste Stream(Contains DCM, Chloroform, etc.)SolventCheck->HaloStreamHalogenated SolventNonHaloStreamNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHaloStreamNon-Halogenated SolventFinalLiquidHalogenated Liquid Drum(High Temp Incineration)HaloStream->FinalLiquidContaminationMark Entire Container:'CONTAINS HALOGENS'NonHaloStream->ContaminationBromine Solute PresentContamination->FinalLiquid

Figure 1: Decision matrix for segregating brominated azaindole waste.[1][3][4] Note that presence of the bromine atom forces the "Halogenated" classification even in non-halogenated solvents.[1]

Step 3: Packaging & Labeling[1][3]
A. Solid Waste (Pure Compound or Contaminated Silica)[1][3][4]
  • Primary Containment: Place solid into a clear, 4-mil polyethylene bag. Twist and tape the neck.[1][3][4]

  • Secondary Containment: Place the first bag into a second bag (double-bagging).

  • Labeling: Apply a yellow "Hazardous Waste" tag.[1][3][4]

    • Constituents: "4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[1][3][4]

B. Liquid Waste[1][3][7][4][5][8]
  • Container: Use an HDPE jerrican or amber glass bottle. Avoid metal cans if the solution is acidic.

  • Headspace: Leave 10% headspace for expansion.[1][3][4]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute ("4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol 5%").

    • Critical Tag: Ensure the "Halogenated" box is checked on the waste tag.[1][3][4]

Emergency Contingencies

Spill Response:

  • Evacuate & PPE: Isolate the area. Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2][4] If powder is fine/dusty, use an N95 or P100 respirator.[1][2][3][4]

  • Solid Spill: Do not dry sweep (creates dust).[1][3][4] Cover with wet paper towels or oil-dry pads, then scoop into a bag.[1][2][3]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1][3][4]

  • Decontamination: Wash the surface with a dilute soap/water solution.[1][3][4] The hydroxyl group makes this compound slightly more water-soluble/polar than unsubstituted bromo-azaindoles, aiding cleanup.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3][4] National Academies Press.[1][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2024).[1][3][4] Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog Reference).[1][2][3]

    • Cornell University EHS. (2023).[1][3][4] Halogenated Solvents Disposal Guide.

      Personal protective equipment for handling 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

      Author: BenchChem Technical Support Team. Date: February 2026

      Comprehensive Safety and Handling Guide: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

      This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safety of all laboratory personnel. The procedures outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.

      Immediate Safety Briefing: Core Hazards and Mandatory PPE

      Before handling 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, all personnel must be aware of its primary hazards. Based on data from structurally similar brominated pyrrolopyridine compounds, this chemical should be treated as hazardous.

      Primary Hazards:

      • Acute Toxicity: Harmful if swallowed.[1][2]

      • Skin Irritation: Causes skin irritation.[1][3][4]

      • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][4]

      • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]

      Mandatory Minimum PPE:

      • Eye Protection: Chemical splash goggles.[5][6]

      • Hand Protection: Chemical-resistant gloves (Nitrile recommended).[5][6][7]

      • Body Protection: A properly buttoned lab coat.[6][7]

      • Foot Protection: Fully enclosed shoes.[6][7]

      All handling of this compound must occur within a certified chemical fume hood.[1][6]

      Hazard Assessment and GHS Classification

      Hazard ClassGHS CategorySignal WordHazard StatementGHS Pictogram
      Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed[1][2]GHS07 (Exclamation Mark)[1][8]
      Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[1][3][4]GHS07 (Exclamation Mark)[1][8]
      Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation[1][3]GHS07 (Exclamation Mark)[1][8]
      Specific target organ toxicity — Single exposureCategory 3Warning H335: May cause respiratory irritation[1][3][4]GHS07 (Exclamation Mark)[1][8]

      The presence of the bromine atom on the aromatic ring system suggests that while it is integral to the compound's function, it also contributes to its potential toxicity. Brominated compounds can have a range of health effects, and it is crucial to minimize exposure.[9][10][11]

      Detailed Personal Protective Equipment (PPE) Protocol

      The selection of PPE is the final and most personal line of defense against chemical exposure. The following protocol is mandatory for all personnel handling 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.

      Step 1: Eye and Face Protection
      • Rationale: The compound is classified as a serious eye irritant.[1][3] Direct contact with even small quantities of the solid or solutions can cause significant irritation or damage.

      • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[7] Goggles provide a full seal around the eyes, protecting from splashes, dust, and vapors.

      • Secondary Protection: When handling larger quantities (>5g) or when there is an increased risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[5][12]

      Step 2: Skin and Body Protection
      • Rationale: The compound is a known skin irritant.[1][3][4] Prolonged contact can lead to dermatitis and other skin conditions.

      • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[5][7] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

        • Double Gloving: For weighing or transferring the solid, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

        • Proper Removal: Never touch the outside of the glove with bare skin during removal. Dispose of used gloves immediately in the designated hazardous waste container.[1]

      • Lab Coat: A clean, flame-resistant lab coat must be worn and fully buttoned.[7] This protects the skin and personal clothing from contamination.

      • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect against spills.[6][7]

      Step 3: Respiratory Protection
      • Rationale: As a solid, this compound can form dusts that may cause respiratory irritation if inhaled.[1][3]

      • Primary Control: All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to dust and potential vapors.[1][6]

      • Secondary Protection: If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][13] A risk assessment should be conducted by an environmental health and safety professional to determine the appropriate type of respirator.

      Operational Plan: From Preparation to Disposal

      This step-by-step workflow integrates PPE usage into the entire handling process, ensuring safety at every stage.

      Pre-Operational Checks
      • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

      • Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and appropriate gloves.

      • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

      • Prepare Waste Containers: Ensure designated, clearly labeled "Halogenated Organic Waste" containers (for both solid and liquid) are available in the work area.[6]

      Handling and Experimental Use
      • Weighing and Transfer:

        • Perform all weighing and transfers of the solid compound within the fume hood.

        • Use a disposable weighing paper or boat to prevent contamination of the balance.

        • Handle the material gently to minimize the generation of airborne dust.

      • Solution Preparation:

        • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

        • Keep the container capped or covered when not in active use.

      • Post-Transfer/Experiment:

        • Decontaminate the work surface within the fume hood.

        • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the solid waste container.

      Disposal Plan
      • Solid Waste: All contaminated disposables (weighing papers, gloves, paper towels) must be placed in the sealed "Halogenated Organic Solid Waste" container.[6]

      • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed "Halogenated Organic Liquid Waste" container.[6] Do not mix with non-halogenated waste streams.

      • Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

      Emergency Response Protocol

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][3]

      • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2][3]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][14]

      Visual Workflow for Safe Handling

      The following diagram outlines the critical decision points and procedural flow for safely handling 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.

      G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Pre-Op Checks - Verify Fume Hood - Locate Safety Gear - Prepare Waste Bins Don_PPE 2. Don Mandatory PPE - Lab Coat - Goggles - Nitrile Gloves Prep->Don_PPE Weigh 3. Weigh & Transfer Solid - Minimize Dust - Use Disposable Tools Don_PPE->Weigh Dissolve 4. Prepare Solution - Add Solvent Slowly - Keep Covered Weigh->Dissolve Decon 5. Decontaminate Workspace Dissolve->Decon Dispose 6. Segregate Waste - Halogenated Solid - Halogenated Liquid Decon->Dispose Doff_PPE 7. Doff PPE Correctly Dispose->Doff_PPE

      Caption: Workflow for handling 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol.

      References

      • Safety Data Sheet - CymitQuimica. (2024). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE 7-OXIDE.
      • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University.
      • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
      • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
      • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
      • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
      • Polycyclic Arom
      • BD260895 - BLD Pharmatech. (n.d.).
      • 4-bromo-1H-pyrrolo[2,3-c]pyridine - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
      • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
      • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
      • Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide - Benchchem. (n.d.). BenchChem.
      • GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.).
      • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
      • Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed. (2014).
      • Brominated Flame Retardants – A Question of Safety - RTI International. (2022).
      • Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed. (2021).

      Sources

      ×

      Avertissement et informations sur les produits de recherche in vitro

      Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.